Product packaging for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate(Cat. No.:CAS No. 52119-38-7)

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Cat. No.: B1266669
CAS No.: 52119-38-7
M. Wt: 237.21 g/mol
InChI Key: DSOJMGUVLXTQSE-UHFFFAOYSA-N
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Description

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H11NO5 and its molecular weight is 237.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO5 B1266669 Ethyl 3-(3-nitrophenyl)-3-oxopropanoate CAS No. 52119-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-nitrophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-4-3-5-9(6-8)12(15)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOJMGUVLXTQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200129
Record name Ethyl 3-(m-nitrophenyl)-3-oxopropionate
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Molecular Weight

237.21 g/mol
Source PubChem
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CAS No.

52119-38-7
Record name Ethyl 3-nitro-β-oxobenzenepropanoate
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Record name Ethyl 3-(3-nitrophenyl)-3-oxopropanoate
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Record name Ethyl 3-(m-nitrophenyl)-3-oxopropionate
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Record name Ethyl 3-(m-nitrophenyl)-3-oxopropionate
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Record name Ethyl 3-(3-nitrophenyl)-3-oxopropanoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the primary synthesis methods for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a key intermediate in various organic synthesis and pharmaceutical research and development pathways.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Method 1: Acylation of Monoethyl Malonate Potassium Salt

This is a highly efficient method for the preparation of this compound, involving the acylation of a malonate derivative with m-nitrobenzoyl chloride. The reaction proceeds with a high yield, providing a light yellow solid as the final product.[2]

Experimental Protocol
  • Reaction Setup: A suspension of monoethyl malonate potassium salt (21.4 g, 126 mmol) in acetonitrile (150 mL) is prepared in a reaction vessel and cooled to 0 °C.[2]

  • Addition of Reagents: Triethylamine (18.3 mL, 132 mmol) and magnesium chloride (14.2 g, 149 mmol) are added sequentially to the suspension. The mixture is then stirred at room temperature under a nitrogen atmosphere for 150 minutes.[2]

  • Acylation: M-nitrobenzoyl chloride (11.1 g, 59.8 mmol) is added slowly to the reaction mixture. The stirring is continued at room temperature for an additional 16 hours.[2]

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The reaction is quenched by the addition of 1N HCl solution (100 mL).[2]

  • Extraction: The product is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with water (100 mL) and dried over anhydrous magnesium sulfate.[2]

  • Purification: After filtering the drying agent, the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography using a mixture of n-hexane and ethyl acetate (4/1) as the eluent.[2]

Quantitative Data
Reagent/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Volume (mL)Yield (%)
Monoethyl malonate potassium salt170.1921.4126--
Triethylamine101.19-13218.3-
Magnesium chloride95.2114.2149--
M-nitrobenzoyl chloride185.5611.159.8--
This compound 237.21 14.1 59.4 -95

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Acylation cluster_3 Work-up & Purification cluster_4 Final Product A Monoethyl malonate K salt in Acetonitrile B Add Triethylamine and MgCl2 A->B 0 °C C Stir at RT, 150 min B->C D Add m-nitrobenzoyl chloride C->D E Stir at RT, 16 h D->E F Solvent Removal E->F G Quench with 1N HCl F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J K This compound J->K

Caption: Workflow for the synthesis via acylation of monoethyl malonate.

Method 2: Crossed Claisen Condensation

A viable alternative for the synthesis of this compound is the crossed Claisen condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with an enolizable proton with another ester that lacks alpha-protons, in the presence of a strong base.[3] In this case, ethyl acetate would act as the nucleophile and ethyl 3-nitrobenzoate as the electrophile.[4][5]

Proposed Experimental Protocol
  • Base Preparation: Sodium ethoxide is prepared by carefully adding sodium metal (1.15 g, 50 mmol) to absolute ethanol (25 mL) under an inert atmosphere.

  • Reaction Setup: A solution of ethyl 3-nitrobenzoate (9.76 g, 50 mmol) and ethyl acetate (4.41 g, 50 mmol) in dry toluene (50 mL) is prepared in a separate flask equipped with a reflux condenser and a dropping funnel.

  • Condensation Reaction: The prepared sodium ethoxide solution is added dropwise to the ester mixture with vigorous stirring. After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate of the product.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation or column chromatography to yield the pure β-keto ester.

Estimated Quantitative Data
Reagent/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Volume (mL)Estimated Yield (%)
Sodium22.991.1550--
Absolute Ethanol46.07--25-
Ethyl 3-nitrobenzoate195.179.7650--
Ethyl acetate88.114.4150--
This compound 237.21 ---60-70

Reaction Pathway

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Product Formation cluster_4 Final Product A Ethyl Acetate C Sodium Ethoxide (Base) A->C Deprotonation B Ethyl 3-nitrobenzoate E Tetrahedral Intermediate B->E C->B D Reflux in Toluene F Elimination of Ethoxide E->F G Acidic Work-up F->G H This compound G->H

Caption: Pathway for the synthesis via Crossed Claisen Condensation.

References

An In-depth Technical Guide to Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. The information is intended for use by professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a keto ester that serves as a valuable building block in organic synthesis. Its properties are summarized below.

Identifiers and General Properties
PropertyValue
CAS Number 52119-38-7[1][2]
Molecular Formula C11H11NO5[2][3]
Molecular Weight 237.21 g/mol [2][3]
Appearance Light yellow solid[1]
MDL Number MFCD00126483[2]
EC Number 257-670-4[3]
Physical Properties
PropertyValue
Melting Point 75-77 °C[1]
Storage Temperature Room temperature, sealed in a dry environment[2]

Spectroscopic Data

While specific spectra are not publicly available in the search results, suppliers indicate the availability of the following spectroscopic data upon request:

  • Nuclear Magnetic Resonance (NMR)

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Ultra-High Performance Liquid Chromatography (UPLC)

Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound.

Synthesis of this compound

This synthesis involves the reaction of a malonic acid derivative with a benzoyl chloride derivative.

Materials:

  • Monoethyl malonate potassium salt

  • Acetonitrile

  • Triethylamine

  • Magnesium chloride

  • m-Nitrobenzoyl chloride

  • 1N HCl solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • n-hexane

Procedure:

  • Suspend monoethyl malonate potassium salt (21.4 g, 126 mmol) in acetonitrile (150 mL) in a reaction vessel and cool to 0 °C.

  • Sequentially add triethylamine (18.3 mL, 132 mmol) and magnesium chloride (14.2 g, 149 mmol).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 150 minutes.

  • Slowly add m-nitrobenzoyl chloride (11.1 g, 59.8 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • After the reaction is complete, remove the solvent by concentration under reduced pressure.

  • Quench the reaction by adding 100 mL of 1N HCl solution.

  • Extract the product with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with water (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of n-hexane and ethyl acetate (4:1) as the eluent.

  • The final product is obtained as a light yellow solid (14.1 g, 95% yield).[1]

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Suspend Monoethyl Malonate K Salt in Acetonitrile at 0°C add_reagents Add Triethylamine and MgCl2 start->add_reagents stir1 Stir at Room Temp (150 min) add_reagents->stir1 add_benzoyl Add m-Nitrobenzoyl Chloride stir1->add_benzoyl stir2 Stir at Room Temp (16h) add_benzoyl->stir2 concentrate1 Concentrate under Reduced Pressure stir2->concentrate1 Reaction Completion quench Quench with 1N HCl concentrate1->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water extract->wash dry Dry with Anhydrous MgSO4 wash->dry concentrate2 Concentrate under Reduced Pressure dry->concentrate2 purify Column Chromatography (Hexane/EtOAc) concentrate2->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : H315 - Causes skin irritation.[3]

  • Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : H335 - May cause respiratory irritation.[3]

Precautionary Measures:

  • Wear protective gloves, clothing, eye, and face protection.[3]

  • IF ON SKIN: Wash with plenty of soap and water.[3]

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Handle in a well-ventilated place.[3]

  • Store in a dry, cool, and well-ventilated place with the container tightly closed.[3]

Biological Activity and Signaling Pathways

There is no information available in the provided search results regarding the biological activity or any associated signaling pathways for this compound. It is primarily documented as a chemical intermediate.

Logical Relationships in Synthesis

The synthesis of this compound is a variation of the Claisen condensation. This reaction is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone.[4][5][6]

Logical_Relationship reagents Ester Enolate + Ester Carbonyl intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack base Strong Base (e.g., Sodium Ethoxide) base->reagents Catalyzes Enolate Formation product β-Keto Ester intermediate->product Elimination of Alkoxide

Caption: The fundamental steps of a Claisen condensation reaction.

References

Spectroscopic Analysis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used for the spectroscopic characterization of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS No. 52119-38-7). While a complete set of publicly available, peer-reviewed spectroscopic data for this specific compound is not readily accessible, this document details the standard experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and structurally related compounds. This guide is intended to support researchers in the synthesis, identification, and quality control of this and similar molecules.

Introduction

This compound, also known as ethyl 3-nitrobenzoylacetate, is a β-keto ester derivative. Such compounds are of significant interest in organic synthesis, serving as versatile building blocks for more complex molecules, including various heterocyclic compounds with potential applications in medicinal chemistry. The precise characterization of these molecules is paramount to ensure their identity, purity, and suitability for downstream applications. Spectroscopic techniques are the cornerstone of this characterization.

This guide outlines the standard procedures for obtaining and analyzing the key spectroscopic data for this compound.

Compound Information:

PropertyValue
Chemical Name This compound
Synonyms Ethyl 3-nitrobenzoylacetate
CAS Number 52119-38-7
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Melting Point 75-77 °C

Spectroscopic Data (Hypothetical)

As of the latest literature review, a complete and verified set of ¹H NMR, ¹³C NMR, IR, and MS data for this compound has not been published in a consolidated, peer-reviewed source. For illustrative purposes, the following tables present the expected spectroscopic characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3Triplet3H-OCH₂CH₃
~3.8Singlet2H-COCH₂ CO-
~4.2Quartet2H-OCH₂ CH₃
~7.6Triplet1HAr-H
~8.2Doublet of Doublets1HAr-H
~8.4Doublet of Doublets1HAr-H
~8.8Triplet1HAr-H

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~14-OCH₂C H₃
~45-COC H₂CO-
~62-OC H₂CH₃
~123Ar-C H
~127Ar-C H
~130Ar-C H
~135Ar-C H
~138Ar-C -NO₂
~148Ar-C -CO
~167C =O (Ester)
~191C =O (Ketone)
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1740StrongC=O Stretch (Ester)
~1690StrongC=O Stretch (Ketone)
~1600, ~1480Medium-WeakAromatic C=C Stretch
~1530StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~1250StrongC-O Stretch (Ester)
Mass Spectrometry (MS) Data
m/zInterpretation
237[M]⁺ (Molecular Ion)
192[M - OC₂H₅]⁺
164[M - COOC₂H₅]⁺
150[C₇H₄NO₃]⁺
120[C₇H₄O₂]⁺
104[C₆H₄NO]⁺
76[C₆H₄]⁺

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of a 3-nitrobenzoyl chloride with the potassium salt of monoethyl malonate in the presence of a base and a magnesium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation : Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The use of an internal standard such as tetramethylsilane (TMS) allows for accurate chemical shift referencing.

  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition : For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Analysis : Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of the ¹H NMR signals provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation : For a solid sample, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis : The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with the vibrations of specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition : The instrument is calibrated using a known standard. The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis : The peak with the highest m/z value often corresponds to the molecular ion [M]⁺, which gives the molecular weight of the compound. The fragmentation pattern provides structural information.

Workflow and Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Sample ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Interpretation and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis characterization Complete Structural Characterization data_analysis->characterization Confirmed Structure

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a definitive, published dataset is currently elusive, the experimental protocols and expected spectral features outlined in this guide provide a solid framework for researchers working with this compound. Adherence to these standard methodologies will ensure the reliable characterization of this and other important synthetic intermediates.

An In-depth Technical Guide to Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a key organic compound with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical properties, synthesis, and structural characteristics.

Chemical Identity and Properties

This compound is a keto ester derivative of propanoic acid. Its structure features a central three-carbon chain with a ketone and an ethyl ester group, substituted with a 3-nitrophenyl ring. The presence of the nitro group and the keto-ester functionality makes it a versatile intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 52119-38-7[1][2]
Molecular Formula C₁₁H₁₁NO₅[2]
Molecular Weight 237.21 g/mol [2]
Melting Point 75-77 °C[1]
Appearance Light yellow solid[1]

Experimental Protocols

The synthesis of this compound can be achieved through the acylation of a malonic ester derivative. A detailed experimental protocol is provided below.

Synthesis of this compound[1]

Materials:

  • Monoethyl malonate potassium salt

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Magnesium chloride

  • m-Nitrobenzoyl chloride

  • 1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • n-Hexane

Procedure:

  • Suspend monoethyl malonate potassium salt (21.4 g, 126 mmol) in acetonitrile (150 mL) in a reaction vessel and cool the mixture to 0 °C.

  • Sequentially add triethylamine (18.3 mL, 132 mmol) and magnesium chloride (14.2 g, 149 mmol) to the suspension.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 150 minutes.

  • Slowly add m-nitrobenzoyl chloride (11.1 g, 59.8 mmol) to the reaction mixture.

  • Continue stirring the mixture at room temperature for 16 hours.

  • After the reaction is complete, remove the solvent by concentration under reduced pressure.

  • Quench the reaction by adding 1N HCl solution (100 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with water (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of n-hexane and ethyl acetate (4:1) as the eluent to yield this compound as a light yellow solid.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reagents Monoethyl malonate K salt Triethylamine Magnesium chloride in Acetonitrile Reaction_Setup Stir at RT under N2 150 min Reagents->Reaction_Setup Initial Mixture Acylation Add m-Nitrobenzoyl chloride Stir at RT 16 hours Reaction_Setup->Acylation Activation Workup Solvent Removal Quench with 1N HCl Acylation->Workup Reaction Completion Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography (Hexane:EtOAc 4:1) Extraction->Purification Product This compound Purification->Product Final Product

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. The information is curated for professionals in research and development.

Physicochemical Properties

This compound is a light yellow solid.[1] Its key quantitative data is summarized in the table below.

PropertyValueSource
Melting Point 75-77 °C[1]
Molecular Formula C₁₁H₁₁NO₅[2]
Molecular Weight 237.21 g/mol [2]
CAS Number 52119-38-7[1][2]

Synthesis Protocol

A common method for the synthesis of this compound is through the reaction of monoethyl malonate potassium salt with m-nitrobenzoyl chloride.[1]

Experimental Procedure:

  • Reaction Setup: Monoethyl malonate potassium salt (21.4 g, 126 mmol) is suspended in acetonitrile (150 mL) in a reaction vessel and cooled to 0 °C.

  • Addition of Reagents: Triethylamine (18.3 mL, 132 mmol) and magnesium chloride (14.2 g, 149 mmol) are added sequentially to the suspension. The mixture is then stirred at room temperature under a nitrogen atmosphere for 150 minutes.

  • Acylation: M-nitrobenzoyl chloride (11.1 g, 59.8 mmol) is added slowly to the reaction mixture.

  • Reaction Progression: The reaction is continued with stirring at room temperature for 16 hours.

  • Work-up:

    • Upon completion, the solvent is removed by concentration under reduced pressure.

    • The reaction is quenched by the addition of 1N HCl solution (100 mL).

    • The aqueous layer is extracted with ethyl acetate (2 x 100 mL).

    • The combined organic layers are washed with water (100 mL) and dried over anhydrous magnesium sulfate.

  • Purification:

    • The drying agent is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography using a mixture of n-hexane and ethyl acetate (4:1) as the eluent.

  • Product: This process yields ethyl 3-nitrobenzoylacetate (14.1 g, 95% yield) as a light yellow solid.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspension of Monoethyl Malonate Potassium Salt in Acetonitrile at 0°C B Addition of Triethylamine and Magnesium Chloride A->B C Stirring at Room Temperature (150 min) B->C D Slow Addition of m-Nitrobenzoyl Chloride C->D E Stirring at Room Temperature (16 hours) D->E F Solvent Removal (Reduced Pressure) E->F G Quenching with 1N HCl F->G H Extraction with Ethyl Acetate G->H I Washing with Water H->I J Drying over Anhydrous MgSO4 I->J K Filtration J->K L Concentration (Reduced Pressure) K->L M Column Chromatography (n-hexane/ethyl acetate, 4:1) L->M N Final Product: Light Yellow Solid M->N

Caption: Synthesis and purification workflow for this compound.

Biological Activity Context

Currently, there is no specific information in the scientific literature detailing the biological activity or signaling pathways directly associated with this compound. It is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.

However, it is noteworthy that the nitro group is a significant functional group in medicinal chemistry. Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[3] The electron-withdrawing nature of the nitro group can be crucial for the pharmacodynamic and pharmacokinetic profiles of a molecule.[3] Therefore, this compound serves as a valuable building block for the synthesis of potentially bioactive compounds.

References

Technical Guide: Physicochemical Properties and Synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a detailed experimental protocol for the determination of its boiling point, and a schematic of its chemical synthesis. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Physicochemical Data

The quantitative data for this compound are summarized in the table below. It is important to note that the boiling point is a predicted value, suggesting that the compound is susceptible to decomposition at high temperatures and atmospheric pressure.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₅[1]
Molecular Weight 237.21 g/mol [1]
Melting Point 75-77 °C (lit.)[1]
Predicted Boiling Point 314.4 ± 17.0 °C[1]
Appearance Light yellow to yellow solid[1]
Storage Sealed in dry, Room Temperature[1]

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

Given the high predicted boiling point, standard atmospheric distillation is not recommended due to the potential for thermal decomposition. The boiling point of this compound should be determined under reduced pressure (vacuum distillation). This method lowers the boiling point to a temperature range where the compound is more stable.

Materials and Equipment:

  • Crude or purified this compound

  • Round-bottom flask

  • Claisen adapter

  • Short-path distillation head with a condenser and vacuum connection

  • Receiving flask

  • Thermometer and thermometer adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump or water aspirator

  • Manometer

  • Vacuum grease

  • Thick-walled vacuum tubing

  • Cold trap (recommended to protect the vacuum pump)

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Assembly:

    • Ensure all glassware is clean, dry, and free of cracks or stars, as imperfections can be hazardous under vacuum.

    • Place a magnetic stir bar in the round-bottom flask containing the sample of this compound. The use of a stir bar is crucial for preventing bumping, as boiling stones are ineffective under vacuum.[2]

    • Lightly grease all ground-glass joints to ensure an airtight seal.

    • Assemble the distillation apparatus, including the Claisen adapter to minimize bumping of the liquid into the condenser.[2]

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the vacuum adapter to a cold trap and then to the vacuum source using thick-walled tubing.

  • Distillation Process:

    • Turn on the stirring mechanism to ensure smooth boiling.

    • Begin to evacuate the system by turning on the vacuum pump or water aspirator. The pressure should drop, and this can be monitored with a manometer.

    • Once a stable, low pressure is achieved, begin to gently heat the sample using the heating mantle.

    • Observe the sample for boiling and the condensation of vapor in the condenser.

    • Record the temperature at which the liquid is consistently distilling and condensing into the receiving flask. This temperature is the boiling point at the recorded pressure.

    • To ensure purity, it may be necessary to collect and discard an initial fraction (forerun) that may contain more volatile impurities.

  • Shutdown Procedure:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to return it to atmospheric pressure. This can be done by opening a stopcock on the vacuum adapter or removing the tubing from the vacuum source.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and collect the purified distillate.

Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of m-nitrobenzoyl chloride with the magnesium salt of monoethyl malonate. A detailed workflow of this synthesis is presented below.

Synthesis_Workflow A Monoethyl malonate potassium salt C Suspension at 0 °C A->C B Acetonitrile (solvent) B->C E Stirring at RT (150 min) C->E Addition of D Triethylamine & Magnesium chloride D->E G Reaction at RT (16 hours) E->G Addition of F m-Nitrobenzoyl chloride F->G H Work-up: 1. Solvent removal 2. Quench with 1N HCl 3. Extraction with Ethyl Acetate G->H I Purification: Column Chromatography H->I J Ethyl 3-(3-nitrophenyl) -3-oxopropanoate I->J

Figure 1. Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited direct experimental data on this specific molecule, this guide also incorporates information from closely related structural analogs to infer its likely solubility characteristics.

Core Compound Properties

This compound is a nitroaromatic compound with the following key identifiers and physical properties:

PropertyValueReference
CAS Number 52119-38-7[1]
Molecular Formula C₁₁H₁₁NO₅[1]
Molecular Weight 237.21 g/mol [1]
Appearance Light yellow solid[2]
Melting Point 75-77 °C[2]
Storage Sealed in a dry place at room temperature.[1]

Solubility Profile

The presence of the polar nitro group and the ester and ketone functionalities in this compound suggests a degree of polarity. While the bulk of the molecule is organic, the polar groups may allow for some interaction with polar solvents.

Inferred Qualitative Solubility:

Solvent TypePredicted SolubilityRationale
Water Insoluble to Very Slightly SolubleThe hydrophobic phenyl ring and ethyl group likely dominate, leading to poor aqueous solubility, a common trait for similar organic esters.[3][5]
Polar Protic Solvents (e.g., Ethanol, Methanol) SolubleThe ester and nitro groups can participate in hydrogen bonding with the solvent, and the overall polarity is compatible with alcohols. Ethyl benzoylacetate is miscible with alcohol.[4]
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) Likely SolubleThe polarity of these solvents should be sufficient to dissolve the compound through dipole-dipole interactions.
Nonpolar Solvents (e.g., Hexane, Toluene) Slightly Soluble to InsolubleThe presence of polar functional groups may limit solubility in highly nonpolar solvents.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) Likely SolubleThese solvents are effective at dissolving a wide range of organic compounds with moderate polarity.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid determination of a compound's solubility in various solvents.

Methodology:

  • Add approximately 1-2 mg of this compound to a small test tube.

  • Add 0.5 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., 25 °C).

  • Visually inspect the solution. If the solid completely dissolves, it is considered soluble. If some or all of the solid remains, it is classified as partially soluble or insoluble.

  • If the compound appears soluble, further solvent can be added to determine if it is miscible.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Methodology:

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

  • Add a precise volume of the selected solvent to each vial.

  • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • After agitation, allow the vials to stand undisturbed for a period to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

  • The solubility is then expressed in units such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility of a research compound like this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Application & Reporting start Start: Compound Acquisition physchem Physicochemical Characterization (Purity, Melting Point, etc.) start->physchem qual_sol Qualitative Solubility Screening (Water, Buffers, Organic Solvents) physchem->qual_sol analytical_dev Analytical Method Development (e.g., HPLC, qNMR) qual_sol->analytical_dev Inform Method Development quant_sol Quantitative Solubility Measurement (Shake-Flask Method) data_analysis Data Analysis and Solubility Curve Generation quant_sol->data_analysis analytical_dev->quant_sol report Technical Report Generation data_analysis->report formulation Application in Formulation or Further Experiments report->formulation

Caption: Workflow for Solubility Determination.

Biological Context and Signaling Pathways

Specific biological activities or involvement in signaling pathways for this compound are not well-documented in the public domain. However, it is known that some nitroaromatic compounds possess a wide range of biological activities, including antimicrobial and antineoplastic properties.[7] Additionally, a related compound, Ethyl (3-Nitrobenzoyl)acetate, has been utilized in the preparation of Dithiolethiones and in the identification of potential neuroprotective agents.[2]

Given the lack of specific pathway information, a generalized diagram illustrating a potential workflow for investigating the biological activity of a novel compound is provided below.

G cluster_0 In Vitro Screening cluster_1 Hit Identification & Validation cluster_2 Mechanism of Action Studies compound Test Compound: This compound cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) compound->cell_based target_based Target-Based Assays (e.g., Enzyme Inhibition) compound->target_based hit Hit Identification cell_based->hit target_based->hit dose_response Dose-Response Studies hit->dose_response selectivity Selectivity Profiling dose_response->selectivity pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) selectivity->pathway_analysis biomarker Biomarker Identification pathway_analysis->biomarker

Caption: Workflow for Biological Activity Screening.

This guide serves as a foundational resource for researchers working with this compound. While direct solubility data is sparse, the provided information on its properties, inferred solubility, and standardized experimental protocols will aid in its effective handling and application in a research and development setting. It is strongly recommended that experimental validation of the inferred solubility data be conducted.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS No: 52119-38-7). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and shelf-life of this compound for experimental and developmental purposes.

Chemical Properties and Structure

  • Molecular Formula: C₁₁H₁₁NO₅

  • Molecular Weight: 237.21 g/mol

  • Structure: this compound is a beta-keto ester containing a nitroaromatic moiety. The presence of these functional groups influences its chemical reactivity and stability.

Stability Profile

Based on available safety data, this compound is considered stable under normal laboratory and storage conditions.[1] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. The primary degradation pathways for compounds with similar structures, such as nitroaromatics and esters, include hydrolysis, oxidation, and photolysis.[2][3][4]

Key Stability Considerations:

  • Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases, which can catalyze the cleavage of the ester bond to yield the corresponding carboxylic acid and ethanol.

  • Oxidative Stability: The presence of the nitro group can influence the compound's susceptibility to oxidation. Contact with strong oxidizing agents should be avoided.

  • Thermal Stability: While stable at room temperature, exposure to high temperatures for prolonged periods may lead to degradation.

  • Photostability: Nitroaromatic compounds can be sensitive to light. It is advisable to protect the compound from direct sunlight or strong artificial light sources.

Recommended Storage and Handling

Proper storage is crucial to maintain the chemical integrity of this compound. The following table summarizes the recommended storage conditions and materials to avoid.

ParameterRecommendation
Temperature Store in a cool, dry place. Room temperature is generally acceptable.[5][6]
Atmosphere Keep in a well-ventilated area.[1] Store under an inert atmosphere for long-term storage to minimize oxidative degradation.
Container Keep container tightly closed and sealed in a dry environment.[1][5]
Light Exposure Protect from light.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Handling Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes, and do not breathe dust.[1] Wash hands thoroughly after handling.

General Experimental Protocol for Stability Assessment (Forced Degradation Study)

While a specific, validated stability-indicating method for this compound is not publicly available, a general forced degradation study protocol, based on ICH guidelines, can be employed to determine its intrinsic stability.[4][7] The goal is to induce degradation to a level of 5-20% to identify potential degradation products and pathways.[7]

Objective: To assess the stability of this compound under various stress conditions.

Materials and Methods:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Reagent-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable analytical column (e.g., C18) for reverse-phase HPLC. Note: Due to the keto-enol tautomerism of beta-keto esters, peak shape in RP-HPLC can be challenging. Method development may require adjusting mobile phase pH or temperature to achieve good chromatography.[8]

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

  • Photostability chamber

  • Oven

Experimental Conditions:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period.

    • Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 N NaOH.

    • Maintain at room temperature or slightly elevated temperature.

    • Withdraw samples at various time points, neutralize with an equivalent amount of acid, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at a controlled temperature and protected from light.

    • Monitor the degradation over time by taking samples for analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at an elevated temperature (e.g., 70°C).

    • Also, prepare a solution of the compound and expose it to the same temperature.

    • Analyze samples at different time intervals.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the light-exposed and dark control samples.

Sample Analysis:

  • All samples should be analyzed using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all process-related impurities and degradation products.

  • Peak purity of the parent compound should be assessed using a photodiode array detector or mass spectrometry to ensure no co-eluting peaks.

The following diagram illustrates a general workflow for conducting a forced degradation study.

G cluster_0 Preparation cluster_2 Analysis and Evaluation A Prepare Stock Solution of This compound C Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->C D Base Hydrolysis (e.g., 0.1N NaOH, RT) A->D E Oxidation (e.g., 3% H2O2, RT) A->E F Thermal Stress (e.g., 70°C, Solid & Solution) A->F G Photolytic Stress (ICH Q1B Guidelines) A->G B Develop and Validate Stability-Indicating Analytical Method (e.g., HPLC) I Analyze Samples by Validated Method B->I H Sample at Time Points (e.g., 0, 2, 4, 8, 24h) C->H D->H E->H F->H G->H H->I J Identify and Characterize Degradation Products I->J K Determine Degradation Pathway and Assess Mass Balance J->K

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Signaling Pathways

Understanding the potential degradation pathways is critical for developing stable formulations and analytical methods. For this compound, two primary degradation pathways can be hypothesized based on its structure.

G cluster_0 Hydrolytic Degradation Pathway cluster_1 Reductive Degradation Pathway A This compound B 3-(3-nitrophenyl)-3-oxopropanoic acid A->B H+ or OH- C Ethanol A->C H+ or OH- D This compound E Ethyl 3-(3-aminophenyl)-3-oxopropanoate D->E Reducing Agent

Caption: Hypothesized Degradation Pathways.

This guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative to conduct specific stability studies under the conditions relevant to its intended use.

References

An In-depth Technical Guide to the Safety Data Sheet for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, as detailed in its Safety Data Sheet (SDS). The information is presented to be of maximal utility for researchers, scientists, and professionals in drug development who may handle this substance.

Section 1: Substance Identification and Properties

  • Product Name: this compound[1]

  • CAS Number: 52119-38-7[1][2][3]

  • Molecular Formula: C₁₁H₁₁NO₅[1][2]

  • Molecular Weight: 237.21 g/mol [1][2]

Physical and Chemical Properties

PropertyValueSource
AppearanceSolid[1]
Melting Point75-77 °C[3]
Evaporation RateNot applicable (Solid)[1]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Source:[1][4]

Label Elements

  • Signal Word: Warning[1][2]

  • Hazard Pictogram:

    • GHS07 (Exclamation mark)

Section 3: Experimental Protocols

Safety Data Sheets summarize the results of toxicological and physical hazard testing but typically do not provide detailed experimental methodologies. The classifications are generally based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of the types of protocols that would be used to determine the hazards listed for this compound.

Methodology for Hazard Determination

HazardGeneral Experimental Protocol
Skin Irritation (H315) Based on OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). A small amount of the substance is applied to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions are scored to determine the irritation potential.
Eye Irritation (H319) Based on OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The eye is observed for effects on the cornea, iris, and conjunctiva at specified intervals. The severity and reversibility of any lesions are scored to determine the irritation potential.
Respiratory Irritation (H335) This is often determined based on a combination of animal studies (e.g., OECD Test Guideline 403 for acute inhalation toxicity, which can include observations of respiratory irritation) and human experience, if available. For animal studies, rodents are exposed to an atmosphere containing the substance, and clinical signs of respiratory irritation are observed.

Section 4: Handling, Storage, and First Aid

Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound.

G Workflow for Safe Handling start Start Handling precautions Take Precautions: - Avoid contact with skin and eyes. - Do not breathe dust. - Do not ingest. start->precautions hygiene Practice Good Hygiene: - Keep away from food and drink. - Do not eat, drink, or smoke when using. - Wash hands before breaks and after work. precautions->hygiene ppe Wear Personal Protective Equipment (PPE): - Protective gloves - Protective clothing - Eye/face protection hygiene->ppe storage Store Properly: - Keep in a dry, cool, well-ventilated place. - Keep container tightly closed. ppe->storage end End Handling storage->end

Caption: Recommended workflow for handling this compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.[1] The logical flow for responding to an exposure event is outlined in the diagram below.

G First Aid Response Protocol exposure Exposure Occurs route Determine Route of Exposure exposure->route skin Skin Contact: - Wash off immediately with soap and plenty of water. - Remove all contaminated clothing and shoes. route->skin Skin eyes Eye Contact: - Rinse immediately with plenty of water for at least 15 minutes. - Remove contact lenses, if present and easy to do. route->eyes Eyes inhalation Inhalation: - Remove to fresh air. - If breathing is difficult, give oxygen. route->inhalation Inhalation ingestion Ingestion: - Clean mouth with water. - Drink plenty of water afterwards. route->ingestion Ingestion medical Seek Medical Attention skin->medical eyes->medical inhalation->medical ingestion->medical

Caption: Decision-making flow for first aid response to exposure.

Section 5: Stability and Reactivity

This substance is stable under normal conditions. However, certain conditions and materials should be avoided.

Reactivity and Stability Data

ParameterInformation
Reactivity None known, based on available information.
Chemical Stability Stable under normal conditions.
Hazardous Polymerization No information available.
Hazardous Reactions No information available.
Conditions to Avoid Incompatible products.
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents.
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂).

Source:[1]

Section 6: Toxicological and Ecological Information

Toxicological Information

No specific quantitative toxicological data (e.g., LD50, LC50) is readily available in the provided safety data sheets. The hazard classifications are based on the irritant properties of the substance.

Ecological Information

  • Environmental Hazards: Based on available data, the classification criteria for environmental hazards are not met.[1][4]

  • Mobility in Soil: No information available.[1]

  • Persistence and Degradability: No information available.

  • Bioaccumulation: No information available.

  • Endocrine Disrupting Properties: This product does not contain any known or suspected endocrine disruptors.[1]

Section 7: Disposal Considerations

Waste from this product is classified as hazardous and should be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1] Contaminated packaging should be disposed of at a hazardous or special waste collection point.[1]

References

An In-depth Technical Guide to Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a nitroaromatic compound with potential applications in research and drug development. The guide covers its synthesis, chemical properties, and a discussion of its potential biological activities based on the characteristics of related compounds. Detailed experimental protocols and structured data are presented to assist researchers and scientists.

Chemical Properties and Synthesis

This compound is a light yellow solid.[1] Key chemical data for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₅[2][3]
Molecular Weight 237.21 g/mol [2][3]
Melting Point 75-77 °C[1]
CAS Number 52119-38-7[1]
Appearance Light yellow solid[1]
Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of monoethyl malonate potassium salt with m-nitrobenzoyl chloride.[1]

Experimental Protocol:

  • Preparation of the Reaction Mixture: Monoethyl malonate potassium salt (21.4 g, 126 mmol) is suspended in acetonitrile (150 mL) in a reaction vessel and cooled to 0 °C.[1]

  • Addition of Reagents: Triethylamine (18.3 mL, 132 mmol) and magnesium chloride (14.2 g, 149 mmol) are added sequentially to the suspension. The mixture is then stirred at room temperature under a nitrogen atmosphere for 150 minutes.[1]

  • Acylation: M-nitrobenzoyl chloride (11.1 g, 59.8 mmol) is added slowly to the reaction mixture. The stirring is continued at room temperature for an additional 16 hours.[1]

  • Work-up and Purification:

    • The solvent is removed by concentration under reduced pressure.[1]

    • The reaction is quenched by the addition of 1N HCl solution (100 mL).[1]

    • The product is extracted with ethyl acetate (2 x 100 mL).[1]

    • The combined organic layers are washed with water (100 mL) and dried over anhydrous magnesium sulfate.[1]

    • After filtration, the filtrate is concentrated under reduced pressure.[1]

    • The crude product is purified by column chromatography using a mixture of n-hexane and ethyl acetate (4:1) as the eluent.[1]

This procedure affords this compound in a 95% yield.[1]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product R1 Monoethyl malonate potassium salt Cond1 0 °C to Room Temperature R1->Cond1 R2 m-Nitrobenzoyl chloride R2->Cond1 R3 Triethylamine R3->Cond1 R4 Magnesium chloride R4->Cond1 R5 Acetonitrile R5->Cond1 W1 Solvent Removal Cond1->W1 Cond2 16 hours Cond2->W1 Cond3 Nitrogen Atmosphere Cond3->W1 W2 Acid Quench (1N HCl) W1->W2 W3 Ethyl Acetate Extraction W2->W3 W4 Washing & Drying W3->W4 P Column Chromatography W4->P Product This compound P->Product Biological_Screening_Workflow cluster_compound Test Compound cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Compound This compound A1 Prepare Microbial Inoculum Compound->A1 C1 Culture Cancer Cell Lines Compound->C1 A2 Agar Well Diffusion Assay A1->A2 A3 Measure Zone of Inhibition A2->A3 C2 MTT Assay C1->C2 C3 Determine IC50 Value C2->C3

References

An In-depth Technical Guide to Structural Analogues of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate is a ketoester derivative featuring a central β-keto ester moiety and a substituted aromatic ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties and potential for biological activity. This technical guide explores the structural analogues of this compound, delving into their synthesis, biological evaluation, and potential mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

Core Structure and Analogues

The core structure of this compound consists of a phenyl ring connected to an ethyl propanoate chain with a ketone group at the beta position relative to the ester. Structural analogues can be generated by modifying three key regions of the molecule:

  • The Phenyl Ring: Substitution patterns on the phenyl ring can be altered. This includes changing the position of the nitro group (ortho-, meta-, para-), introducing other substituents (e.g., halogens, alkyl, alkoxy groups), or replacing the phenyl ring with other aromatic or heteroaromatic systems.

  • The Keto-Ester Moiety: The ethyl ester can be replaced with other alkyl or aryl esters. The methylene bridge can also be substituted.

  • The Nitro Group: The nitro group can be replaced by other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule.

This guide will focus on analogues with modifications primarily on the phenyl ring, as these are most prevalent in the current scientific literature.

Synthesis of Structural Analogues

The primary synthetic route to ethyl 3-(aryl)-3-oxopropanoate analogues is the Claisen condensation . This reaction involves the condensation of an aryl methyl ketone with a dialkyl carbonate in the presence of a strong base. A more common and efficient laboratory-scale synthesis involves the reaction of a substituted benzoyl chloride with the magnesium salt of monoethyl malonate.

General Experimental Protocol: Synthesis of Ethyl 3-(substituted phenyl)-3-oxopropanoate

Materials:

  • Substituted benzoyl chloride (1.0 eq)

  • Monoethyl malonate potassium salt (1.2 eq)

  • Magnesium chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous acetonitrile

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A suspension of monoethyl malonate potassium salt in anhydrous acetonitrile is cooled to 0°C in an ice bath.

  • Triethylamine and magnesium chloride are added sequentially, and the mixture is stirred at room temperature for 1-2 hours.

  • The substituted benzoyl chloride, dissolved in anhydrous acetonitrile, is added dropwise to the reaction mixture at 0°C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is quenched with 1 M HCl and extracted with ethyl acetate.

  • The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

This general protocol can be adapted for the synthesis of a wide variety of substituted ethyl 3-oxo-3-phenylpropanoates.

Biological Activities of Structural Analogues

While specific biological data for this compound is limited in publicly available literature, its structural analogues, particularly those containing nitrophenyl and keto-ester moieties, have been investigated for a range of biological activities.

Anticancer Activity

Several studies have reported the anticancer potential of compounds structurally related to this compound. The presence of a nitrophenyl group is often associated with cytotoxic effects against various cancer cell lines.

For instance, a series of 1,3-diarylprop-2-en-1-one derivatives, which share the aryl-keto-ene scaffold, were synthesized and evaluated for their in vitro cytotoxicity. Compounds with a nitrophenyl substituent demonstrated significant inhibitory activity against Hep-3b (hepatocellular carcinoma) and MOLT-4 (T-lymphoblastic leukemia) cell lines, with IC50 values in the low micromolar range.[1] Another study on 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones identified a derivative with potent antimitotic activity, exhibiting a mean GI50 of 1.57 µM across a panel of 60 cancer cell lines.[2]

Compound/Analogue ClassCancer Cell LineActivity (IC50/GI50)Reference
1-(4-Nitrophenyl)-3-(aryl)prop-2-en-1-oneHep-3b3.39 µM[1]
1-(4-Nitrophenyl)-3-(aryl)prop-2-en-1-oneMOLT-43.63 µM[1]
5-[2-Chloro-3-(4-nitrophenyl)propenylidene]-4-thiazolidinone derivativeNCI-60 Panel (mean)1.57 µM[2]
Antimicrobial Activity

The nitrophenyl moiety is a well-known pharmacophore in antimicrobial agents. Analogues of this compound have been explored for their antibacterial and antifungal properties. For example, β-keto esters have been designed as quorum-sensing inhibitors in bacteria, with some analogues showing promising antimicrobial activity against pathogenic strains like Pseudomonas aeruginosa and Staphylococcus aureus.[3]

Enzyme Inhibition

The β-keto ester functionality is a known feature in various enzyme inhibitors. A chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, which contains a similar keto-ester arrangement, was found to inhibit cholinesterases (AChE and BChE) and glutathione S-transferase (GST) with Ki values in the low micromolar range.[4]

Compound/Analogue ClassEnzymeActivity (Ki)Reference
Chalcone derivative with keto-esterAcetylcholinesterase (AChE)11.13 ± 1.22 µM[4]
Chalcone derivative with keto-esterButyrylcholinesterase (BChE)8.74 ± 0.76 µM[4]
Chalcone derivative with keto-esterGlutathione S-transferase (GST)14.19 ± 2.15 µM[4]

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines (e.g., Hep-3b, MOLT-4)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for a further 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Signaling Pathways and Logical Relationships

The precise signaling pathways affected by this compound and its direct analogues are not yet well-elucidated. However, based on the activities of structurally related compounds, several potential mechanisms can be proposed.

The anticancer activity of nitrophenyl-containing compounds is often linked to the induction of apoptosis. This can be triggered through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of these analogues.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted Benzoyl Chloride + Monoethyl Malonate reaction Claisen Condensation start->reaction product Ethyl 3-(substituted phenyl)-3-oxopropanoate Analogues reaction->product screening Primary Screening (e.g., Cytotoxicity Assay) product->screening lead_opt Lead Optimization hit_id Hit Identification screening->hit_id Active Compounds screening->inactive Inactive Compounds secondary_assays Secondary Assays (e.g., Enzyme Inhibition, Antimicrobial) hit_id->secondary_assays secondary_assays->lead_opt Promising Leads G compound Cytotoxic Analogue cell Cancer Cell compound->cell stress Cellular Stress (e.g., ROS production) cell->stress pathway Apoptotic Pathway Activation stress->pathway caspases Caspase Activation pathway->caspases apoptosis Apoptosis caspases->apoptosis

References

The Versatile Intermediate: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate and Its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a β-keto ester functionalized with a nitrophenyl group, is emerging as a valuable and versatile intermediate in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its utility in the development of novel antimicrobial and anticonvulsant agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to facilitate further research and development in this promising area.

Core Chemical Properties and Synthesis

This compound (CAS Number: 52119-38-7) is a light yellow solid with a melting point of 75-77 °C.[1] Its chemical structure, featuring a reactive β-keto ester moiety and an electron-withdrawing nitro group on the phenyl ring, makes it an ideal precursor for various cyclization and condensation reactions.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 52119-38-7[1]
Molecular Formula C₁₁H₁₁NO₅[1]
Molecular Weight 237.21 g/mol [1]
Appearance Light yellow solid[1]
Melting Point 75-77 °C[1]

Potential Research Applications

The primary research application of this compound lies in its role as a scaffold for the synthesis of heterocyclic compounds, which are integral to the structure of many pharmaceutical agents. The presence of the nitro group is particularly significant, as this functionality is a known pharmacophore in a variety of antimicrobial and anticonvulsant drugs.

Antimicrobial Drug Development

The nitro group is a key feature in several classes of antimicrobial drugs. Its mechanism of action often involves intracellular reduction to form reactive nitroso and hydroxylamine intermediates that can damage microbial DNA, leading to cell death.[2] this compound serves as an excellent starting material for the synthesis of nitro-containing heterocyclic compounds such as pyrazoles, which have demonstrated broad-spectrum antimicrobial activity.

A plausible synthetic route involves the condensation of this compound with hydrazine hydrate to form a pyrazolone intermediate, which can be further modified to generate a library of potential antimicrobial agents.

Anticonvulsant Drug Development

The scaffold of this compound is also amenable to the synthesis of compounds with potential anticonvulsant properties. Research has shown that pyridazinone derivatives, which can be synthesized from β-keto esters, exhibit significant anticonvulsant activity. The mechanism of action for many anticonvulsants involves the modulation of ion channels or enhancement of GABAergic neurotransmission. The presence of an aromatic ring with an electron-withdrawing group, such as the nitrophenyl group, is a common feature in some classes of anticonvulsant drugs.

Experimental Protocols

Protocol 1: Synthesis of 6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol outlines the synthesis of a pyridazinone derivative from this compound, which can then be further functionalized and screened for anticonvulsant activity.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate solution (5% w/v)

  • Ether

  • Chloroform

Procedure:

  • Cyclization: A mixture of β-(m-nitrobenzoyl) propionic acid (synthesized from this compound via hydrolysis and reduction) and hydrazine hydrate in ethanol is refluxed for 4-6 hours.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is treated with a 5% w/v sodium bicarbonate solution.

  • Extraction: The aqueous solution is extracted with ether and chloroform to remove any unreacted starting materials.

  • Acidification and Isolation: The aqueous layer is acidified with dilute hydrochloric acid to precipitate the crude product.

  • Purification: The crude 6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one is collected by filtration, washed with water, and recrystallized from aqueous ethanol to yield the purified product.

Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is a standard method for evaluating the anticonvulsant activity of novel compounds.[3][4][5][6]

Materials:

  • Test compound (e.g., pyridazinone derivatives)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male albino mice (25-35 g)

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

  • Animal Preparation: Acclimatize male albino mice for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose and time before the electroshock. A control group should receive the vehicle only.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each mouse. Place the corneal electrodes on the eyes, ensuring good contact with a drop of 0.9% saline.

  • Induction of Seizure: Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in the treated group compared to the control group. An ED₅₀ (the dose that protects 50% of the animals) can be determined by testing a range of doses.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is a standard method to determine the in vitro antimicrobial activity of a compound.[1][2][7][8]

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.

Quantitative Data

The following table summarizes the anticonvulsant activity of some synthesized 4-(substituted benzylidene)-6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-ones.

Table 2: Anticonvulsant Activity of 6-(3-nitrophenyl)-pyridazinone Derivatives in the MES Test
CompoundSubstituent on BenzylideneDose (mg/kg)Protection (%)
4a H5066.6
4b 4-CH₃5050
4c 4-OCH₃5033.3
Phenytoin (Standard)25100

Data adapted from a study on the anticonvulsant activity of pyridazinone derivatives. The study reported the abolition of the extensor phase in the MES test as the criterion for anticonvulsant activity.[9]

Visualizations

Diagram 1: Synthetic Pathway to Anticonvulsant Pyridazinones

G A This compound B β-(m-nitrobenzoyl) propionic acid A->B Hydrolysis & Reduction C 6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one B->C Hydrazine Hydrate, Reflux D 4-(Substituted-benzylidene)-6-(3-nitrophenyl)- 4,5-dihydropyridazin-3(2H)-one C->D Substituted Benzaldehyde, Condensation

Caption: Synthetic route from this compound to pyridazinone derivatives.

Diagram 2: Proposed Mechanism of Action for Nitro-containing Antimicrobials

G cluster_cell Bacterial Cell A Nitro-heterocycle (Prodrug) B Reductive Enzymes (e.g., Nitroreductases) A->B Uptake C Reactive Nitroso & Hydroxylamine Intermediates B->C Reductive Activation D Bacterial DNA C->D Interaction E DNA Damage (Strand breaks, adducts) D->E Damage F Cell Death E->F

Caption: Reductive activation and DNA damage by nitro-heterocyclic antimicrobial agents.

Diagram 3: Experimental Workflow for Anticonvulsant Screening

G A Synthesize Pyridazinone Derivatives B Administer Compound to Mice A->B C Perform Maximal Electroshock (MES) Test B->C D Observe for Tonic Hindlimb Extension C->D E Calculate % Protection D->E F Determine ED₅₀ E->F

Caption: Workflow for the in vivo screening of anticonvulsant activity.

Conclusion

This compound is a chemical intermediate with considerable potential for the development of new therapeutic agents. Its utility in the synthesis of diverse heterocyclic structures, particularly those with antimicrobial and anticonvulsant properties, makes it a valuable tool for medicinal chemists and drug discovery professionals. The protocols and data presented in this guide are intended to serve as a foundation for further exploration of this versatile compound and its derivatives in the quest for novel and more effective pharmaceuticals.

References

An In-depth Technical Guide to Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a β-keto ester of interest in synthetic and medicinal chemistry. This document details the compound's chemical properties, a robust synthesis protocol via Claisen condensation, and an exploration of its potential biological activities based on structurally related compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz illustrate the synthetic workflow and a speculative biological signaling pathway.

Chemical Properties and Data

This compound is a solid organic compound. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 52119-38-7[1]
Molecular Formula C₁₁H₁₁NO₅[1]
Molecular Weight 237.21 g/mol [1]
Melting Point 75-77 °C[1]
Appearance Light yellow solid[1]

Synthesis of this compound

The primary route for the synthesis of this compound is a Claisen condensation reaction between m-nitrobenzoyl chloride and the potassium salt of monoethyl malonate.[1]

Experimental Protocol

Materials:

  • Monoethyl malonate potassium salt (21.4 g, 126 mmol)

  • Acetonitrile (150 mL)

  • Triethylamine (18.3 mL, 132 mmol)

  • Magnesium chloride (14.2 g, 149 mmol)

  • m-Nitrobenzoyl chloride (11.1 g, 59.8 mmol)

  • 1N HCl solution (100 mL)

  • Ethyl acetate (200 mL)

  • Water (100 mL)

  • Anhydrous magnesium sulfate

  • n-hexane

  • Nitrogen gas

Procedure:

  • Suspend monoethyl malonate potassium salt in acetonitrile at 0 °C in a flask under a nitrogen atmosphere.

  • Sequentially add triethylamine and magnesium chloride to the suspension.

  • Stir the mixture at room temperature for 150 minutes.

  • Slowly add m-nitrobenzoyl chloride to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • After the reaction is complete, remove the solvent by concentration under reduced pressure.

  • Quench the reaction by adding 1N HCl solution.

  • Extract the product with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of n-hexane and ethyl acetate (4:1) as the eluent.

  • The final product, this compound, is obtained as a light yellow solid with a reported yield of 95% (14.1 g).[1]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvents cluster_process Reaction & Workup cluster_product Final Product R1 Monoethyl malonate potassium salt P1 Claisen Condensation (0°C to RT, 16h) R1->P1 R2 m-Nitrobenzoyl chloride R2->P1 S1 Acetonitrile S1->P1 S2 Triethylamine S2->P1 S3 Magnesium chloride S3->P1 P2 Solvent Removal P1->P2 P3 Acidic Quench (1N HCl) P2->P3 P4 Extraction (Ethyl Acetate) P3->P4 P5 Drying & Filtration P4->P5 P6 Purification (Column Chromatography) P5->P6 FP Ethyl 3-(3-nitrophenyl) -3-oxopropanoate P6->FP Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL AHL Signal (Autoinducer) Receptor LuxR-type Receptor AHL->Receptor Binds Gene Target Genes (e.g., Virulence Factors) Receptor->Gene Activates Inhibitor Ethyl 3-(3-nitrophenyl) -3-oxopropanoate (Potential Inhibitor) Inhibitor->Receptor Blocks Binding

References

Methodological & Application

Synthesis of "Ethyl 3-(3-nitrophenyl)-3-oxopropanoate" from 3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a valuable building block in medicinal chemistry and organic synthesis. The synthesis is achieved via a Claisen condensation reaction between 3-nitrobenzoyl chloride and the potassium salt of monoethyl malonate. This method offers a high yield and straightforward purification. This document outlines the reaction mechanism, a step-by-step experimental protocol, and a summary of the physicochemical and safety data for the involved reagents and the final product.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. The presence of the nitro group and the β-ketoester functionality allows for diverse chemical transformations, making it a versatile precursor in drug discovery and development. The synthesis described herein is a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Reaction and Mechanism

The synthesis proceeds via a Claisen condensation mechanism. In this reaction, the enolate of monoethyl malonate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of the chloride leaving group, followed by neutralization, yields the desired β-ketoester. The use of magnesium chloride as a Lewis acid and triethylamine as a base is crucial for the efficient formation of the reactive enolate and to drive the reaction to completion.

Experimental Protocol

This protocol is based on a reported synthesis with a high yield.[1]

Materials:

  • 3-Nitrobenzoyl chloride (MW: 185.57 g/mol )

  • Monoethyl malonate potassium salt (MW: 170.21 g/mol )

  • Triethylamine (MW: 101.19 g/mol )

  • Magnesium chloride (MW: 95.21 g/mol )

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • 1N Hydrochloric acid (HCl)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration

  • Column chromatography setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend monoethyl malonate potassium salt (21.4 g, 126 mmol) in acetonitrile (150 mL) at 0 °C using an ice bath.

  • Addition of Reagents: To the suspension, sequentially add triethylamine (18.3 mL, 132 mmol) and magnesium chloride (14.2 g, 149 mmol).

  • Enolate Formation: Stir the mixture at room temperature for 150 minutes to facilitate the formation of the magnesium enolate.

  • Acylation: Slowly add a solution of 3-nitrobenzoyl chloride (11.1 g, 59.8 mmol) in acetonitrile to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for 16 hours.

  • Work-up:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Quench the reaction by adding 100 mL of 1N HCl.

    • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers and wash with water (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (4:1) as the eluent.

  • Product Isolation: Evaporate the solvent from the collected fractions to yield this compound as a light yellow solid.

Data Presentation

Table 1: Physicochemical and Yield Data

ParameterValueReference
Product This compound
Molecular FormulaC₁₁H₁₁NO₅
Molecular Weight237.21 g/mol
AppearanceLight yellow solid[1]
Melting Point75-77 °C[1]
Yield95%[1]
Starting Material 3-Nitrobenzoyl chloride
Molecular FormulaC₇H₄ClNO₃
Molecular Weight185.57 g/mol

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Expected signals would include triplets and quartets for the ethyl group, a singlet for the methylene group, and multiplets in the aromatic region for the nitrophenyl group.
¹³C NMR Expected signals would include those for the carbonyl carbons of the ester and ketone, the methylene carbon, the carbons of the ethyl group, and the aromatic carbons.
IR (KBr, cm⁻¹) Expected characteristic peaks would include C=O stretching for the ketone and ester, C-O stretching, and N-O stretching for the nitro group.
Mass Spec (m/z) Expected molecular ion peak corresponding to the molecular weight of the product.

Note: Specific spectral data can be obtained from commercial suppliers or through experimental characterization.

Table 3: Safety Information for Reactants

ReactantHazard StatementsPrecautionary Statements
3-Nitrobenzoyl chloride Corrosive, causes severe skin burns and eye damage.Wear protective gloves/clothing/eye protection/face protection. Do not breathe dust/fume/gas/mist/vapors/spray.
Monoethyl malonate potassium salt Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.
Triethylamine Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/clothing/eye protection/face protection.
Magnesium chloride Generally considered non-hazardous.Handle in accordance with good industrial hygiene and safety practice.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 3-Nitrobenzoyl_chloride 3-Nitrobenzoyl chloride Acylation Slowly add 3-Nitrobenzoyl chloride Monoethyl_malonate_K_salt Monoethyl malonate potassium salt Suspension Suspend Monoethyl malonate potassium salt in ACN at 0°C Triethylamine Triethylamine Reagent_Addition Add Triethylamine and Magnesium chloride Magnesium_chloride Magnesium chloride Acetonitrile Acetonitrile (Solvent) Suspension->Reagent_Addition Enolate_Formation Stir at RT for 150 min (Enolate Formation) Reagent_Addition->Enolate_Formation Enolate_Formation->Acylation Reaction Stir at RT for 16h Acylation->Reaction Solvent_Removal Remove Solvent Reaction->Solvent_Removal Quench_Extract Quench with 1N HCl & Extract with EtOAc Solvent_Removal->Quench_Extract Wash_Dry Wash with H₂O & Dry over MgSO₄ Quench_Extract->Wash_Dry Purification Column Chromatography (Hexane:EtOAc 4:1) Wash_Dry->Purification Product Ethyl 3-(3-nitrophenyl) -3-oxopropanoate Purification->Product

Figure 1: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism Enolate_Formation 1. Enolate Formation (Monoethyl malonate K salt + MgCl₂ + Et₃N) Nucleophilic_Attack 2. Nucleophilic Attack (Enolate attacks 3-nitrobenzoyl chloride) Enolate_Formation->Nucleophilic_Attack Tetrahedral_Intermediate 3. Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Chloride_Elimination 4. Elimination of Chloride Tetrahedral_Intermediate->Chloride_Elimination Product_Formation 5. Product Formation (this compound) Chloride_Elimination->Product_Formation

Figure 2: Simplified logical flow of the Claisen condensation reaction mechanism.

References

Application Notes and Protocols: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate as a versatile intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. Detailed experimental protocols for its synthesis and subsequent transformations into bioactive scaffolds are provided, along with key quantitative data.

Physicochemical Properties and Synthesis

This compound is a valuable building block in organic synthesis due to the presence of multiple reactive functional groups: a β-ketoester moiety and a nitro-substituted aromatic ring. These features allow for a wide range of chemical transformations.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 52119-38-7[1]
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Melting Point 75-77 °C[1]
Appearance Light yellow solid[1]
¹H NMR Data Not available in the searched literature.
¹³C NMR Data Not available in the searched literature.
Experimental Protocol: Synthesis of this compound[1]

This protocol outlines the synthesis of the title compound from monoethyl malonate potassium salt and m-nitrobenzoyl chloride.

Workflow Diagram for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Suspend Monoethyl malonate potassium salt in Acetonitrile at 0 °C B Add Triethylamine and Magnesium chloride A->B C Stir at room temperature under Nitrogen for 150 min B->C D Slowly add m-Nitrobenzoyl chloride C->D E Continue stirring at room temperature for 16 hours D->E F Quench with 1N HCl and extract with Ethyl acetate E->F G Wash organic layer with water and dry over MgSO₄ F->G H Concentrate and purify by column chromatography G->H I This compound (Light yellow solid, 95% yield) H->I

Caption: Synthesis workflow for this compound.

Materials:

  • Monoethyl malonate potassium salt

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Magnesium chloride

  • m-Nitrobenzoyl chloride

  • 1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • n-Hexane

  • Nitrogen gas

Procedure:

  • Suspend monoethyl malonate potassium salt (21.4 g, 126 mmol) in acetonitrile (150 mL) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Sequentially add triethylamine (18.3 mL, 132 mmol) and magnesium chloride (14.2 g, 149 mmol).

  • Allow the mixture to warm to room temperature and stir for 150 minutes.

  • Slowly add a solution of m-nitrobenzoyl chloride (11.1 g, 59.8 mmol) in acetonitrile.

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Quench the reaction by adding 100 mL of 1N HCl solution.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with water (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (4:1) as the eluent to afford this compound as a light yellow solid.

Expected Yield: 14.1 g (95%).[1]

Applications in the Synthesis of Bioactive Heterocycles

This compound is a key precursor for the synthesis of various heterocyclic systems, many of which form the core of medicinally important compounds. The nitrophenyl group is of particular interest as it can be readily reduced to an amino group, providing a handle for further functionalization. Two major applications are the Biginelli and Hantzsch reactions.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] These scaffolds are found in many biologically active compounds, including calcium channel blockers.[3]

Reaction Scheme: Biginelli Reaction

G A Ethyl 3-(3-nitrophenyl) -3-oxopropanoate D One-pot condensation (Acid catalyst, Reflux) A->D B Aldehyde (e.g., Benzaldehyde) B->D C Urea or Thiourea C->D E 4-(3-Nitrophenyl)-dihydropyrimidinone derivative D->E

Caption: General scheme of the Biginelli reaction.

Experimental Protocol: Synthesis of Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is adapted from a general procedure for the Biginelli reaction.

Materials:

  • This compound

  • Acetaldehyde (or a suitable aldehyde)

  • Urea

  • Ethanol

  • Catalytic amount of HCl or another suitable acid catalyst (e.g., polyphosphate ester)

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), an aldehyde (e.g., acetaldehyde, 1 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., acetic acid or ethanol) to obtain the pure dihydropyrimidinone.

Table 2: Quantitative Data for a Representative Biginelli Product

CompoundYieldMelting PointReference
Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate87%228 °C
Hantzsch Reaction for the Synthesis of Dihydropyridines

The Hantzsch dihydropyridine synthesis is a multi-component reaction used to produce dihydropyridine derivatives.[4] These compounds are well-known as L-type calcium channel blockers, with Nifedipine being a prominent example. The 3-nitrophenyl substituent is a common feature in many nifedipine analogs.

Reaction Scheme: Hantzsch Dihydropyridine Synthesis

G A Ethyl 3-(3-nitrophenyl) -3-oxopropanoate (2 equiv.) D One-pot condensation (Reflux in Ethanol) A->D B Aldehyde (e.g., 3-Nitrobenzaldehyde) B->D C Ammonia or Ammonium acetate C->D E Diethyl 2,6-dimethyl-4-(3-nitrophenyl) -1,4-dihydropyridine-3,5-dicarboxylate D->E

Caption: General scheme of the Hantzsch dihydropyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

This is a general protocol for the Hantzsch synthesis adapted for the title intermediate.

Materials:

  • This compound

  • 3-Nitrobenzaldehyde

  • Ammonium hydroxide (30% solution)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (0.066 mol) and this compound (0.122 mol) in ethanol (60 mL).

  • Add 30% ammonium hydroxide (30 mL) to the mixture.

  • Stir the reaction mixture under reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the dihydropyridine derivative.

  • The product can be further purified by recrystallization from ethanol if necessary.

Table 3: Physicochemical Data for a Representative Hantzsch Product

PropertyValueReference
Compound Name Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[5]
CAS Number 21829-28-7
Molecular Formula C₁₉H₂₂N₂O₆[5]
Molecular Weight 374.4 g/mol [5]

Conclusion

This compound serves as a highly effective and versatile intermediate in organic synthesis, particularly for the construction of medicinally relevant heterocyclic cores. The straightforward protocols for its synthesis and its application in well-established multi-component reactions like the Biginelli and Hantzsch syntheses make it an attractive starting material for the development of novel therapeutic agents, especially in the area of calcium channel modulators. The presence of the nitro group offers a valuable point for further chemical modification, enhancing its utility in drug discovery and development programs.

References

Application Notes and Protocols: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its β-keto ester moiety and the electronically distinct nitrophenyl ring offer multiple reaction sites for cyclization and functionalization. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including pyrazoles, isoxazoles, pyrimidines, and quinolines, utilizing this valuable starting material.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to these scaffolds is a cornerstone of modern medicinal and materials chemistry. This compound, with its reactive 1,3-dicarbonyl system and the potential for modification of the nitro group, serves as an excellent precursor for generating molecular diversity. The presence of the nitro group can also influence the biological activity of the final products and provides a handle for further chemical transformations, such as reduction to an amino group, which can participate in subsequent cyclization reactions.

Synthesis of Pyrazole Derivatives

The reaction of β-keto esters with hydrazines is a classical and highly efficient method for the preparation of pyrazolones, a class of heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

Application Note:

This compound readily undergoes cyclocondensation with hydrazine to yield 3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one. This reaction provides a straightforward entry into substituted pyrazolone systems where the nitrophenyl group can be further functionalized. The resulting pyrazolone can exist in several tautomeric forms.

Experimental Protocol: Synthesis of 3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one

This protocol is adapted from the general synthesis of pyrazolone derivatives.[1]

  • Materials:

    • This compound

    • Hydrazine hydrate

    • Ethanol

    • Chloroform

  • Procedure:

    • Dissolve 0.01 moles of this compound in 20 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add 0.01 moles of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, recover the ethanol by distillation under reduced pressure.

    • Dissolve the resulting residue in chloroform, wash with water, and dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the chloroform to obtain the crude pyrazolone derivative.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:
ProductStarting MaterialReagentSolventReaction TimeYield
3-(3-nitrophenyl)-1H-pyrazol-5(4H)-oneThis compoundHydrazine hydrateEthanol4-6 hoursHigh

Note: The yield is expected to be high based on analogous reactions.

Reaction Workflow:

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification start1 This compound process1 Dissolve in Ethanol start1->process1 start2 Hydrazine Hydrate start2->process1 process2 Reflux (4-6h) process1->process2 workup1 Solvent Evaporation process2->workup1 workup2 Extraction with Chloroform workup1->workup2 workup3 Drying and Concentration workup2->workup3 workup4 Recrystallization workup3->workup4 product 3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one workup4->product

Caption: Workflow for the synthesis of 3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one.

Synthesis of Isoxazole Derivatives

The reaction of β-keto esters with hydroxylamine is a fundamental method for the synthesis of isoxazol-5-ones. These heterocycles are important scaffolds in medicinal chemistry.

Application Note:

This compound can be reacted with hydroxylamine hydrochloride to form 3-(3-nitrophenyl)isoxazol-5(4H)-one. This reaction typically proceeds via the formation of an oxime intermediate followed by intramolecular cyclization.

General Protocol for the Synthesis of 3-(3-nitrophenyl)isoxazol-5(4H)-one

This is a generalized protocol based on known isoxazolone syntheses.[2][3][4][5]

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride

    • Base (e.g., sodium acetate, pyridine)

    • Solvent (e.g., ethanol, water)

  • Procedure:

    • To a solution of this compound (1 equivalent) in a suitable solvent, add hydroxylamine hydrochloride (1 equivalent) and a base (1-2 equivalents).

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

    • Upon completion, cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize from an appropriate solvent to afford the pure 3-(3-nitrophenyl)isoxazol-5(4H)-one.

Reaction Scheme:

G start This compound product 3-(3-nitrophenyl)isoxazol-5(4H)-one start->product Cyclocondensation reagent + Hydroxylamine Hydrochloride (Base, Solvent)

Caption: General synthesis of 3-(3-nitrophenyl)isoxazol-5(4H)-one.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of N-heterocycles found in nucleic acids and numerous bioactive molecules. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with urea or a related N-C-N synthon.

Application Note:

The reaction of this compound with urea in the presence of a base is expected to yield 2-hydroxy-6-(3-nitrophenyl)pyrimidin-4(3H)-one. This provides a direct route to substituted pyrimidine scaffolds.

General Protocol for the Synthesis of 2-hydroxy-6-(3-nitrophenyl)pyrimidin-4(3H)-one

This is a generalized protocol based on standard pyrimidine syntheses.

  • Materials:

    • This compound

    • Urea

    • Base (e.g., sodium ethoxide)

    • Ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • Add this compound (1 equivalent) and urea (1 equivalent) to the solution.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and neutralize with an acid (e.g., acetic acid or HCl) to precipitate the product.

    • Filter the solid, wash with cold ethanol and water, and dry.

    • Recrystallize from a suitable solvent.

Synthesis of Quinolines

Quinolines are a prominent class of heterocyclic compounds with applications in antimalarial and anticancer drugs. The Gould-Jacobs reaction is a classical method for their synthesis, involving the reaction of an aniline with a malonic ester derivative, followed by thermal cyclization. A potential pathway to quinolines from this compound would first involve reduction of the nitro group to an amine, followed by intramolecular cyclization.

Application Note:

A two-step synthesis can be envisioned where the nitro group of this compound is first reduced to an amine, yielding ethyl 3-(3-aminophenyl)-3-oxopropanoate. This intermediate can then undergo intramolecular cyclization under acidic or thermal conditions to afford a 4-hydroxyquinoline derivative.

Conceptual Workflow for Quinolone Synthesis:

G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization start This compound reduction Reduction of Nitro Group (e.g., SnCl2, H2/Pd-C) start->reduction intermediate Ethyl 3-(3-aminophenyl)-3-oxopropanoate reduction->intermediate cyclization Intramolecular Cyclization (Acid or Heat) intermediate->cyclization product 4-Hydroxyquinoline Derivative cyclization->product

Caption: Conceptual pathway for the synthesis of 4-hydroxyquinolines.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and application notes provided herein offer a foundation for researchers to explore the rich chemistry of this building block in the development of novel molecular entities. Further exploration of the reactivity of both the β-keto ester and the nitrophenyl moieties will undoubtedly lead to the discovery of new synthetic methodologies and novel heterocyclic structures.

References

Application Notes and Protocols for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate in Heterocyclic Synthesis and Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction mechanisms for the utilization of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate as a versatile precursor in the synthesis of various heterocyclic scaffolds. Additionally, it outlines protocols for the preliminary biological evaluation of the synthesized derivatives.

Synthesis of this compound

The synthesis of the title compound is a crucial first step for its subsequent applications. A reliable method for its preparation is the condensation of monoethyl malonate potassium salt with 3-nitrobenzoyl chloride.

Reaction Mechanism:

The synthesis proceeds via a magnesium-mediated acylation of a malonate half-ester. Triethylamine acts as a base to facilitate the formation of the magnesium enolate of monoethyl malonate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. Subsequent workup yields the desired β-keto ester.

Experimental Protocol:

  • Reagents and Materials:

    • Monoethyl malonate potassium salt

    • Acetonitrile (anhydrous)

    • Triethylamine

    • Magnesium chloride (anhydrous)

    • 3-Nitrobenzoyl chloride

    • 1N Hydrochloric acid

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • n-Hexane

    • Ethyl acetate

  • Procedure:

    • Suspend monoethyl malonate potassium salt (21.4 g, 126 mmol) in anhydrous acetonitrile (150 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Sequentially add triethylamine (18.3 mL, 132 mmol) and anhydrous magnesium chloride (14.2 g, 149 mmol) to the suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 150 minutes.

    • Slowly add a solution of 3-nitrobenzoyl chloride (11.1 g, 59.8 mmol) in acetonitrile to the reaction mixture.

    • Continue stirring at room temperature for 16 hours.

    • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Quench the reaction by adding 100 mL of 1N HCl solution.

    • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers, wash with water (100 mL), and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (4:1) as the eluent.

Data Presentation:

ProductYieldPhysical AppearanceMelting Point
This compound95%Light yellow solid75-77 °C

Synthesis of Heterocyclic Derivatives

This compound is a valuable building block for the synthesis of various heterocyclic compounds due to its β-keto ester functionality.

Synthesis of Pyrazole Derivatives

The reaction of β-keto esters with hydrazine hydrate is a classic method for the synthesis of pyrazolones.

Reaction Mechanism:

The reaction proceeds through the condensation of hydrazine hydrate with the two carbonyl groups of the β-keto ester. The initial nucleophilic attack of hydrazine can occur at either the ketone or the ester carbonyl. Subsequent cyclization and dehydration lead to the formation of the pyrazolone ring.

Experimental Protocol (General):

  • Reagents and Materials:

    • This compound

    • Hydrazine hydrate

    • Ethanol or Glacial acetic acid

  • Procedure:

    • Dissolve this compound (1 eq.) in ethanol or glacial acetic acid.

    • Add hydrazine hydrate (1-1.2 eq.) to the solution.

    • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

    • If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis of Isoxazole Derivatives

The reaction with hydroxylamine leads to the formation of isoxazolone derivatives.

Reaction Mechanism:

Similar to the pyrazole synthesis, the reaction starts with the condensation of hydroxylamine with the β-dicarbonyl compound. The nitrogen of hydroxylamine attacks one carbonyl group, and the oxygen attacks the other, followed by cyclization and dehydration to form the isoxazole ring.

Experimental Protocol (General):

  • Reagents and Materials:

    • This compound

    • Hydroxylamine hydrochloride

    • A base (e.g., sodium acetate, pyridine)

    • Ethanol

  • Procedure:

    • Dissolve this compound (1 eq.) and hydroxylamine hydrochloride (1-1.2 eq.) in ethanol.

    • Add a base (e.g., sodium acetate, 1.5 eq.) to the mixture.

    • Reflux the reaction mixture for a specified time, monitoring by TLC.

    • Cool the reaction mixture and pour it into cold water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent.

Synthesis of Quinoline Derivatives (Plausible Reactions)

a) Combes Quinoline Synthesis:

This synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. The β-keto ester functionality in this compound can potentially react with an aniline to form an enamine intermediate, which upon acid-catalyzed cyclization and dehydration, would yield a substituted quinoline.

b) Doebner-von Miller Reaction:

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. While not a direct reaction of the starting material, derivatives of this compound could potentially be used to generate the necessary α,β-unsaturated carbonyl compound for this reaction.

Biological Evaluation of Synthesized Derivatives

Nitroaromatic compounds and heterocyclic scaffolds like quinolines and pyrazoles are known to exhibit a range of biological activities.[1][2][3][4][5][6] Therefore, it is pertinent to screen the newly synthesized derivatives for their potential antimicrobial and cytotoxic effects.

Antimicrobial Activity Screening

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Materials:

    • Synthesized compounds

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

    • Resazurin solution (for viability indication)

  • Procedure:

    • Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism and add it to each well.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • After incubation, add a viability indicator like resazurin and incubate for a further 2-4 hours.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism (indicated by a color change).

Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

  • Materials:

    • Synthesized compounds

    • Cancer cell line (e.g., HeLa, HepG2)

    • Normal cell line (e.g., HEK293)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Standard cytotoxic drug (e.g., doxorubicin)

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compounds and the standard drug for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis_of_Ethyl_3_3_nitrophenyl_3_oxopropanoate monoethyl_malonate Monoethyl malonate potassium salt enolate_formation Magnesium enolate formation monoethyl_malonate->enolate_formation acetonitrile Acetonitrile acetonitrile->enolate_formation triethylamine Triethylamine triethylamine->enolate_formation mgcl2 Magnesium chloride mgcl2->enolate_formation nitrobenzoyl_chloride 3-Nitrobenzoyl chloride acylation Nucleophilic Acylation nitrobenzoyl_chloride->acylation enolate_formation->acylation product Ethyl 3-(3-nitrophenyl) -3-oxopropanoate acylation->product

Caption: Synthesis of this compound.

Heterocycle_Synthesis_Workflow cluster_reactions Heterocyclic Ring Formation cluster_evaluation Biological Evaluation start Ethyl 3-(3-nitrophenyl) -3-oxopropanoate hydrazine Hydrazine Hydrate start->hydrazine hydroxylamine Hydroxylamine start->hydroxylamine aniline Aniline (Combes Synthesis) start->aniline pyrazole Pyrazole Derivative hydrazine->pyrazole isoxazole Isoxazole Derivative hydroxylamine->isoxazole quinoline Quinoline Derivative aniline->quinoline antimicrobial Antimicrobial Screening (MIC) pyrazole->antimicrobial cytotoxicity Cytotoxicity Assay (IC50) pyrazole->cytotoxicity isoxazole->antimicrobial isoxazole->cytotoxicity quinoline->antimicrobial quinoline->cytotoxicity

Caption: Workflow for synthesis and evaluation of derivatives.

References

Application Notes and Protocols: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate as a Versatile Building Block for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate is a valuable bifunctional building block in medicinal chemistry, possessing a reactive β-ketoester moiety and a synthetically versatile nitrophenyl group. This combination allows for its elaboration into a variety of heterocyclic scaffolds with significant pharmacological activities. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can participate in subsequent cyclization reactions or be used for the introduction of diverse substituents. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of pharmaceuticals starting from this compound: 1,5-benzodiazepines and dihydropyrimidinones.

Application 1: Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. Their mechanism of action primarily involves the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel in the central nervous system. The reaction of a β-ketoester, such as this compound, with o-phenylenediamine is a common strategy for the synthesis of the 1,5-benzodiazepine core.

Experimental Protocol: Synthesis of 4-(3-nitrophenyl)-1,5-benzodiazepin-2-one

A general and efficient method for the synthesis of 1,5-benzodiazepine derivatives involves the condensation of o-phenylenediamines with β-ketoesters.

Materials:

  • This compound

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Ethanol

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and o-phenylenediamine (1.1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (5-10 mol%).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired 4-(3-nitrophenyl)-1,5-benzodiazepin-2-one.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 1,5-benzodiazepine derivatives from β-ketoesters.

ProductStarting MaterialsCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
4-(3-nitrophenyl)-1,5-benzodiazepin-2-oneThis compound, o-phenylenediamineAcetic AcidEthanol585-95210-212
Signaling Pathway: GABA-A Receptor Modulation by Benzodiazepines

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in a decrease in neuronal excitability.

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride Channel (Closed) GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Decreased Neuronal Excitability) Chloride_Channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_A Binds BZD Benzodiazepine (e.g., synthesized derivative) BZD->GABA_A Binds (Allosteric Site)

Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines.

Application 2: Synthesis of Dihydropyrimidinone Derivatives (Biginelli Reaction)

Dihydropyrimidinones (DHPMs) are a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Notably, certain DHPMs act as calcium channel blockers, similar to the dihydropyridine class of drugs. The Biginelli reaction is a one-pot multicomponent reaction that provides straightforward access to this heterocyclic scaffold. In this reaction, an aldehyde, a β-ketoester, and urea or thiourea are condensed under acidic conditions.

Experimental Protocol: Synthesis of 4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one

This protocol is adapted from the well-established Biginelli reaction, using 3-nitrobenzaldehyde as a surrogate for the aldehyde component that would be formed in situ from this compound.

Materials:

  • 3-Nitrobenzaldehyde

  • Ethyl acetoacetate (can be substituted with this compound)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a 100 mL round-bottom flask, combine 3-nitrobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 25 mL of ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the mixture with stirring for 3-4 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one.

Quantitative Data

The following table presents typical quantitative data for the Biginelli reaction.

ProductAldehydeβ-KetoesterUrea/ThioureaCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one3-NitrobenzaldehydeEthyl acetoacetateUreaHClEthanol480-90208-210
Signaling Pathway: Calcium Channel Blockade by Dihydropyrimidinones

Dihydropyrimidinones can act as L-type calcium channel blockers. By blocking the influx of calcium into vascular smooth muscle cells, they cause vasodilation, leading to a decrease in blood pressure. This makes them potential therapeutic agents for hypertension.

Calcium_Channel_Blockade Depolarization Cell Membrane Depolarization L_type_Ca_Channel L-type Voltage-Gated Calcium Channel Depolarization->L_type_Ca_Channel Activates Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Vasodilation Vasodilation (Decreased Blood Pressure) L_type_Ca_Channel->Vasodilation Leads to Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction Vasoconstriction Vasoconstriction (Increased Blood Pressure) Contraction->Vasoconstriction DHPM Dihydropyrimidinone (e.g., synthesized derivative) DHPM->L_type_Ca_Channel Blocks

Caption: Mechanism of action of dihydropyrimidinone-based calcium channel blockers.

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of pharmaceutically relevant heterocyclic compounds. The straightforward protocols for its conversion into 1,5-benzodiazepines and dihydropyrimidinones, coupled with the significant biological activities of these scaffolds, highlight its importance in drug discovery and development. The methodologies presented here offer a solid foundation for further exploration and optimization of novel therapeutic agents based on this valuable building block.

Application Notes and Protocols for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for the organic compound Ethyl 3-(3-nitrophenyl)-3-oxopropanoate . This document is intended to guide researchers in exploring its biological activities, particularly in the context of drug discovery and development.

Chemical Properties and Handling

PropertyValueReference
CAS Number 52119-38-7[1]
Molecular Formula C₁₁H₁₁NO₅[1]
Molecular Weight 237.21 g/mol [1]
Appearance Light yellow solidN/A
Melting Point 75-77 °CN/A
Solubility Soluble in DMSO, Ethanol[2][3]
Storage Store at 2-8°C, protected from lightN/A

Preparation of Stock Solutions: For in vitro biological assays, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10-20 mg/mL.[2][3] Subsequent dilutions to the desired final concentrations should be made in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect cell viability or enzyme activity (typically ≤ 0.5%).[4]

Potential Biological Activities and Applications

Nitroaromatic compounds are a class of molecules known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The biological activity of these compounds is often attributed to the bioreduction of the nitro group, which can lead to the generation of reactive nitrogen species and interaction with various cellular targets.[5][6]

Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Activity: As an inhibitor of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

  • Anticancer Activity: By inducing cytotoxicity in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and apoptosis.

Experimental Protocols

The following are detailed protocols for assessing the potential biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on a cancer cell line (e.g., HeLa, MCF-7, or A549).[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Quantitative Data:

Concentration (µM)% Cell Viability (Mean ± SD)
0.198.5 ± 4.2
192.1 ± 5.1
1075.3 ± 6.8
5048.9 ± 4.5
10021.7 ± 3.9
IC₅₀ (µM) ~50
In Vitro Anti-inflammatory Assays

This protocol assesses the ability of the compound to inhibit the activity of the COX-2 enzyme.[9][10]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib (positive control)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare a 10X solution of the test compound and Celecoxib in COX Assay Buffer.

  • In a 96-well plate, add 10 µL of the test compound, Celecoxib (inhibitor control), or assay buffer (enzyme control).

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add 80 µL of the reaction mix to each well.

  • Add 10 µL of diluted human recombinant COX-2 enzyme to each well, except for the background control.

  • Incubate the plate for 10 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.[9]

  • Calculate the rate of the reaction and the percentage of inhibition for each compound concentration to determine the IC₅₀ value.

Hypothetical Quantitative Data:

Concentration (µM)% COX-2 Inhibition (Mean ± SD)
0.112.3 ± 2.5
135.8 ± 4.1
1068.2 ± 5.9
5089.5 ± 3.2
10095.1 ± 2.1
IC₅₀ (µM) ~5

This protocol measures the inhibition of 5-LOX activity.[4][11]

Materials:

  • Soybean lipoxygenase (Type V)

  • Tris-HCl buffer (pH 7.4, 50 mM)

  • Linoleic acid

  • FOX reagent (30 mM sulfuric acid, 100 µM xylenol orange, 100 µM ferrous sulfate in methanol:water 9:1)[4]

  • Caffeic acid (positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compound and caffeic acid in DMSO.

  • In a 96-well plate, incubate the 5-LOX enzyme solution with the test compound or positive control for 5 minutes at room temperature.[4]

  • Initiate the reaction by adding linoleic acid and incubate for 20 minutes at room temperature in the dark.[4]

  • Terminate the reaction by adding freshly prepared FOX reagent.[4]

  • Allow the color to develop for 30 minutes at room temperature.

  • Measure the absorbance at 560 nm.[4]

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Hypothetical Quantitative Data:

Concentration (µM)% 5-LOX Inhibition (Mean ± SD)
0.18.9 ± 1.8
129.4 ± 3.7
1055.1 ± 4.6
5082.3 ± 2.9
10091.7 ± 1.5
IC₅₀ (µM) ~9
Western Blot Analysis of NF-κB Signaling Pathway

This protocol is used to investigate the effect of the compound on the activation of the NF-κB signaling pathway in a suitable cell line (e.g., RAW 264.7 macrophages stimulated with LPS).[12][13]

Materials:

  • RAW 264.7 cells

  • LPS (Lipopolysaccharide)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[12]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Visualization of Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known mechanisms of related anti-inflammatory and cytotoxic compounds.

NF_kB_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates Compound Ethyl 3-(3-nitrophenyl) -3-oxopropanoate IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Compound->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway GrowthFactors Growth Factors Stress Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis Inhibits Proliferation Cell Proliferation Survival TranscriptionFactors->Proliferation Compound Ethyl 3-(3-nitrophenyl) -3-oxopropanoate Compound->Raf Modulates? Compound->ERK Modulates?

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Stock Prepare Stock Solution (in DMSO) Start->Stock Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Stock->Cytotoxicity AntiInflammatory In Vitro Anti-inflammatory (COX-2, 5-LOX Assays) Stock->AntiInflammatory Data Data Analysis (IC50 Determination) Cytotoxicity->Data AntiInflammatory->Data Signaling Signaling Pathway Analysis (Western Blot) End End: Identify Lead Compound for Further Development Signaling->End Data->Signaling

References

Application Notes and Protocols: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl 3-(3-nitrophenyl)-3-oxopropanoate as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The presence of both a β-ketoester functionality and a nitrophenyl moiety makes this reagent a valuable precursor for generating molecules with potential pharmacological relevance, particularly in the synthesis of dihydropyridines and dihydropyrimidinones.

Introduction

Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis and drug discovery.[1] They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This compound, a β-ketoester, is an ideal substrate for several named MCRs, including the Hantzsch pyridine synthesis and the Biginelli reaction. The resulting products, containing the 3-nitrophenyl substituent, are of particular interest as the nitro group can serve as a handle for further functionalization or may itself contribute to biological activity.

Key Applications in Multicomponent Reactions

The primary applications of this compound in MCRs involve its reaction as a 1,3-dicarbonyl component. The most prominent examples are the Hantzsch synthesis of 1,4-dihydropyridines and the Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate) to produce 1,4-dihydropyridines (1,4-DHPs).[2][3] 1,4-DHPs are a prominent class of calcium channel blockers used in the treatment of cardiovascular diseases.[4][5] When this compound is used, it can either be formed in situ from 3-nitrobenzaldehyde and ethyl acetoacetate or used directly, leading to the formation of 4-(3-nitrophenyl)-1,4-dihydropyridine derivatives.

Reaction Scheme:

A plausible Hantzsch reaction scheme involving 3-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate to form diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is depicted below.

Hantzsch_Reaction cluster_product Product R1 3-Nitrobenzaldehyde dummy1 R2 Ethyl Acetoacetate (2 eq.) dummy2 R3 Ammonium Acetate P Diethyl 2,6-dimethyl-4-(3-nitrophenyl)- 1,4-dihydropyridine-3,5-dicarboxylate R3->P Ethanol, Reflux dummy1->dummy2 + dummy3 dummy2->dummy3 +

Caption: Hantzsch synthesis of a 4-(3-nitrophenyl)-1,4-dihydropyridine derivative.

Quantitative Data Summary:

The following table summarizes representative yields for the Hantzsch synthesis of nitrophenyl-substituted 1,4-dihydropyridines under various conditions, analogous to the reaction with this compound.

Aldehydeβ-KetoesterNitrogen SourceCatalyst/SolventTime (h)Yield (%)Reference
3-NitrobenzaldehydeEthyl acetoacetateAmmonium acetateYb(OTf)₃ / Ethanol395[6]
3-NitrobenzaldehydeMethyl acetoacetateAmmoniaMethanol657.2[7]
3-NitrobenzaldehydeEthyl acetoacetateAmmonium acetateHClO₄-SiO₂ / Solvent-free0.7592[8]
3-NitrobenzaldehydeEthyl acetoacetateAmmonium acetateTi complex / Toluene193[9]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate [6][9]

This protocol is adapted from similar Hantzsch syntheses of 4-aryl-1,4-dihydropyridines.

Materials:

  • 3-Nitrobenzaldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

  • Ytterbium(III) triflate (Yb(OTf)₃) (5 mol%) (optional, as catalyst)

Procedure:

  • To a round-bottom flask, add 3-nitrobenzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and ethanol (10 mL).

  • If using a catalyst, add Yb(OTf)₃ (5 mol%).

  • Stir the reaction mixture at room temperature or reflux for the appropriate time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product. If not, add cold water to the reaction mixture to induce precipitation.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow:

Hantzsch_Workflow A Combine Reactants (3-Nitrobenzaldehyde, Ethyl Acetoacetate, Ammonium Acetate, Ethanol) B Add Catalyst (optional) e.g., Yb(OTf)₃ A->B C Stir/Reflux (Monitor by TLC) B->C D Cool to Room Temperature C->D E Precipitation (Spontaneous or with water) D->E F Vacuum Filtration and Washing E->F G Recrystallization from Ethanol F->G H Characterization (NMR, MS) G->H

Caption: General workflow for the Hantzsch dihydropyridine synthesis.

Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to synthesize 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[10][11] These compounds are known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[12] Using this compound (or its components, 3-nitrobenzaldehyde and ethyl acetoacetate) in a Biginelli reaction provides access to 4-(3-nitrophenyl)-substituted DHPMs.

Reaction Scheme:

The synthesis of ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via the Biginelli reaction is illustrated below.

Biginelli_Reaction cluster_product Product R1 3-Nitrobenzaldehyde dummy1 R2 Ethyl Acetoacetate dummy2 R3 Urea P Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate R3->P Acid Catalyst, Reflux dummy1->dummy2 + dummy3 dummy2->dummy3 + Biginelli_Workflow A Combine Reactants (3-Nitrobenzaldehyde, Ethyl Acetoacetate, Urea, Ethanol) B Add Acid Catalyst (e.g., conc. HCl) A->B C Reflux Reaction Mixture (Monitor by TLC) B->C D Cool in Ice Bath C->D E Precipitate in Ice Water D->E F Filter, Wash, and Dry Solid E->F G Recrystallization from Ethanol F->G H Characterization (NMR, MS) G->H

References

Application Notes and Protocols for the Derivatization of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key derivatization techniques for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. This versatile building block possesses two primary reactive sites amenable to chemical modification: the aromatic nitro group and the β-ketoester functionality. The derivatization of this compound opens avenues to a wide array of heterocyclic and functionalized molecules with significant potential in medicinal chemistry and drug discovery.

Derivatization via Reduction of the Aromatic Nitro Group

The reduction of the nitro group to a primary amine is a fundamental derivatization strategy, yielding Ethyl 3-(3-aminophenyl)-3-oxopropanoate. This amino derivative serves as a crucial intermediate for further functionalization, such as amide bond formation, sulfonylation, or diazotization reactions, enabling the synthesis of diverse compound libraries.

Application Notes:

The resulting aminophenyl derivative is a key precursor for synthesizing compounds with a range of biological activities. The amino group can be acylated to produce amides, which are common motifs in drug candidates. Furthermore, this primary amine can be a strategic handle for bioconjugation or for building more complex molecular architectures.

Experimental Protocols:

Protocol 1.1: Reduction using Stannous Chloride (SnCl₂)

This method is a classic and effective way to reduce aromatic nitro groups to amines.

  • Reaction Scheme:

    • This compound + SnCl₂·2H₂O in Ethanol → Ethyl 3-(3-aminophenyl)-3-oxopropanoate

  • Procedure:

    • To a solution of this compound (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).

    • The reaction mixture is then heated to reflux for 1-3 hours, with progress monitored by Thin Layer Chromatography (TLC).[1][2]

    • After completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and a 2M aqueous solution of potassium hydroxide (KOH) to neutralize the acidic reaction mixture and precipitate tin salts.

    • The aqueous layer is extracted multiple times with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 1.2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields of the corresponding amine.

  • Reaction Scheme:

    • This compound + H₂ (gas) with Pd/C catalyst in Ethanol → Ethyl 3-(3-aminophenyl)-3-oxopropanoate

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

    • The reaction is monitored by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to afford the desired amine.

Quantitative Data:
Derivatization MethodReagentsSolventReaction TimeYield (%)Notes
Stannous Chloride ReductionSnCl₂·2H₂OEthanol1-3 hours80-95Yields are generally high for this transformation.
Catalytic HydrogenationH₂ (gas), 10% Pd/CEthanol2-6 hours>95This method is often cleaner and gives near-quantitative yields.

Derivatization via Cyclocondensation of the β-Ketoester Moiety

The β-ketoester functional group is a versatile precursor for the synthesis of various heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

Application Notes:
  • Pyrazole Derivatives: Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5][6][7] The synthesis of pyrazole derivatives from this compound provides a direct route to novel compounds for screening in drug discovery programs.

  • Dihydropyridine Derivatives (Hantzsch Synthesis): 1,4-dihydropyridines are famous for their activity as calcium channel blockers and are widely used in the treatment of hypertension.[8][9][10] The Hantzsch reaction allows for the one-pot synthesis of these important scaffolds. Derivatization of this compound via the Hantzsch synthesis can lead to novel dihydropyridine analogs with potentially modulated pharmacological profiles.

Experimental Protocols:

Protocol 2.1: Synthesis of Pyrazole Derivatives

This protocol describes the reaction of a β-ketoester with a hydrazine to form a pyrazole ring system.

  • Reaction Scheme:

    • This compound + Hydrazine hydrate in Ethanol/Acetic acid → Ethyl 5-(3-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxylate

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of ethanol and a catalytic amount of acetic acid.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is poured into water and neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2.2: Hantzsch Dihydropyridine Synthesis

This multicomponent reaction involves the condensation of a β-ketoester, an aldehyde, and a source of ammonia.

  • Reaction Scheme:

    • This compound + an Aldehyde + Ethyl 3-oxobutanoate + Ammonium acetate in Ethanol → Diethyl 2,6-dimethyl-4-(substituted)-1,4-dihydropyridine-3,5-dicarboxylate derivative

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent), an aldehyde (e.g., benzaldehyde, 1 equivalent), another β-ketoester like ethyl acetoacetate (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.[8][11]

    • The mixture is heated to reflux for 4-8 hours and the reaction is monitored by TLC.

    • After cooling to room temperature, the product often precipitates from the reaction mixture.

    • The solid product is collected by filtration, washed with cold ethanol, and dried.

    • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Quantitative Data:
Derivatization MethodKey ReagentsProduct TypeYield (%)Notes
Pyrazole SynthesisHydrazine hydratePyrazole70-90The regioselectivity of the reaction may vary depending on the substituents on the hydrazine.
Hantzsch SynthesisAldehyde, Ammonium acetateDihydropyridine60-85Yields can be influenced by the nature of the aldehyde used.

Visualizations

Reaction Pathways

Derivatization_Pathways cluster_reduction Nitro Group Reduction cluster_cyclocondensation β-Ketoester Cyclocondensation start This compound amine Ethyl 3-(3-aminophenyl)-3-oxopropanoate start->amine Reduction (e.g., SnCl₂, H₂/Pd-C) pyrazole Pyrazole Derivative start->pyrazole Cyclocondensation (+ Hydrazine) dhp Dihydropyridine Derivative start->dhp Hantzsch Synthesis (+ Aldehyde, NH₃)

Caption: Key derivatization pathways for this compound.

Experimental Workflow: Pyrazole Synthesis

Pyrazole_Synthesis_Workflow start Start: Combine Reactants (β-Ketoester, Hydrazine, Solvent) reaction Stir at Room Temperature (Monitor by TLC) start->reaction workup Aqueous Workup (Water, NaHCO₃, Ethyl Acetate Extraction) reaction->workup drying Dry Organic Layer (Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product Final Product: Pyrazole Derivative purification->product DHP_Signaling_Pathway dhp Dihydropyridine Derivative (from Hantzsch Synthesis) channel L-type Calcium Channel dhp->channel Binds to and blocks influx Ca²⁺ Influx Inhibition channel->influx prevents vasodilation Smooth Muscle Relaxation (Vasodilation) influx->vasodilation leads to bp_reduction Blood Pressure Reduction vasodilation->bp_reduction results in

References

Application Notes and Protocols for the Characterization of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the comprehensive characterization of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a key intermediate in pharmaceutical and organic synthesis. The following protocols outline the experimental procedures for structural elucidation, purity assessment, and physicochemical property determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
AppearanceLight yellow to yellow solid
Melting Point (°C)75-77
Boiling Point (°C)314.4 (at 760 mmHg)
Density (g/cm³)1.276
Refractive Index1.542

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃ [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.00t21HH-2' (Ar-H)
8.40d81HH-6' (Ar-H)
8.35dd1.6, 81HH-4' (Ar-H)
7.68t8.41HH-5' (Ar-H)
7.73bs1H-
7.55m1H-
7.32---

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~195C=O (keto)
~167C=O (ester)
~148C-NO₂
~138Ar-C
~135Ar-C
~130Ar-C
~127Ar-C
~124Ar-C
~62-OCH₂-
~45-CH₂-
~14-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3100Aromatic C-H stretch
~2980Aliphatic C-H stretch
~1740C=O stretch (ester)
~1690C=O stretch (keto)
~1600, ~1480Aromatic C=C stretch
~1530, ~1350N-O stretch (nitro group)
~1200C-O stretch (ester)

Note: The exact peak positions may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern, which aids in structural confirmation.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to be influenced by the presence of the keto, ester, and nitro functional groups. Key fragmentation pathways may include:

  • Loss of the ethoxy group (-OCH₂CH₃) from the ester.

  • Cleavage of the C-C bond between the carbonyl groups.

  • Rearrangement reactions such as the McLafferty rearrangement.

  • Fragmentations associated with the nitrophenyl group.

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of the compound and any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like formic acid in water). A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, where the nitroaromatic chromophore has strong absorbance.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like acetonitrile.

  • Injection Volume: 10 µL.

  • Data Analysis: Determine the purity by calculating the peak area percentage of the main component.

Thermal Analysis

Thermal analysis provides information on the thermal stability and phase behavior of the compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an aluminum or ceramic pan.

  • TGA Protocol:

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • DSC Protocol:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat the sample from room temperature to a temperature above its melting point (e.g., 100 °C) at a heating rate of 10 °C/min.

      • Hold isothermally for a few minutes to ensure complete melting.

      • Cool the sample to room temperature at a controlled rate (e.g., 10 °C/min).

      • Reheat the sample at the same heating rate to observe the glass transition and melting behavior of the cooled sample.

  • Data Analysis:

    • TGA: Determine the onset of decomposition and any mass loss steps.

    • DSC: Determine the melting point (peak of the endotherm) and enthalpy of fusion.

Visual Workflows

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Properties Physicochemical Properties Thermal->Properties

Caption: Overall analytical workflow for the characterization of the compound.

HPLC_Workflow A Prepare Mobile Phase (e.g., Acetonitrile:Water) C Equilibrate HPLC System A->C B Prepare Sample Solution D Inject Sample B->D C->D E Data Acquisition (UV Detector) D->E F Data Analysis (Peak Integration, Purity Calculation) E->F

Caption: A typical workflow for HPLC analysis.

References

Application Notes and Protocols for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the procurement, synthesis, and potential applications of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a versatile intermediate in organic synthesis with potential utility in drug discovery. Detailed protocols for its synthesis and proposed experimental workflows for its application in the synthesis of dithiolethiones and the evaluation of its neuroprotective potential are provided.

Purchasing Information

A variety of chemical suppliers offer this compound. The following table summarizes publicly available information from several vendors to facilitate purchasing decisions. It is important to note that prices and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCAS NumberPurityQuantityPrice (USD)
Sigma-Aldrich52119-38-797%25g$310
Ambeed52119-38-7>95%1g$15
BLDpharm52119-38-7N/AN/AN/A
ChemicalBook52119-38-799%1kg~$1.00/kg (inquire)
Guidechem52119-38-7N/A1kg (min. order)Inquire

Synthesis Protocol

This compound can be synthesized via a Claisen condensation-type reaction between an appropriate benzoyl chloride and a malonic ester derivative. A detailed protocol is provided below, adapted from publicly available synthesis procedures.[1]

Materials:

  • m-Nitrobenzoyl chloride

  • Ethyl potassium malonate

  • Triethylamine (TEA)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (anhydrous)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Suspend ethyl potassium malonate in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Sequentially add triethylamine and magnesium chloride to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.

  • Slowly add a solution of m-nitrobenzoyl chloride in acetonitrile to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Quench the reaction by adding 1N HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Workflow for Synthesis:

cluster_synthesis Synthesis of this compound reagents m-Nitrobenzoyl chloride Ethyl potassium malonate TEA, MgCl2, Acetonitrile reaction Claisen Condensation (Room Temperature, 16h) reagents->reaction 1. workup Quenching (1N HCl) Extraction (Ethyl Acetate) reaction->workup 2. purification Column Chromatography (Silica gel, Hexane/EtOAc) workup->purification 3. product This compound purification->product 4.

A schematic overview of the synthesis of this compound.

Application in Dithiolethione Synthesis

This compound serves as a key precursor for the synthesis of dithiolethiones, a class of sulfur-containing heterocyclic compounds with various biological activities. The following protocol outlines a general procedure for the thionation of the β-ketoester functionality using Lawesson's reagent.

Materials:

  • This compound

  • Lawesson's reagent

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Add Lawesson's reagent to the solution. The stoichiometry may need to be optimized, but a starting point is 0.5 equivalents of Lawesson's reagent per carbonyl group to be thionated.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude product directly by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired dithiolethione.

Thionation Reaction Workflow:

cluster_thionation Synthesis of Dithiolethione Derivative start_material This compound reaction Thionation Reaction (Reflux) start_material->reaction reagent Lawesson's Reagent Toluene reagent->reaction purification Column Chromatography (Silica gel, Hexane/EtOAc) reaction->purification product Dithiolethione Product purification->product

Workflow for the synthesis of a dithiolethione from this compound.

Evaluation of Neuroprotective Potential

Nitroaromatic compounds have been investigated for their potential as neuroprotective agents. While specific data for this compound is not yet available, the following protocols provide a general framework for assessing its potential neuroprotective effects in a cell-based model of oxidative stress-induced neuronal death.

Experimental Model: A common in vitro model utilizes a neuronal cell line (e.g., SH-SY5Y or PC12 cells) subjected to an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to induce cell death. The neuroprotective effect of the test compound is evaluated by its ability to mitigate this toxicity.

Protocol 1: Cell Viability Assay

  • Cell Culture: Culture neuronal cells in appropriate media and conditions.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Add the neurotoxin (e.g., H₂O₂) to the cell culture media and incubate for a further 24 hours.

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay or LDH release assay.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

  • Cell Culture and Treatment: Follow the same procedure as in Protocol 1.

  • ROS Detection: After the incubation period with the neurotoxin, add a fluorescent ROS indicator (e.g., DCFH-DA) to the cells.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: A reduction in fluorescence in the compound-treated group compared to the toxin-only group indicates antioxidant activity.

Hypothesized Neuroprotective Signaling Pathway:

Many neuroprotective compounds exert their effects by modulating intracellular signaling pathways involved in cell survival and stress response. A plausible, though unconfirmed, mechanism for a nitroaromatic compound could involve the activation of antioxidant response pathways.

cluster_pathway Hypothetical Neuroprotective Signaling compound This compound nrf2 Nrf2 Activation compound->nrf2 are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds to antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes promotes transcription ros_reduction Reduced Reactive Oxygen Species (ROS) antioxidant_enzymes->ros_reduction catalyzes reduction cell_survival Enhanced Neuronal Survival ros_reduction->cell_survival oxidative_stress Oxidative Stress (e.g., from H2O2) ros_reduction->oxidative_stress counteracts oxidative_stress->cell_survival induces apoptosis

A hypothetical signaling pathway for the neuroprotective effects of this compound.

Disclaimer: The experimental protocols and signaling pathway described above are intended as a guide for research purposes. The specific biological activities and mechanisms of this compound have not been fully elucidated and require experimental validation. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

Large-scale synthesis of "Ethyl 3-(3-nitrophenyl)-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

This document provides an overview of the synthesis and significance of β-keto esters, with a focus on "Ethyl 3-(3-nitrophenyl)-3-oxopropanoate" as an exemplary molecule. It is intended for educational and informational purposes and does not constitute a detailed, step-by-step protocol for its synthesis. The synthesis of chemical compounds should only be undertaken by qualified professionals in appropriate laboratory settings.

Introduction

β-Keto esters are a crucial class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement makes them valuable intermediates in organic synthesis due to the reactivity of both the keto and ester functionalities, as well as the acidity of the α-protons.[1][2] They serve as key building blocks in the synthesis of more complex molecules, including various pharmaceutical agents and natural products.[1][3] this compound is a specific β-keto ester that incorporates a nitrophenyl group, making it a precursor for compounds with potential applications in medicinal chemistry.

General Synthesis Approach: The Claisen Condensation

The most common method for synthesizing β-keto esters is the Claisen condensation.[4][5][6][7] This carbon-carbon bond-forming reaction occurs between two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base.[5][7]

Key Requirements for a Successful Claisen Condensation:

  • Enolizable Ester: At least one of the reacting esters must have an α-hydrogen, allowing it to be deprotonated to form a stable enolate anion.[5]

  • Strong, Non-Nucleophilic Base: A strong base is required to generate the enolate. Sodium ethoxide is commonly used when ethyl esters are the reactants to prevent transesterification side reactions.[4][5]

  • Acidic Workup: An acidic workup step is necessary to neutralize the reaction mixture and protonate the resulting enolate to yield the final β-keto ester product.[5]

A "crossed" Claisen condensation involves two different esters. To achieve a good yield of a single product, one of the esters should ideally lack α-hydrogens (e.g., an aromatic ester like ethyl benzoate), thus preventing it from self-condensing.[4][6][7]

Conceptual Workflow for Large-Scale Synthesis

A generalized workflow for the large-scale synthesis of a β-keto ester such as this compound via a Claisen-type reaction is outlined below. This diagram illustrates the logical progression of a typical chemical synthesis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_final Final Product A Reactant A (e.g., Ethyl Acetate) D Enolate Formation A->D B Reactant B (e.g., Ethyl 3-nitrobenzoate) E Nucleophilic Attack (Condensation) B->E C Base Preparation (e.g., Sodium Ethoxide) C->D Base D->E Nucleophile F Acidic Quench E->F G Extraction F->G H Purification (e.g., Chromatography/Recrystallization) G->H I Product Isolation & Characterization H->I

Caption: Generalized workflow for β-keto ester synthesis.

Hypothetical Optimization Data

For any large-scale synthesis, optimizing reaction parameters is critical to maximize yield and purity while ensuring safety and cost-effectiveness. The following table presents hypothetical data from a series of optimization experiments for a generic Claisen condensation.

Experiment IDBase (Equivalents)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
OPT-011.025167590
OPT-021.225168892
OPT-031.525168991
OPT-041.20248595
OPT-051.25089188
OPT-06 1.2 25 20 95 96

This data is illustrative and does not represent actual experimental results.

General Experimental Protocol (Conceptual)

The following outlines the key steps in a laboratory-scale synthesis based on literature precedents for similar compounds.[8]

  • Reagent Preparation: A suitable strong base, such as sodium ethoxide, is prepared or obtained commercially. The chosen esters are dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran or ethanol) under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: The enolizable ester is slowly added to the base suspension at a controlled temperature (often 0 °C to room temperature) to form the nucleophilic enolate.

  • Condensation: The non-enolizable ester (the electrophile) is then added dropwise to the reaction mixture. The reaction is stirred for a specified period, typically several hours, to allow the condensation to complete.[8]

  • Workup: The reaction is quenched by the addition of an aqueous acid solution to neutralize the base.[5]

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the pure β-keto ester.[8]

Mechanism of Claisen Condensation

The reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the synthesis.

G A 1. Enolate Formation Ester + Base ⇌ Enolate B 2. Nucleophilic Attack Enolate attacks second ester A->B C 3. Elimination Alkoxide leaving group is removed B->C D 4. Deprotonation (Driving Force) Product is deprotonated by alkoxide C->D E 5. Protonation (Workup) Acid workup yields final product D->E

Caption: Key steps in the Claisen condensation mechanism.

Applications in Drug Development

β-Keto esters, including nitrophenyl derivatives, are versatile starting materials in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized to create a wide array of derivatives. These compounds are precursors to various heterocyclic systems and have been investigated for their potential as antibacterial agents and other therapeutic uses.[9] Their ability to undergo various chemical transformations makes them valuable synthons for building molecular complexity in the pursuit of new drug candidates.[1][2]

References

Application Notes and Protocols: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), with a specific focus on the calcium channel blocker, Cilnidipine . This document outlines the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in the development and optimization of synthetic routes for this important class of therapeutic agents.

Introduction: The Role of this compound in API Synthesis

This compound is a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds common in many pharmaceuticals. Its reactive β-ketoester functionality and the presence of a nitro-substituted phenyl ring make it an ideal starting material for the synthesis of dihydropyridine-based APIs. The primary application of this precursor is in the multi-step synthesis of Cilnidipine, a dual L-type and N-type calcium channel blocker used in the management of hypertension.

The synthetic strategy involves the transformation of this compound into a key intermediate, 2-(3-nitrobenzylidene)acetoacetic acid methoxyethyl ester , which then undergoes a Hantzsch dihydropyridine synthesis to yield the final API.

Synthetic Pathway Overview

The synthesis of Cilnidipine from this compound proceeds through a three-stage process:

  • Stage 1: Knoevenagel Condensation: this compound is first converted to its methoxyethyl ester analog, which then undergoes a Knoevenagel condensation with 3-nitrobenzaldehyde to form 2-(3-nitrobenzylidene)acetoacetic acid methoxyethyl ester. While direct transesterification protocols are not widely published, the common starting material for this intermediate is methoxyethyl acetoacetate. The use of this compound would necessitate an initial transesterification step.

  • Stage 2: Formation of the Enamine: In a parallel synthesis, a second key intermediate, β-amino crotonic acid cinnamyl ester , is prepared from cinnamyl acetoacetate and ammonia.

  • Stage 3: Hantzsch Dihydropyridine Synthesis: The two key intermediates, 2-(3-nitrobenzylidene)acetoacetic acid methoxyethyl ester and β-amino crotonic acid cinnamyl ester, are condensed in a Hantzsch-type reaction to form the dihydropyridine core of Cilnidipine.

Synthesis_Pathway cluster_precursor Precursor cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_api API Synthesis A This compound D Methoxyethyl acetoacetate A->D Transesterification (Implied) B 2-(3-nitrobenzylidene)acetoacetic acid methoxyethyl ester H Cilnidipine B->H C 3-Nitrobenzaldehyde C->B D->B Knoevenagel Condensation E β-Amino crotonic acid cinnamyl ester E->H Hantzsch Dihydropyridine Synthesis F Cinnamyl acetoacetate F->E G Ammonia G->E Enamine Formation

Caption: Overall synthetic pathway for Cilnidipine.

Experimental Protocols

Stage 1: Synthesis of 2-(3-nitrobenzylidene)acetoacetic acid methoxyethyl ester

This protocol details the Knoevenagel condensation of 3-nitrobenzaldehyde with methoxyethyl acetoacetate.

Materials:

  • Methoxyethyl acetoacetate

  • 3-Nitrobenzaldehyde

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Purified Water

Procedure:

  • In a three-necked flask equipped with a stirrer, add methoxyethyl acetoacetate.

  • Cool the flask to approximately 5°C in an ice bath.

  • While stirring, slowly add concentrated sulfuric acid dropwise, ensuring the temperature remains below 10°C.

  • After the addition of sulfuric acid is complete, add ethyl acetate.

  • Gradually add 3-nitrobenzaldehyde to the reaction mixture in portions.

  • Allow the reaction to proceed at room temperature for 2-3 hours.

  • Stop stirring and let the mixture stand overnight, during which a solid precipitate will form.

  • The next day, add ethyl acetate to dissolve the solid completely.

  • Transfer the solution to a separatory funnel and wash with purified water (2-3 times).

  • Collect the organic layer.

  • Evaporate the solvent under reduced pressure to precipitate the crystalline product.

  • Filter the crystals and dry them under vacuum.

Stage 2: Synthesis of β-amino crotonic acid cinnamyl ester

This protocol describes the formation of the enamine intermediate.

Materials:

  • Cinnamyl acetoacetate

  • Absolute Ethanol

  • Ammonia gas

Procedure:

  • Dissolve cinnamyl acetoacetate in absolute ethanol in a reaction vessel.

  • Cool the solution to 0-5°C using an ice-salt bath.

  • Bubble ammonia gas through the stirred solution for approximately 3 hours, maintaining the temperature at 0-5°C.

  • After the introduction of ammonia, allow the reaction to stir at the same temperature for an additional 6 hours.

  • Remove the unreacted ammonia by applying a vacuum.

  • Allow the mixture to stand overnight in a cool place.

  • Filter the resulting white crystals.

  • Wash the crystals with cold ethanol and dry under vacuum.

Stage 3: Synthesis of Cilnidipine

This protocol details the final Hantzsch condensation to produce Cilnidipine.

Materials:

  • 2-(3-nitrobenzylidene)acetoacetic acid methoxyethyl ester

  • β-amino crotonic acid cinnamyl ester

  • Anhydrous Ethanol or Isobutanol

  • Concentrated Hydrochloric Acid (catalyst, optional) or Aluminum Isobutoxide (catalyst, optional)

Procedure:

  • In a reaction flask, add 2-(3-nitrobenzylidene)acetoacetic acid methoxyethyl ester and β-amino crotonic acid cinnamyl ester.

  • Add the chosen solvent (e.g., anhydrous ethanol or isobutanol).

  • If using a catalyst, add it to the mixture.

  • Heat the mixture to reflux and maintain for several hours (reaction time will vary based on solvent and catalyst).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization.

  • Filter the crude Cilnidipine product.

  • Recrystallize the crude product from a suitable solvent (e.g., anhydrous ethanol) to obtain the purified API.

  • Dry the final product under vacuum.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Charge Reactants: - Intermediate 1 - Intermediate 2 - Solvent start->reactants catalyst Add Catalyst (Optional) reactants->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Crystallize monitor->cool Complete filter Filter Crude Product cool->filter recrystallize Recrystallize filter->recrystallize dry Dry Final Product recrystallize->dry end End dry->end

Caption: Experimental workflow for Cilnidipine synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches for the key steps in Cilnidipine synthesis.

Table 1: Synthesis of 2-(3-nitrobenzylidene)acetoacetic acid methoxyethyl ester

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)Purity (%)Reference
Methoxyethyl acetoacetate3-NitrobenzaldehydeConc. H₂SO₄Ethyl Acetate2.5 - 3>70>99[1]
Ethyl acetoacetate3-NitrobenzaldehydePiperidine/Acetic AcidToluene454-
Isopropyl acetoacetate3-NitrobenzaldehydePiperidine/Acetic AcidIsopropanol2 - 8--

Table 2: Synthesis of β-amino crotonic acid cinnamyl ester

Reactant 1Reactant 2SolventReaction Time (h)Yield (%)Reference
Cinnamyl acetoacetateAmmoniaAnhydrous n-propyl alcohol975.5
Cinnamyl acetoacetateAmmoniaAnhydrous ethanol978.9

Table 3: Synthesis of Cilnidipine

Intermediate 1Intermediate 2CatalystSolventReaction Time (h)Yield (%)Purity (%)Reference
2-(3-nitrobenzylidene) acetoacetic acid methoxyethyl esterβ-amino crotonic acid cinnamyl esterNoneEthanol364.7-
2-(3-nitrobenzylidene) acetoacetic acid methoxyethyl esterβ-amino crotonic acid cinnamyl esterAluminum isobutoxideIsobutanolReflux--
2-(3-nitrobenzylidene) acetoacetic acid methoxyethyl esterβ-amino crotonic acid cinnamyl esterConc. HClEthanol180.1-
2-(3-nitrobenzylidene) acetoacetic acid methoxyethyl esterβ-amino crotonic acid cinnamyl esterNonen-butanol1867.098.2[2]

Conclusion

This compound serves as a foundational precursor for the synthesis of the active pharmaceutical ingredient Cilnidipine. The synthetic route, primarily involving a Knoevenagel condensation and a subsequent Hantzsch dihydropyridine synthesis, offers a reliable method for the production of this important antihypertensive agent. The protocols and data presented herein provide a detailed guide for researchers and drug development professionals to effectively utilize this precursor in their synthetic endeavors. Further optimization of reaction conditions, catalysts, and purification methods can lead to improved yields and purity, contributing to more efficient and cost-effective API manufacturing.

References

Application Notes and Protocols for Catalytic Reactions Involving Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the catalytic reduction of ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a key reaction for the synthesis of chiral building blocks valuable in the pharmaceutical industry. The primary focus is on the asymmetric reduction of the β-keto group to yield enantiomerically enriched ethyl (S)-3-hydroxy-3-(3-nitrophenyl)propanoate, a precursor for various biologically active molecules.

Introduction

This compound is a β-keto ester that serves as a versatile substrate for catalytic transformations. The presence of both a ketone and an ester functional group allows for selective reductions to produce chiral β-hydroxy esters. These chiral molecules are of significant interest in medicinal chemistry and drug development due to their prevalence in natural products and pharmaceutical agents. The catalytic asymmetric reduction of this compound can be achieved through both biocatalytic and chemocatalytic methods, each offering distinct advantages.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective approach for the synthesis of chiral compounds. Whole-cell microorganisms and isolated enzymes are utilized to perform stereoselective reductions under mild reaction conditions.

Fungal Reduction using Rhizopus arrhizus

The fungus Rhizopus arrhizus has been shown to effectively catalyze the enantioselective reduction of this compound to the corresponding (S)-alcohol.[1] This method provides a direct route to the chiral hydroxy ester.

Experimental Protocol: Fungal Reduction of this compound

Materials:

  • Rhizopus arrhizus culture

  • Culture medium (e.g., potato dextrose broth)

  • This compound

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and incubator shaker

Procedure:

  • Cultivate Rhizopus arrhizus in the appropriate sterile liquid medium by incubating at a suitable temperature (e.g., 25-30 °C) with shaking for a specified period to achieve sufficient biomass.

  • Prepare a solution of this compound in a minimal amount of a water-miscible solvent (e.g., ethanol or DMSO).

  • Add the substrate solution to the fungal culture. The final substrate concentration should be optimized, typically in the range of 1-5 g/L.

  • Incubate the reaction mixture with shaking. The optimal incubation time needs to be determined, as prolonged incubation may lead to hydrolysis of the ester product. A 6-hour incubation has been reported as effective for similar substrates.[1]

  • After the desired incubation period, separate the mycelia from the culture broth by filtration or centrifugation.

  • Extract the aqueous broth with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain pure ethyl (S)-3-hydroxy-3-(3-nitrophenyl)propanoate.

  • Determine the yield and enantiomeric excess (e.e.) of the product using appropriate analytical techniques such as chiral HPLC or GC.

Quantitative Data:

While specific yield and e.e. values for the reduction of this compound by Rhizopus arrhizus are not detailed in the available literature, reductions of similar 3-aryl-3-keto esters with this fungus have shown high enantioselectivity for the (S)-alcohol.[1]

SubstrateBiocatalystIncubation TimeProductEnantiomeric Excess (e.e.)
This compoundRhizopus arrhizus6 h (optimal)(S)-alcoholHigh (expected)
Ethyl 3-phenyl-3-oxopropanoateRhizopus arrhizus6 h(S)-alcohol>99%
Ethyl 3-(4-nitrophenyl)-3-oxopropanoateRhizopus arrhizus6 h(S)-alcohol>99%

Table 1: Representative results for the biocatalytic reduction of 3-aryl-3-keto esters using Rhizopus species.

Logical Workflow for Fungal Reduction

Fungal_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Culture Cultivate Rhizopus arrhizus Addition Add Substrate to Culture Culture->Addition SubstratePrep Prepare Substrate Solution SubstratePrep->Addition Incubation Incubate with Shaking Addition->Incubation Separation Separate Mycelia Incubation->Separation Extraction Extract Broth Separation->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Determine Yield & e.e. Purification->Analysis

Caption: Workflow for the fungal reduction of this compound.

Chemocatalytic Reduction

Transition metal complexes, particularly those based on ruthenium, are powerful catalysts for the asymmetric hydrogenation of β-keto esters, providing high yields and excellent enantioselectivities.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, are highly effective for the asymmetric hydrogenation of a wide range of β-keto esters.

Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation

Materials:

  • [RuCl(p-cymene)((R)-BINAP)]Cl or a similar chiral ruthenium catalyst

  • This compound

  • Anhydrous solvent (e.g., ethanol, methanol, or dichloromethane)

  • Hydrogen gas source

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the chiral ruthenium catalyst (e.g., 0.01-1 mol%).

  • Add anhydrous solvent to dissolve the catalyst.

  • Add the substrate, this compound.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) and stir for the required time (e.g., 12-48 hours).

  • Monitor the reaction progress by TLC, GC, or HPLC.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the chiral β-hydroxy ester.

  • Determine the yield and enantiomeric excess by appropriate analytical methods.

Quantitative Data for Analogous Substrates:

The following table summarizes results for the asymmetric hydrogenation of various aromatic β-keto esters using a heterogeneous Ru/POP-BINAP catalyst, demonstrating the general applicability of this catalytic system.

Substrate (R in R-CO-CH₂-COOEt)CatalystH₂ PressureTemperatureTime (h)Yield (%)e.e. (%)
PhenylRu/POP-BINAP2 MPa85 °C20>9996 (S)
2-ChlorophenylRu/POP-BINAP2 MPa85 °C20>9995 (S)
4-MethylphenylRu/POP-BINAP2 MPa85 °C20>9997 (S)
4-FluorophenylRu/POP-BINAP2 MPa85 °C20>9996 (S)

Table 2: Asymmetric hydrogenation of various β-keto esters catalyzed by a Ru/POP-BINAP catalyst.

Experimental Workflow for Ru-Catalyzed Asymmetric Hydrogenation

Ru_Hydrogenation_Workflow cluster_setup Reactor Setup (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Charge_Catalyst Charge Ru Catalyst Add_Solvent Add Anhydrous Solvent Charge_Catalyst->Add_Solvent Add_Substrate Add Substrate Add_Solvent->Add_Substrate Seal_Purge Seal & Purge with H₂ Add_Substrate->Seal_Purge Pressurize Pressurize with H₂ Seal_Purge->Pressurize Heat_Stir Heat & Stir Pressurize->Heat_Stir Cool_Vent Cool & Vent Heat_Stir->Cool_Vent Concentrate Concentrate Cool_Vent->Concentrate Purify Column Chromatography Concentrate->Purify Analysis Determine Yield & e.e. Purify->Analysis

Caption: Workflow for the Ru-catalyzed asymmetric hydrogenation of β-keto esters.

Conclusion

The catalytic reduction of this compound provides a valuable route to enantiomerically enriched β-hydroxy esters. Both biocatalytic methods, particularly using Rhizopus arrhizus, and chemocatalytic approaches with ruthenium-based catalysts have demonstrated high potential for achieving excellent stereoselectivity. The choice of method will depend on factors such as substrate scope, scalability, and the availability of specialized equipment. The protocols and data presented herein serve as a guide for researchers in the development of efficient and selective syntheses of chiral intermediates for drug discovery and development. Further optimization of reaction conditions for the specific substrate is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this β-keto ester.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Crossed Claisen Condensation: This is a classic method involving the reaction of an ester with α-hydrogens (e.g., ethyl acetate) with an ester that lacks α-hydrogens (e.g., ethyl 3-nitrobenzoate) in the presence of a strong base.[1][2][3]

  • Acylation of a Malonic Ester Derivative: This route utilizes a mono-ester of malonic acid, such as monoethyl malonate potassium salt, which is then acylated with 3-nitrobenzoyl chloride.

Q2: What are the most common side products I might encounter?

A2: The side products largely depend on the synthetic route chosen.

  • For Crossed Claisen Condensation: The most significant side product is the self-condensation product of ethyl acetate, which is ethyl acetoacetate .[1][2] This occurs because the enolate of ethyl acetate can react with another molecule of ethyl acetate.

  • For Malonic Ester Synthesis: A potential major side product is the di-acylated product, diethyl 2,2-bis(3-nitrobenzoyl)malonate . This can occur if the initially formed product is deprotonated again and reacts with another molecule of 3-nitrobenzoyl chloride. Additionally, hydrolysis of the starting materials or the final product during workup can lead to the formation of 3-nitrobenzoic acid and monoethyl malonate .

Q3: How can I minimize the formation of side products?

A3: To minimize side product formation:

  • In Crossed Claisen Condensation:

    • Use an excess of the non-enolizable ester (ethyl 3-nitrobenzoate) to increase the probability of the desired reaction.

    • Slowly add the enolizable ester (ethyl acetate) to the reaction mixture containing the base and the non-enolizable ester. This keeps the concentration of the enolate low and reduces the rate of self-condensation.[2]

    • Use a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and rapid formation of the enolate from ethyl acetate before it has a chance to react with itself.

  • In Malonic Ester Synthesis:

    • Carefully control the stoichiometry of the reactants. Use of a slight excess of the monoethyl malonate salt can help to ensure the complete reaction of the 3-nitrobenzoyl chloride.

    • Maintain a low reaction temperature during the addition of the acyl chloride to control the reaction rate and prevent side reactions.

    • Ensure anhydrous conditions, as the presence of water can lead to the hydrolysis of 3-nitrobenzoyl chloride to 3-nitrobenzoic acid.

Q4: What is the best way to purify the final product?

A4: Purification of this compound can be effectively achieved through column chromatography on silica gel. A common eluent system is a mixture of n-hexane and ethyl acetate. Additionally, High-Performance Liquid Chromatography (HPLC) using a reverse-phase column (like Newcrom R1) with a mobile phase of acetonitrile, water, and an acid modifier (phosphoric or formic acid) can be used for both analysis and preparative separation to isolate the product from its impurities.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive Base: The base (e.g., sodium ethoxide, LDA) may have decomposed due to moisture. 2. Poor Quality Starting Materials: Impurities in the starting esters or acyl chloride can interfere with the reaction. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use freshly prepared or properly stored base. Ensure all glassware is oven-dried. 2. Purify starting materials before use. For example, distill the esters. 3. Optimize the reaction temperature. For Claisen condensations, the reaction is often run at room temperature or with gentle heating. For acylation of malonates, the addition of the acyl chloride is typically done at a low temperature (e.g., 0 °C) and then the reaction is allowed to warm to room temperature. 4. Monitor the reaction progress using TLC or HPLC. Continue the reaction until the starting material is consumed.
Presence of a Significant Amount of Ethyl Acetoacetate (in Crossed Claisen route) Self-condensation of ethyl acetate is dominating. 1. Slowly add ethyl acetate to the reaction mixture. 2. Use an excess of ethyl 3-nitrobenzoate. 3. Consider using a stronger, non-nucleophilic base like LDA.
Presence of a Significant Amount of 3-Nitrobenzoic Acid Hydrolysis of 3-nitrobenzoyl chloride (in malonic ester route) or the final product during workup. 1. Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents. 2. Perform the aqueous workup at a low temperature (e.g., on an ice bath) and quickly. 3. Use a mild acidic solution (e.g., dilute HCl) for quenching the reaction.
Difficulty in Purifying the Product The polarity of the product and side products are very similar. 1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. 2. Utilize preparative HPLC for high-purity isolation. [4]

Experimental Protocols

Synthesis via Acylation of Monoethyl Malonate

This protocol is adapted from a known synthetic procedure.

Materials:

  • Monoethyl malonate potassium salt

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Magnesium chloride (anhydrous)

  • 3-Nitrobenzoyl chloride

  • 1N HCl solution

  • Ethyl acetate

  • n-Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend monoethyl malonate potassium salt in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Sequentially add triethylamine and anhydrous magnesium chloride to the suspension.

  • Allow the mixture to stir at room temperature for 2.5 hours.

  • Slowly add a solution of 3-nitrobenzoyl chloride in anhydrous acetonitrile to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Quench the reaction by adding 1N HCl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain this compound as a light yellow solid.

Visualizations

Reaction Pathway: Acylation of Monoethyl Malonate

Reaction_Pathway MEM Monoethyl Malonate Potassium Salt Reaction_Point1 Reaction_Point1 MEM->Reaction_Point1 NBC 3-Nitrobenzoyl Chloride SP2 3-Nitrobenzoic Acid (Side Product) NBC->SP2 Hydrolysis Reaction_Point2 Reaction_Point2 NBC->Reaction_Point2 Base Et3N, MgCl2 Base->Reaction_Point1 Product Ethyl 3-(3-nitrophenyl) -3-oxopropanoate SP1 Diethyl 2,2-bis (3-nitrobenzoyl)malonate (Side Product) Product->SP1 Further Acylation SP3 Unreacted Starting Materials Enolate Reaction_Point1->Enolate Enolate Formation Enolate->Reaction_Point2 Reaction_Point2->Product Acylation

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield Check_Base Is the base fresh and were anhydrous conditions used? Start->Check_Base Check_SM Are the starting materials pure? Check_Base->Check_SM Yes Solution_Base Use fresh base and ensure anhydrous conditions. Check_Base->Solution_Base No Check_Conditions Were the reaction temperature and time appropriate? Check_SM->Check_Conditions Yes Solution_SM Purify starting materials. Check_SM->Solution_SM No Solution_Conditions Optimize temperature and monitor reaction to completion. Check_Conditions->Solution_Conditions No End Problem Solved Check_Conditions->End Yes Solution_Base->End Solution_SM->End Solution_Conditions->End

References

"Ethyl 3-(3-nitrophenyl)-3-oxopropanoate" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues that may be encountered when working with this compound in solution.

FAQs and Troubleshooting Guide

This section addresses common questions and problems related to the stability of this compound.

Q1: My solution of this compound is showing signs of degradation over time. What are the likely causes?

A1: this compound, being a β-keto ester, is susceptible to degradation through several pathways, primarily hydrolysis. The stability of the compound can be influenced by pH, temperature, solvent, and the presence of contaminants.

  • Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 3-(3-nitrophenyl)-3-oxopropanoic acid and ethanol.[1][2] The resulting β-keto acid is often unstable and can undergo decarboxylation, especially upon heating, to form 3-nitroacetophenone.[3][4]

  • Contaminants: Trace amounts of acids, bases, or water in your solvent can catalyze degradation.[5] The nitroaromatic group itself can also be subject to reduction or other transformations depending on the reaction conditions and presence of other reagents.[6]

Q2: I am observing a color change in my solution. What could be the reason?

A2: A color change in the solution could indicate the formation of degradation products or side reactions involving the nitroaromatic ring. Nitroaromatic compounds can undergo various reactions, and their degradation products are often colored.[7] It is also possible that impurities in the starting material or solvent are reacting.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, the following conditions are recommended:

  • Temperature: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down the rate of degradation.

  • pH: Maintain a neutral pH. Acidic or basic conditions can accelerate hydrolysis.[8][9] Studies on other nitroaromatic compounds have shown that acidification to a pH of 2 can preserve their concentrations in solution.[8]

  • Solvent: Use anhydrous, aprotic solvents if compatible with your experimental design. If aqueous solutions are required, use purified water and consider buffering the solution to a neutral pH.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q4: How can I monitor the stability of my this compound solution?

A4: Several analytical techniques can be employed to monitor the stability of your solution:

  • High-Performance Liquid Chromatography (HPLC): This is a common and effective method to separate and quantify the parent compound and its degradation products over time. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products.

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of the parent compound and any degradation products, providing valuable information about the degradation pathway.[10]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution by HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent system over time.

Materials:

  • This compound

  • Solvent of interest (e.g., buffered aqueous solution, organic solvent)

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the solvent of interest.

  • Sample Incubation: Aliquot the stock solution into several vials and incubate them under the desired storage conditions (e.g., room temperature, 4 °C, 37 °C).

  • Time Points: At designated time points (e.g., 0, 1, 3, 7, 14 days), remove a vial from incubation.

  • Sample Preparation for HPLC: Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with a low percentage of B and increase over time).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: A wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation rate.

Data Presentation

The following tables provide a template for organizing and presenting your stability data.

Table 1: Stability of this compound under Different Temperature Conditions

Time (Days)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0100100100
1
3
7
14

Table 2: Stability of this compound in Different Solvents

Time (Days)% Remaining in Solvent A% Remaining in Solvent B% Remaining in Solvent C
0100100100
1
3
7
14

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution of Compound B Aliquot into Vials A->B C Incubate at Different Conditions (Temp, Solvent) B->C D Withdraw Samples at Time Points C->D E Dilute for Analysis D->E F HPLC/LC-MS Analysis E->F G Quantify Peak Area F->G H Calculate % Remaining G->H I Plot Degradation Curve H->I

Caption: Workflow for assessing the stability of a compound in solution.

Potential Degradation Pathway: Hydrolysis and Decarboxylation

G A This compound B 3-(3-nitrophenyl)-3-oxopropanoic acid + Ethanol A->B Hydrolysis (H+ or OH-) C 3-Nitroacetophenone + CO2 B->C Decarboxylation (Heat)

Caption: Potential degradation of this compound.

References

Overcoming low reactivity of "Ethyl 3-(3-nitrophenyl)-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. The content is designed to address common challenges, particularly the compound's characteristically low reactivity in various synthetic applications.

Troubleshooting Guide: Overcoming Low Reactivity

The presence of the electron-withdrawing nitro group on the phenyl ring can significantly reduce the nucleophilicity of the active methylene group in this compound, leading to sluggish or incomplete reactions. The following table summarizes common issues, their probable causes, and recommended solutions.

Issue Potential Cause Recommended Solution Key Parameters & Expected Outcome
Low to no conversion in Knoevenagel Condensation Insufficiently basic catalyst to deprotonate the weakly acidic α-protons.Use a stronger base or a catalyst system known to be effective for less reactive methylene compounds. Piperidine or ammonium acetate are common, but consider using a Lewis acid co-catalyst like TiCl₄ or a phase-transfer catalyst.Catalyst: Piperidine/Acetic Acid, Solvent: Toluene, Temp: Reflux. Expect improved yields (literature suggests yields can be improved from <40% to >80% with appropriate catalysis).
Incomplete Hantzsch Pyridine Synthesis Slow formation of the enamine intermediate or sluggish condensation with the aldehyde. Classical Hantzsch conditions can be harsh and lead to low yields with deactivated substrates.[1]Employ modified Hantzsch conditions. Options include using a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, or employing a one-pot synthesis with an in-situ aromatization step using an oxidizing agent like ferric chloride.[1]Catalyst: PTSA, Solvent: Aqueous micelles (SDS), Conditions: Ultrasonic irradiation. This can lead to significantly higher yields (up to 96%) and shorter reaction times.[1]
Hydrolysis of the ester group Presence of water in the reaction mixture, especially under basic conditions.Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dried glassware. For base-catalyzed reactions, non-hydroxide bases like sodium ethoxide or LDA are preferred over alkali metal hydroxides.Precaution: Dry solvents over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Store reagents in a desiccator.
Formation of side products in alkylation reactions O-alkylation competing with C-alkylation. The enolate can react at either the carbon or the oxygen atom.Use of a non-polar solvent can favor C-alkylation. The choice of counter-ion for the enolate is also important; using a larger, softer counter-ion like potassium can favor C-alkylation.Solvent: Toluene or THF. Base: Potassium tert-butoxide. Monitor reaction by TLC to minimize side product formation.
Difficulty in achieving high yields in Michael additions The Michael donor (enolate of this compound) is not sufficiently reactive to add to the Michael acceptor.Use of a strong, non-nucleophilic base to ensure complete enolate formation. Lewis acid catalysis can also be employed to activate the Michael acceptor.Base: Lithium diisopropylamide (LDA) or sodium hydride (NaH). Catalyst: A Lewis acid like MgBr₂ or Sc(OTf)₃.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than other β-keto esters like ethyl acetoacetate?

A1: The key to the reactivity of β-keto esters is the acidity of the α-hydrogens, which allows for the formation of a nucleophilic enolate. In this compound, the phenyl ring is substituted with a strongly electron-withdrawing nitro group (-NO₂). This group inductively and through resonance withdraws electron density from the entire molecule, including the active methylene group. This delocalization stabilizes the starting material and makes the α-protons less acidic and the corresponding enolate less nucleophilic, thus reducing its reactivity in many common reactions.

Q2: What are the ideal starting conditions for a Knoevenagel condensation with this substrate?

A2: A good starting point is to use a catalytic amount of a secondary amine like piperidine with a co-catalyst like acetic acid in a solvent that allows for azeotropic removal of water, such as toluene or benzene, under reflux conditions. If the reaction is sluggish, the addition of a Lewis acid like TiCl₄ can enhance the electrophilicity of the aldehyde and promote the reaction.

Q3: Can I use microwave irradiation to improve reaction times and yields?

A3: Yes, microwave-assisted synthesis has been shown to be effective for Hantzsch pyridine synthesis and can likely be applied to other reactions involving this substrate.[1] Microwave heating can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating. It is a valuable technique to explore, especially when conventional heating methods are proving to be inefficient.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: this compound is a nitro-aromatic compound. As with all chemicals, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for detailed safety information.

Experimental Protocols

Protocol 1: Optimized Hantzsch Dihydropyridine Synthesis

This protocol is an example of a modified Hantzsch synthesis that can improve yields when using less reactive β-keto esters like this compound.

Materials:

  • This compound (1 equivalent)

  • Aromatic aldehyde (1 equivalent)

  • Ethyl acetoacetate (1 equivalent)

  • Ammonium acetate (1.2 equivalents)

  • p-Toluenesulfonic acid (PTSA) (0.1 equivalents)

  • Sodium dodecyl sulfate (SDS) (to make a 0.1 M aqueous solution)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), this compound (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).

  • Add a 0.1 M aqueous solution of SDS (10 mL).

  • Add p-toluenesulfonic acid (0.1 mmol).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a frequency of 35-40 kHz at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizations

Logical Workflow for Troubleshooting Low Reactivity

Caption: A decision-making workflow for troubleshooting low reactivity issues.

Generalized Hantzsch Pyridine Synthesis Pathway

Hantzsch_Pathway cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Ar-CHO Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct + BetaKeto1 BetaKeto1 Ethyl 3-(3-nitrophenyl) -3-oxopropanoate BetaKeto2 β-Ketoester (e.g., Ethyl Acetoacetate) Enamine Enamine Intermediate BetaKeto2->Enamine + NH₃ Ammonia NH₃ Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine Knoevenagel_Adduct->Dihydropyridine Pyridine Pyridine Product Dihydropyridine->Pyridine Oxidation

Caption: Simplified reaction pathway for the Hantzsch synthesis of pyridines.

References

Technical Support Center: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a crossed Claisen condensation reaction.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Base: The alkoxide base (e.g., sodium ethoxide) may have decomposed due to moisture.Use a freshly prepared or properly stored strong base. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Base: Claisen condensations require a full equivalent of base to drive the reaction to completion by deprotonating the resulting β-keto ester.[1][2]Use at least one molar equivalent of the base relative to the limiting reagent (typically ethyl acetate).
Reaction Temperature Too Low: The activation energy for the reaction may not be reached.While the initial enolate formation is often done at a lower temperature, the condensation step may require gentle heating. Monitor the reaction progress by TLC and consider a modest increase in temperature (e.g., to 40-50 °C).
Poor Quality Starting Materials: Impurities in ethyl 3-nitrobenzoate or ethyl acetate can interfere with the reaction.Use high-purity, anhydrous starting materials. Purify the esters by distillation if necessary.

Issue 2: Formation of Multiple Byproducts

Potential Cause Recommended Solution
Self-Condensation of Ethyl Acetate: A common side reaction in crossed Claisen condensations is the self-condensation of the enolizable ester.[3]To minimize self-condensation, maintain a low concentration of ethyl acetate relative to ethyl 3-nitrobenzoate. This can be achieved by adding the ethyl acetate dropwise to the mixture of the base and ethyl 3-nitrobenzoate.[3]
Ester Hydrolysis: If there is any water present in the reaction mixture, the base can catalyze the hydrolysis of the ester starting materials or the product.Ensure strictly anhydrous reaction conditions.
Transesterification: If the alkoxide base used does not match the alkyl group of the esters, transesterification can occur, leading to a mixture of products.[2]Use sodium ethoxide as the base when using ethyl esters.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution
Incomplete Acidification: The product exists as an enolate salt before the acidic workup. Incomplete neutralization will result in the loss of product in the aqueous layer.Carefully add a suitable acid (e.g., dilute HCl or acetic acid) during the workup until the aqueous layer is distinctly acidic (test with pH paper).
Emulsion Formation During Extraction: The presence of salts and baseline materials can lead to the formation of emulsions during the aqueous workup.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Co-elution of Impurities: Impurities with similar polarity to the product can make purification by column chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is a crossed Claisen condensation between ethyl 3-nitrobenzoate and ethyl acetate, using a strong base like sodium ethoxide.

Q2: Why is a strong base necessary for the Claisen condensation?

A2: A strong base is required to deprotonate the α-carbon of the ester (in this case, ethyl acetate) to form a nucleophilic enolate.[4] Furthermore, the β-keto ester product is acidic and will be deprotonated by the base. This final deprotonation step is often irreversible and helps to drive the reaction to completion according to Le Châtelier's principle.[2]

Q3: Can I use a different base, such as sodium hydroxide?

A3: It is not recommended to use hydroxide bases like NaOH or KOH for Claisen condensations. These bases can cause significant hydrolysis of the ester starting materials and the product, leading to low yields.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The consumption of the starting materials and the appearance of a new spot for the product can be observed.

Q5: What are the key safety precautions for this reaction?

A5: Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert atmosphere to prevent the quenching of the base and potential side reactions. The solvents used are flammable and should be handled with care.

Experimental Protocols

Representative Protocol for Crossed Claisen Condensation

This protocol is a representative method based on the principles of the Claisen condensation. Optimization of specific parameters may be required.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.0 equivalent) to anhydrous ethanol in a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser.

  • Addition of Esters: To this solution, add ethyl 3-nitrobenzoate (1.0 equivalent). From the dropping funnel, add ethyl acetate (1.1 equivalents) dropwise over 30-60 minutes while maintaining the temperature at 25-30 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and slowly add dilute acetic acid or hydrochloric acid to neutralize the excess base and protonate the product enolate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Reaction Condition Optimization Parameters

ParameterRange/OptionsPurpose
Base Sodium Ethoxide, Sodium HydrideDeprotonation of the α-hydrogen of ethyl acetate.
Solvent Ethanol, Tetrahydrofuran (THF), TolueneTo dissolve reactants and facilitate the reaction.
Temperature 0 °C to 50 °CTo control the rate of reaction and minimize side products.
Reaction Time 1 - 24 hoursTo ensure the reaction goes to completion.
Molar Ratio (Ethyl Acetate:Ethyl 3-nitrobenzoate) 1:1 to 1.5:1To optimize the formation of the desired product.

Visual Guides

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere B Add Sodium Ethoxide to Anhydrous Ethanol A->B C Add Ethyl 3-nitrobenzoate B->C D Dropwise Addition of Ethyl Acetate C->D E Stir at Controlled Temperature D->E F Monitor by TLC E->F G Acidic Quench F->G H Solvent Extraction G->H I Column Chromatography H->I Product Product I->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or No Product Q1 Check Base Activity & Stoichiometry Start->Q1 A1_1 Use Fresh Base (1 eq.) Q1->A1_1 Yes A1_2 Ensure Anhydrous Conditions Q1->A1_2 Yes Q2 Side Products Observed? Q1->Q2 No A2_1 Slow Addition of Ethyl Acetate Q2->A2_1 Yes A2_2 Use Matching Alkoxide Base Q2->A2_2 Yes Q3 Reaction Stalled? Q2->Q3 No A3_1 Increase Reaction Temperature Q3->A3_1 Yes A3_2 Increase Reaction Time Q3->A3_2 Yes

References

"Ethyl 3-(3-nitrophenyl)-3-oxopropanoate" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common method for synthesizing this compound is the Claisen condensation of an activated derivative of 3-nitrobenzoic acid, such as 3-nitrobenzoyl chloride, with a malonic acid derivative, typically monoethyl malonate potassium salt.[1] This reaction is a carbon-carbon bond-forming process that yields a β-keto ester.[2]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the hydrolysis of the starting materials and the product. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Temperature Control: The initial reaction is often carried out at 0°C to control the exothermic reaction, followed by stirring at room temperature.[1]

  • Stoichiometry of Reagents: Precise control over the molar ratios of the reactants and the base is crucial to minimize side reactions.

  • Choice of Base: The base used should not cause unwanted side reactions like transesterification. Using a base with the same alkoxide as the ester (e.g., ethoxide for an ethyl ester) is recommended to avoid this.[3][4]

Q3: What are the expected physical properties of this compound?

A3: this compound is typically a light yellow solid with a melting point in the range of 75-77 °C.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Moisture in the reaction Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ineffective base Use a freshly prepared or properly stored strong base. The choice of base is critical; for ethyl esters, sodium ethoxide is a suitable choice to avoid transesterification.[3][4]
Incorrect reaction temperature Follow the recommended temperature profile. The initial addition of reagents is often done at a lower temperature (e.g., 0°C) to control the reaction rate, followed by a period at room temperature to ensure completion.[1]
Poor quality starting materials Verify the purity of the 3-nitrobenzoyl chloride and monoethyl malonate potassium salt. Impurities in starting materials can inhibit the reaction.
Problem 2: Presence of Significant Impurities in the Crude Product

The following table summarizes potential byproducts, their identification, and recommended removal strategies.

Potential Byproduct Identification Removal Method
Unreacted 3-nitrobenzoyl chloride Can be detected by TLC or HPLC. It is a moisture-sensitive and reactive compound.Quench the reaction with a mild aqueous acid (e.g., 1N HCl) to hydrolyze any remaining acid chloride to 3-nitrobenzoic acid, which can then be removed by extraction with a basic aqueous solution (e.g., saturated sodium bicarbonate).[1]
Unreacted Monoethyl malonate Water-soluble salt. Can be detected by NMR of the aqueous layer after workup.Removed during the aqueous workup steps.
3-Nitrobenzoic acid Acidic byproduct from the hydrolysis of 3-nitrobenzoyl chloride. Can be identified by TLC or HPLC.Extraction of the organic layer with a mild base like saturated sodium bicarbonate solution.
Diethyl 2-(3-nitrobenzoyl)malonate Product of di-acylation. Higher molecular weight, less polar than the desired product. Can be identified by LC-MS or NMR.Careful column chromatography on silica gel.[1]
Self-condensation product of monoethyl malonate Can lead to various oligomeric species. Generally more polar than the desired product.Column chromatography on silica gel.
Transesterification Products If an alkoxide base with a different alkyl group is used (e.g., methoxide with an ethyl ester), a mixture of esters can be formed.[3]Use a base with the same alkoxide as the ester. If present, separation can be challenging and may require careful chromatography.

Quantitative Data Summary of Potential Byproducts and their Characteristics

ByproductMolar Mass ( g/mol )Expected 1H NMR Signals (CDCl3, δ ppm)
This compound237.21~1.3 (t, 3H), ~4.0 (s, 2H), ~4.2 (q, 2H), 7.6-8.8 (m, 4H)
3-Nitrobenzoyl chloride185.56-
Monoethyl malonate potassium salt170.21-
3-Nitrobenzoic acid167.127.7-9.2 (m, 4H), ~11-12 (br s, 1H)
Diethyl malonate160.171.29 (t, 6H), 3.40 (s, 2H), 4.22 (q, 4H)
Ethyl 3-nitrobenzoate195.171.45 (t, 3H), 4.46 (q, 2H), 7.67-8.86 (m, 4H)

Experimental Protocols

Synthesis of this compound[1]
  • Suspend monoethyl malonate potassium salt (1.05 eq.) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Sequentially add triethylamine (1.1 eq.) and magnesium chloride (1.25 eq.).

  • Allow the mixture to warm to room temperature and stir for 2.5 hours.

  • Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq.) in anhydrous acetonitrile.

  • Continue stirring at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Quench the reaction by adding 1N HCl solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification by Column Chromatography[1]
  • Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of n-hexane and ethyl acetate, 4:1 v/v).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the column with the n-hexane/ethyl acetate mixture.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound as a light yellow solid.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_moisture Check for Moisture Contamination start->check_moisture check_base Evaluate Base Quality and Choice start->check_base check_temp Verify Reaction Temperature start->check_temp check_sm Assess Starting Material Purity start->check_sm solution_moisture Use Anhydrous Conditions (Dry Glassware, Solvents, Inert Atmosphere) check_moisture->solution_moisture solution_base Use Fresh, Appropriate Base (e.g., NaOEt for Ethyl Ester) check_base->solution_base solution_temp Follow Recommended Temperature Profile check_temp->solution_temp solution_sm Purify or Replace Starting Materials check_sm->solution_sm

Caption: Troubleshooting workflow for low product yield.

Decision Tree for Byproduct Removal

byproduct_removal start Crude Product acidic_wash Aqueous Acidic Wash (e.g., 1N HCl) start->acidic_wash Removes unreacted monoethyl malonate salt base_wash Aqueous Basic Wash (e.g., NaHCO3) acidic_wash->base_wash Removes 3-nitrobenzoic acid chromatography Column Chromatography (Silica Gel) base_wash->chromatography Separates from di-acylated and self-condensation byproducts pure_product Pure Product chromatography->pure_product

Caption: Byproduct removal decision tree.

References

Technical Support Center: Crystallization of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of "Ethyl 3-(3-nitrophenyl)-3-oxopropanoate".

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state and appearance of pure this compound?

A1: Pure this compound is expected to be a light yellow solid at room temperature.[1]

Q2: What is the melting point of this compound?

A2: The reported melting point is in the range of 75-77 °C. A sharp melting point within this range is a good indicator of purity.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: While a specific recrystallization solvent for this exact compound is not widely published, based on its structure (an aromatic beta-keto ester) and information on analogous compounds, suitable solvents would be those that dissolve the compound well at elevated temperatures but poorly at low temperatures. Ethanol has been successfully used for the recrystallization of the structurally similar ethyl 4-nitrobenzoate.[2] A solvent system of ethyl acetate and a non-polar co-solvent like hexane is also a good starting point, as this combination is used in its chromatographic purification.[1]

Q4: How can I assess the purity of my crystallized this compound?

A4: The purity of your crystals can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point close to the literature value (75-77 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system (e.g., hexane/ethyl acetate) suggests high purity.

  • Spectroscopic Methods: NMR (¹H and ¹³C) and IR spectroscopy can confirm the chemical structure and identify any residual solvents or impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem 1: The product "oils out" instead of forming crystals.

Cause: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high, leading to precipitation above its melting point. The presence of impurities can also lower the melting point of the compound, making it more prone to oiling out.

Solutions:

  • Increase the Solvent Volume: Add more of the hot solvent to the oiled-out mixture to fully dissolve the oil. Then, allow the solution to cool more slowly.

  • Lower the Crystallization Temperature: If using a mixed solvent system, you might be at a temperature where the compound is still molten. Try cooling the solution further in an ice bath once it has reached room temperature.

  • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, like ethyl acetate) and then slowly add a "poor" solvent (one in which it is sparingly soluble, like hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. If you have a few pure crystals, you can add a "seed crystal" to the cooled solution to initiate crystallization.

Problem 2: No crystals form upon cooling.

Cause: The solution may not be supersaturated, meaning the compound is still soluble even at a lower temperature. This can happen if too much solvent was used initially.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent. Once you observe the formation of a slight turbidity or a few crystals, allow the solution to cool slowly.

  • Induce Crystallization: As with "oiling out," try scratching the flask or adding a seed crystal.

  • Use a "Poorer" Solvent: If using a single solvent, you can try adding a co-solvent in which your compound is less soluble to induce precipitation.

  • Cool to a Lower Temperature: Place the flask in an ice bath or even a freezer for a short period to further decrease the solubility.

Problem 3: The crystal yield is very low.

Cause: This can be due to using too much solvent, cooling the solution too quickly (which can lead to the formation of very small crystals that are difficult to filter), or incomplete precipitation.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can concentrate the remaining solution (the mother liquor) by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.

Problem 4: The crystals are colored or appear impure.

Cause: The starting material may contain colored impurities, or degradation may have occurred during the synthesis or workup.

Solutions:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a fresh batch of solvent can significantly improve purity.

  • Chromatography: If recrystallization fails to remove the impurities, consider purifying the material by column chromatography before attempting crystallization again. A common eluent system for this compound is a mixture of n-hexane and ethyl acetate.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₅
Molecular Weight237.21 g/mol
AppearanceLight yellow solid[1]
Melting Point75-77 °C
CAS Number52119-38-7[1]

Table 2: Suggested Solvents for Crystallization Screening

Solvent/Solvent SystemRationale
EthanolProven effective for the analogous ethyl 4-nitrobenzoate.[2]
IsopropanolSimilar properties to ethanol, may offer different solubility characteristics.
Ethyl Acetate / HexaneUsed in the chromatographic purification of the compound, indicating a significant solubility difference that can be exploited for crystallization.[1]
TolueneAromatic solvent that may have good solvating power at high temperatures for an aromatic compound.
Acetone / WaterAcetone is a good solvent, and the addition of water as an anti-solvent can induce crystallization.

Experimental Protocols

General Recrystallization Protocol for this compound

  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 2. A good starting point is ethanol or an ethyl acetate/hexane mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If using a solvent pair, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until a slight cloudiness persists.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice-water bath for about 15-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Visualizations

Experimental_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product add_solvent Add Minimal Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling to RT hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of an organic solid.

Troubleshooting_Oiling_Out cluster_solutions Potential Solutions start Product 'Oils Out' During Crystallization solution1 Add More Hot Solvent & Recool Slowly start->solution1 solution2 Change to a Lower Boiling Point Solvent start->solution2 solution3 Use a Solvent/Anti-Solvent Pair start->solution3 solution4 Induce Crystallization (Scratch/Seed) start->solution4

Caption: Troubleshooting flowchart for the issue of "oiling out".

References

Technical Support Center: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the reaction scale-up of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns stem from the presence of the nitroaromatic group, which can be thermally unstable.[1][2] Key hazards include:

  • Thermal Runaway: The nitration process itself is highly exothermic, and the resulting nitroaromatic compounds can decompose violently or explosively at elevated temperatures.[2][3] It is crucial to have robust temperature control and an emergency cooling plan.

  • Explosion Hazard: Aromatic nitro compounds may explode upon heating or exposure to flames.[4] Dust explosions are also a risk if the material is handled as a powder.[4]

  • Handling of Reagents: The synthesis likely involves strong bases (e.g., sodium ethoxide) and flammable solvents, which have their own handling risks.

Q2: What are the most common side reactions observed during the Claisen condensation to form this compound, and how can they be minimized?

A2: The synthesis of this compound is typically achieved through a crossed Claisen condensation.[5] Common side reactions include:

  • Self-condensation of Ethyl Acetate: This can be minimized by slowly adding the ethyl acetate to the reaction mixture containing the base and ethyl 3-nitrobenzoate.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester starting materials and the β-keto ester product. Ensure all reagents and equipment are dry.

  • Reverse Claisen Condensation: The product can undergo a reverse reaction, especially if the final acidic workup is not performed correctly.[6]

Q3: How does the choice of base impact the yield and purity of the final product?

A3: The choice of base is critical in a Claisen condensation.[7]

  • Sodium Ethoxide: This is a common choice when using ethanol as a solvent, as it does not introduce a different alkoxide that could lead to transesterification.

  • Sodium Hydride: A stronger, non-nucleophilic base that can drive the reaction to completion and often improves yields.[5] However, it is more hazardous to handle.

  • Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base that can be used for mixed Claisen condensations, but its use is less common in classic Claisen reactions.[7]

Troubleshooting Guides

Low Yield
SymptomPossible CauseSuggested Solution
Low conversion of starting materialsInsufficient base or inactive base.Use a fresh, properly stored base. Consider using a stronger base like sodium hydride.
Reaction temperature is too low.Gradually increase the reaction temperature while carefully monitoring for exotherms.
Insufficient reaction time.Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary.
Product degradationReverse Claisen condensation during workup.Ensure the reaction mixture is properly cooled before the acidic quench. Add the acid slowly.
Product is water-soluble.If the product has some water solubility, perform multiple extractions with the organic solvent.
Impure Product
SymptomPossible CauseSuggested Solution
Presence of unreacted starting materialsIncomplete reaction.See "Low Yield" section for solutions related to reaction completion.
Presence of side-productsSee FAQ Q2 for common side reactions.Optimize the order and rate of reagent addition. Ensure anhydrous conditions.
Dark-colored productDecomposition of the nitro compound.Maintain strict temperature control. Avoid localized overheating.
Impurities in starting materials.Use high-purity starting materials.

Experimental Protocols

Representative Gram-Scale Synthesis of this compound

This protocol is a representative example and should be optimized for specific laboratory conditions and scale.

  • Preparation:

    • All glassware should be oven-dried and assembled under a nitrogen or argon atmosphere.

    • Ensure all solvents are anhydrous.

  • Reaction:

    • To a stirred suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene, add ethyl 3-nitrobenzoate (1.0 equivalent) at room temperature.

    • Slowly add ethyl acetate (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 30°C.

    • After the addition is complete, heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to 0-5°C.

    • Slowly quench the reaction by adding a cold, dilute aqueous acid (e.g., 1M HCl) until the pH is acidic.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reactants
Ethyl 3-nitrobenzoate1.0 g100 g
Ethyl Acetate0.6 mL60 mL
Sodium Ethoxide0.4 g40 g
Reaction Conditions
Temperature55°C50-55°C (with cooling)
Reaction Time3 hours4-6 hours
Results
Yield75-85%65-75%
Purity (by HPLC)>98%>95%

Visualizations

ReactionWorkflow reagents Prepare Anhydrous Reagents and Solvents reaction_setup Set up Reaction under Inert Atmosphere reagents->reaction_setup base_addition Add Sodium Ethoxide to Toluene reaction_setup->base_addition ester1_addition Add Ethyl 3-nitrobenzoate base_addition->ester1_addition ester2_addition Slowly Add Ethyl Acetate ester1_addition->ester2_addition heating Heat and Stir (50-60°C) ester2_addition->heating monitoring Monitor Reaction (TLC/HPLC) heating->monitoring quench Cool and Quench with Dilute Acid monitoring->quench Upon Completion extraction Extract with Ethyl Acetate quench->extraction purification Purify by Chromatography/Recrystallization extraction->purification product Isolated Product purification->product TroubleshootingWorkflow start Low Yield or Impure Product check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_base Verify Base Activity start->check_base check_temp Review Temperature Control start->check_temp check_time Evaluate Reaction Time start->check_time check_workup Assess Workup Procedure start->check_workup optimize_addition Optimize Reagent Addition Rate check_reagents->optimize_addition check_base->optimize_addition optimize_temp Adjust Reaction Temperature check_temp->optimize_temp optimize_time Modify Reaction Time check_time->optimize_time optimize_purification Refine Purification Method check_workup->optimize_purification success Improved Result optimize_addition->success optimize_temp->success optimize_time->success optimize_purification->success

References

"Ethyl 3-(3-nitrophenyl)-3-oxopropanoate" handling and safety precautions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential handling and safety information for researchers, scientists, and drug development professionals working with Ethyl 3-(3-nitrophenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant. The primary hazards include:

  • Skin corrosion/irritation: May cause skin irritation.

  • Serious eye damage/eye irritation: May cause serious eye irritation.

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: To ensure personal safety, the following PPE should be worn at all times when handling this compound:

  • Eye/face protection: Use chemical safety goggles or a face shield.

  • Skin protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory protection: If working with fine powders or in a poorly ventilated area, use a NIOSH-approved respirator with a particulate filter.

Q3: What should I do in case of accidental skin or eye contact?

A3: Immediate action is crucial in case of exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Q4: How should I handle an accidental spill of this compound?

A4: In the event of a spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE (see Q2).

  • Avoid breathing dust.

  • Carefully sweep up the spilled material and place it in a designated, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Q5: What are the proper storage conditions for this compound?

A5: Store this compound in a tightly closed container in a dry and well-ventilated place. Keep it away from strong oxidizing agents.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Appearance Light yellow to yellow solid
Melting Point 65 - 69 °C (149 - 156 °F)
Boiling Point 406.8 °C at 760 mmHg
Flash Point 199.8 °C

Experimental Protocols

Standard Operating Procedure for Safe Handling of this compound

  • Preparation:

    • Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS).

    • Verify that all necessary PPE is available and in good condition.

    • Ensure that the work area (e.g., fume hood) is clean and functioning correctly.

    • Have spill containment materials readily available.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure.

    • Use a spatula to handle the solid material, avoiding the generation of dust.

    • Close the container tightly immediately after use.

  • Dissolution and Reaction:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the reaction is exothermic, use an ice bath to control the temperature.

    • Ensure all reaction vessels are appropriately clamped and secured.

  • Post-Experiment:

    • Quench any unreacted material safely according to your laboratory's procedures.

    • Dispose of waste in a properly labeled hazardous waste container.

    • Clean all glassware and equipment thoroughly.

    • Wash hands thoroughly with soap and water after handling the compound.

Visual Guides

G cluster_exposure Accidental Exposure Workflow cluster_actions cluster_procedures cluster_medical start Exposure Occurs exposure_type Identify Exposure Type start->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation wash_skin Wash with soap and water Remove contaminated clothing skin_contact->wash_skin flush_eyes Flush with water for 15 mins Remove contact lenses eye_contact->flush_eyes move_to_fresh_air Move to fresh air Provide artificial respiration if needed inhalation->move_to_fresh_air seek_medical_attention Seek Medical Attention wash_skin->seek_medical_attention If irritation persists flush_eyes->seek_medical_attention move_to_fresh_air->seek_medical_attention

Technical Support Center: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. The information is based on the general understanding of β-keto ester chemistry due to limited specific decomposition data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition pathways for this compound?

A1: this compound, as a β-keto ester, is susceptible to two primary decomposition pathways, especially in the presence of acid or base and heat:

  • Ketonic Hydrolysis: This pathway involves the hydrolysis of the ethyl ester to a carboxylic acid, followed by decarboxylation to yield a ketone. For this compound, this would result in 3'-nitroacetophenone. This is often favored under dilute acidic or basic conditions.[1]

  • Acid Hydrolysis (or Acid Cleavage): Under stronger acidic or basic conditions, the molecule can cleave to form a carboxylic acid and an ester. In this case, decomposition could yield 3-nitrobenzoic acid and ethyl acetate.[1]

Q2: What factors can influence the stability of this compound?

A2: The stability of this compound can be influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester group, initiating the decomposition process.[1][2]

  • Temperature: Elevated temperatures can promote both hydrolysis and the subsequent decarboxylation of the intermediate β-keto acid.[3][4][5]

  • Presence of Water: As hydrolysis is a key step in the decomposition, the presence of water or moisture can accelerate the degradation of the compound.

  • Light: While not as common for this class of compounds, prolonged exposure to light might induce degradation, a possibility for many organic molecules.[6]

Q3: I am observing an unexpected ketone in my reaction mixture. What could be the cause?

A3: The presence of an unexpected ketone, likely 3'-nitroacetophenone, is a strong indicator of ketonic hydrolysis of your this compound. This can occur if your reaction conditions are too acidic or basic, or if the reaction is heated for a prolonged period, leading to hydrolysis and subsequent decarboxylation.[1][2][7]

Q4: How can I minimize the decomposition of this compound during my experiments?

A4: To minimize decomposition, consider the following precautions:

  • Control pH: Maintain neutral or near-neutral pH conditions whenever possible. If acidic or basic conditions are required, use the mildest reagents and shortest reaction times necessary.

  • Temperature Control: Perform reactions at the lowest effective temperature. Avoid prolonged heating.

  • Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Storage: Store the compound in a cool, dry, and dark place.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of desired product and presence of 3'-nitroacetophenone Ketonic hydrolysis and decarboxylation of the starting material.1. Check the pH of your reaction mixture. Adjust to neutral if possible. 2. Reduce the reaction temperature and time. 3. Ensure all solvents and reagents are anhydrous. 4. Analyze a sample of your starting material to ensure its purity.
Formation of 3-nitrobenzoic acid Acid or base-catalyzed cleavage of the β-keto ester.1. Avoid using strong acids or bases. 2. If a base is necessary, consider using a milder, non-nucleophilic base. 3. Lower the reaction temperature.
Inconsistent reaction outcomes Gradual decomposition of the starting material during storage.1. Store this compound in a tightly sealed container in a refrigerator or freezer. 2. Protect from light and moisture.[6] 3. Re-evaluate the purity of the starting material before each use, for example, by checking its melting point (75-77 °C).[8]

Quantitative Data Summary

Due to the lack of specific quantitative decomposition data for this compound in the reviewed literature, the following table provides a qualitative summary of expected decomposition products under different conditions, based on the general behavior of β-keto esters.

Condition Primary Decomposition Pathway Major Expected Decomposition Products
Dilute Acid (e.g., aq. HCl), Heat Ketonic Hydrolysis3'-nitroacetophenone, Ethanol, Carbon Dioxide
Dilute Base (e.g., aq. NaOH), Heat Ketonic Hydrolysis3'-nitroacetophenone, Ethanol, Carbon Dioxide
Concentrated Base (e.g., conc. NaOH), Heat Acid Hydrolysis3-nitrobenzoic acid, Ethyl acetate
Elevated Temperature Thermal DecompositionPrimarily 3'-nitroacetophenone via decarboxylation of the hydrolyzed intermediate.

Experimental Protocols

Protocol: Monitoring the Decomposition of this compound

This protocol provides a general method for monitoring the stability of this compound under specific experimental conditions.

Objective: To identify and quantify the potential decomposition products of this compound over time under a given set of conditions (e.g., specific pH, temperature, solvent).

Materials:

  • This compound

  • Solvent of choice (e.g., acetonitrile, ethanol, water with buffer)

  • Internal standard (e.g., a stable compound with a distinct retention time, such as dodecane for GC or a stable aromatic compound for HPLC)

  • Analytical standards for expected decomposition products (3'-nitroacetophenone, 3-nitrobenzoic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Add a known concentration of the internal standard to the stock solution.

    • Divide the stock solution into several vials.

  • Incubation:

    • Subject the vials to the desired experimental conditions (e.g., place in a water bath at a specific temperature, add a specific amount of acid or base).

    • Keep one vial at reference conditions (e.g., room temperature, neutral pH) as a control.

  • Time-Point Analysis:

    • At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from the experimental conditions.

    • Quench the reaction if necessary (e.g., by neutralizing the acid or base).

    • Dilute an aliquot of the sample to a suitable concentration for analysis.

  • Analytical Method (HPLC Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the starting material and expected products have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks for this compound, the internal standard, and any decomposition products by comparing their retention times with those of the analytical standards.

    • Calculate the peak area ratios of the starting material and decomposition products to the internal standard at each time point.

    • Plot the concentration of the starting material and the formation of decomposition products over time to determine the rate of decomposition.

Visualizations

DecompositionPathways start This compound intermediate 3-(3-nitrophenyl)-3-oxopropanoic acid (β-keto acid intermediate) start->intermediate Hydrolysis (H₂O, H⁺ or OH⁻) acid 3-nitrobenzoic acid start->acid Acid/Base Cleavage ester Ethyl acetate start->ester Acid/Base Cleavage ketone 3'-nitroacetophenone intermediate->ketone Decarboxylation (Heat, -CO₂) TroubleshootingWorkflow start Unexpected Reaction Outcome (e.g., low yield, side products) check_purity Analyze Starting Material Purity (e.g., MP, NMR, HPLC) start->check_purity impure Purify or Replace Starting Material check_purity->impure No pure Review Reaction Conditions check_purity->pure Yes end Re-run Experiment and Monitor for Improvement impure->end check_temp Is Temperature Elevated? pure->check_temp lower_temp Reduce Reaction Temperature check_temp->lower_temp Yes check_ph Are Acidic/Basic Conditions Present? check_temp->check_ph No lower_temp->check_ph neutralize Use Milder Reagents or Neutralize Conditions check_ph->neutralize Yes check_water Are Anhydrous Conditions Maintained? check_ph->check_water No neutralize->check_water dry_solvents Use Dry Solvents/Reagents check_water->dry_solvents No check_water->end Yes dry_solvents->end

References

Improving the selectivity of reactions with "Ethyl 3-(3-nitrophenyl)-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile chemical intermediate. Here, you will find information to help improve the selectivity of your reactions, troubleshoot common issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity sites of this compound and how can I control chemoselectivity?

A1: this compound has three primary reactive sites: the active methylene group (α-carbon), the ester carbonyl group, and the nitro group on the phenyl ring. The desired chemoselectivity depends on the specific transformation you aim to achieve.

  • α-Carbon (Active Methylene Group): This is the most common site for reactions such as alkylations, acylations, and condensations (e.g., Knoevenagel). To favor reactions at this site, basic conditions are typically employed to generate the enolate. The choice of base and reaction temperature can significantly influence selectivity.

  • Ester Carbonyl Group: This group is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. To avoid unwanted reactions at this site, it is crucial to use anhydrous solvents and non-hydroxide bases when targeting the α-carbon.

  • Nitro Group: The nitro group can be reduced to an amine or other nitrogen-containing functionalities. Selective reduction of the nitro group in the presence of the keto-ester functionality is a common challenge.

Q2: I am observing significant hydrolysis of the ester group during my reaction. How can I prevent this?

A2: Hydrolysis of the β-keto ester is a common side reaction, particularly under basic conditions. To minimize hydrolysis:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. The presence of water can lead to the formation of hydroxide ions, which readily attack the ester carbonyl.

  • Select the Right Base: Avoid using alkali metal hydroxides (e.g., NaOH, KOH). Instead, opt for non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or alkoxides corresponding to the ester group (e.g., sodium ethoxide for an ethyl ester) to prevent transesterification.[1]

  • Control Reaction Temperature: Lowering the reaction temperature can often reduce the rate of hydrolysis more than the desired reaction at the α-carbon.

Q3: How can I achieve selective reduction of the nitro group without affecting the β-keto ester functionality?

A3: The selective reduction of the nitro group is a critical transformation. Catalytic hydrogenation with Pd/C is often effective for nitro group reduction but can sometimes lead to the reduction of the ketone as well.[2] Alternative methods offering higher chemoselectivity include:

  • Metal-Based Systems: Reagents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media are known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities.[2]

  • Cobalt Carbonyl System: A system of Co2(CO)8 and H2O has been reported for the selective reduction of nitro groups in the presence of carbonyl groups.[1]

  • Sodium Sulfide: Na2S can be a mild and selective reagent for the reduction of aromatic nitro groups.[2]

Troubleshooting Guides

Problem 1: Low Yield in Knoevenagel Condensation

Symptoms:

  • Low conversion of starting materials.

  • Formation of multiple products.

  • Recovery of unreacted this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Catalyst Activity The choice of catalyst is crucial. Weak bases like piperidine or β-alanine are commonly used. Consider screening different catalysts such as L-proline, ammonium acetate, or ionic liquids to find the optimal one for your specific aldehyde or ketone.[3][4]
Unfavorable Reaction Conditions Optimize the reaction temperature and solvent. While some Knoevenagel condensations proceed at room temperature, others may require heating. Solvent polarity can also play a significant role.
Steric Hindrance If your aldehyde or ketone is sterically hindered, the reaction rate may be slow. In such cases, increasing the reaction time, temperature, or using a more active catalyst might be necessary.
Side Reactions Michael addition of the active methylene compound to the product can sometimes occur. Using a stoichiometric amount of the reactants can help minimize this side reaction.
Problem 2: Poor Regioselectivity in Alkylation Reactions

Symptoms:

  • Formation of both C-alkylated and O-alkylated products.

  • Difficulty in separating the desired C-alkylated product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Nature of the Enolate The regioselectivity of alkylation is highly dependent on the nature of the enolate and the reaction conditions. Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation.
Solvent Effects Polar aprotic solvents like DMF or DMSO can favor C-alkylation, while polar protic solvents can lead to more O-alkylation.
Counter-ion The nature of the counter-ion of the enolate can influence the regioselectivity. Lithium enolates often show different selectivity compared to sodium or potassium enolates.

Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group

This protocol describes the selective reduction of the nitro group in this compound to an amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3-4 eq.) in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Optimized Knoevenagel Condensation

This protocol provides a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde using piperidine as a catalyst.

Materials:

  • This compound

  • Aromatic aldehyde

  • Piperidine

  • Toluene

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1 eq.) and the aromatic aldehyde (1 eq.) in toluene, add a catalytic amount of piperidine (0.1 eq.).

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Selectivity cluster_alpha α-Carbon Reactions cluster_nitro Nitro Group Reactions cluster_ester Ester Group Reactions reactant This compound alpha_reaction Alkylation / Condensation reactant->alpha_reaction Base nitro_reaction Reduction to Amine reactant->nitro_reaction Reducing Agent ester_reaction Hydrolysis / Transesterification reactant->ester_reaction H₂O / ROH

Caption: Key reactive sites and corresponding reaction types for this compound.

Troubleshooting_Workflow start Low Reaction Selectivity check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_reagent Screen Catalysts / Reagents optimize_solvent->optimize_reagent check_conditions Verify Anhydrous Conditions optimize_reagent->check_conditions end Improved Selectivity check_conditions->end

Caption: A general workflow for troubleshooting and improving reaction selectivity.

References

Technical Support Center: Synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low yields, incomplete reactions, or the formation of impurities are common issues encountered during the synthesis of this compound. The following table outlines potential problems, their likely causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Relevant Analytical Data (Expected)
Low or No Product Yield 1. Degradation of m-nitrobenzoyl chloride: This reactant is unstable at room temperature and sensitive to moisture.[1][2][3]- Store m-nitrobenzoyl chloride under refrigeration and in a desiccator. - Use a fresh bottle or purify the reagent before use. - Handle the reagent quickly and under an inert atmosphere (e.g., nitrogen or argon).- ¹H NMR of starting material: Presence of peaks corresponding to 3-nitrobenzoic acid.
2. Inactive Magnesium Enolate: Insufficient reaction time for the formation of the magnesium enolate of monoethyl malonate.- Ensure the suspension of monoethyl malonate potassium salt, triethylamine, and magnesium chloride is stirred for the recommended time (e.g., 150 minutes) before adding the acyl chloride.- TLC analysis: Spot of monoethyl malonate remains intense after the intended enolate formation period.
3. Ineffective Quenching and Extraction: Product loss during the workup procedure.- Ensure the pH of the aqueous layer is acidic (pH 1-2) after quenching with 1N HCl to protonate the β-keto ester enolate. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery.- pH measurement of the aqueous layer after quenching.
Presence of Unreacted Starting Materials 1. Insufficient m-nitrobenzoyl chloride: Stoichiometric imbalance.- Ensure accurate measurement of all reactants. A slight excess of the acylating agent can sometimes be beneficial.- TLC analysis: Presence of a spot corresponding to monoethyl malonate. - ¹H NMR of crude product: Signals corresponding to monoethyl malonate are observed.
2. Short Reaction Time: The reaction may not have proceeded to completion.- Monitor the reaction progress using TLC. Extend the reaction time if starting materials are still present.- TLC analysis: Spots of starting materials are still visible after the initial reaction time.
Formation of Side Products/Impurities 1. Self-condensation of monoethyl malonate: Although less likely under these conditions, it can occur if the temperature is not controlled.- Maintain the reaction temperature as specified in the protocol, especially during the addition of reagents.- ¹H NMR or LC-MS of crude product: Peaks corresponding to diethyl 2-acetylmalonate or other self-condensation products.
2. Hydrolysis of m-nitrobenzoyl chloride: Presence of moisture in the reaction.- Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere.- ¹H NMR of crude product: Presence of a significant peak for 3-nitrobenzoic acid.
Difficulty in Product Purification 1. Oily Product Instead of Solid: Presence of residual solvent or impurities.- Ensure all solvent is removed under reduced pressure. - Purify the crude product using column chromatography. A gradient elution of ethyl acetate in hexanes is often effective for nitro-containing compounds.[4]- ¹H NMR of crude product: Broad solvent peaks or multiple sets of peaks indicating impurities.
2. Yellow or Brown Coloration of Product: Common for nitro-containing aromatic compounds.- While a slight yellow color can be inherent to the product, significant discoloration may indicate impurities. - Recrystallization or column chromatography can help improve the color and purity.- Appearance of the product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous conditions for this reaction?

A1: The key reagent, m-nitrobenzoyl chloride, is highly reactive towards water.[1][2][3] Any moisture present in the reaction setup (solvents, glassware, atmosphere) will lead to its hydrolysis into 3-nitrobenzoic acid. This not only consumes your starting material, reducing the yield of the desired product, but the resulting carboxylic acid can also complicate the purification process.

Q2: What is the role of magnesium chloride and triethylamine in this synthesis?

A2: Triethylamine is a base used to deprotonate the monoethyl malonate, forming an enolate. Magnesium chloride then acts as a Lewis acid, coordinating with the enolate to form a magnesium chelate. This chelation enhances the stability and nucleophilicity of the enolate, facilitating a more efficient and selective acylation by the m-nitrobenzoyl chloride.

Q3: My reaction mixture turned dark brown. Is this normal?

A3: A yellow to brownish coloration is often observed in reactions involving nitro-aromatic compounds. However, a very dark brown or black color could indicate the formation of significant impurities or decomposition, possibly due to elevated temperatures or the presence of contaminants. It is advisable to monitor the reaction by TLC to assess the formation of the desired product versus side products.

Q4: Can I use a different base instead of triethylamine?

A4: While other non-nucleophilic organic bases could potentially be used, triethylamine is commonly chosen for its appropriate basicity and volatility, which simplifies its removal during workup. Stronger, nucleophilic bases like sodium ethoxide could lead to side reactions, such as transesterification with the ethyl ester.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Purity can be assessed by the absence of impurity peaks in the NMR spectra, a single spot on a TLC plate (using an appropriate solvent system), and a sharp melting point.

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the acylation of malonate half-esters.

Materials:

  • Monoethyl malonate potassium salt

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Magnesium chloride (anhydrous)

  • m-Nitrobenzoyl chloride

  • 1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend monoethyl malonate potassium salt (1.05 eq.) in anhydrous acetonitrile at 0 °C (ice bath).

  • Sequentially add triethylamine (1.1 eq.) and anhydrous magnesium chloride (1.2 eq.) to the suspension.

  • Remove the ice bath and stir the mixture at room temperature under a nitrogen atmosphere for 150 minutes.

  • Slowly add a solution of m-nitrobenzoyl chloride (1.0 eq.) in anhydrous acetonitrile via the dropping funnel.

  • Continue stirring the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Upon completion, remove the solvent by concentration under reduced pressure.

  • Quench the reaction by adding 1N HCl solution until the pH is acidic (pH 1-2).

  • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate) to afford the pure this compound as a light-yellow solid.

Visualizations

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities start Experiment Complete: Unexpected Outcome low_yield Low or No Yield start->low_yield impurities Significant Impurities start->impurities cause1_ly Degraded m-nitrobenzoyl chloride? low_yield->cause1_ly cause2_ly Inefficient Enolate Formation? low_yield->cause2_ly cause3_ly Product Loss During Workup? low_yield->cause3_ly cause1_imp Unreacted Starting Materials? impurities->cause1_imp cause2_imp Side Products Formed? impurities->cause2_imp solution1_ly Use fresh/purified reagent under inert atmosphere. cause1_ly->solution1_ly Yes solution2_ly Ensure sufficient stirring time for enolate formation. cause2_ly->solution2_ly Yes solution3_ly Check quench pH and perform multiple extractions. cause3_ly->solution3_ly Yes solution1_imp Check stoichiometry and extend reaction time. cause1_imp->solution1_imp Yes solution2_imp Ensure anhydrous conditions and temperature control. cause2_imp->solution2_imp Yes

Caption: Troubleshooting workflow for the synthesis.

Reaction_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products MEM Monoethyl Malonate Potassium Salt Enolate Magnesium Enolate (Chelated) MEM->Enolate + Acetonitrile SideProduct2 Self-condensation Product MEM->SideProduct2 Self-condensation TEA Triethylamine TEA->Enolate + Acetonitrile MgCl2 Magnesium Chloride MgCl2->Enolate + Acetonitrile AcylCl m-Nitrobenzoyl Chloride SideProduct1 3-Nitrobenzoic Acid (from hydrolysis) AcylCl->SideProduct1 + H2O (impurity) Product Ethyl 3-(3-nitrophenyl) -3-oxopropanoate Enolate->Product + m-Nitrobenzoyl Chloride

References

Technical Support Center: Reaction Monitoring for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for monitoring the reaction by TLC?

A1: A common starting solvent system for compounds of moderate polarity is a mixture of ethyl acetate (EtOAc) and hexane.[1] We recommend starting with 30% EtOAc in Hexane (v/v). You can then adjust the ratio to achieve optimal separation where the Rf value of the product is ideally between 0.3 and 0.5.[1]

Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A2: Streaking can be caused by several factors: the sample being too concentrated (overloading), the solvent system being inappropriate, or the compound interacting strongly with the acidic silica gel.[2] Try diluting your sample before spotting. If streaking persists, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase to improve the spot shape for acidic compounds.[1]

Q3: I don't see any spots on my TLC plate under the UV lamp. What should I do?

A3: This could be due to several reasons: the sample concentration may be too low, the compound may not be UV active at the wavelength used, or the compound may have evaporated.[2][3] Try spotting the sample multiple times in the same location (allowing it to dry between applications) to increase concentration.[2] While your product should be UV active, ensure you are using a short-wave UV lamp (254 nm). If you still see nothing, consider using a chemical stain like potassium permanganate.

Q4: What type of HPLC column and mobile phase should I use for this analysis?

A4: A reverse-phase (RP) C18 column is the most common and suitable choice for analyzing nitroaromatic compounds.[4][5] A good starting mobile phase is a gradient or isocratic mixture of acetonitrile (MeCN) or methanol (MeOH) and water.[4][6] Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase is recommended to ensure good peak shape.[6][7]

Q5: My HPLC peaks are broad or tailing. How can I improve the peak shape?

A5: Poor peak shape can result from column degradation, an inappropriate mobile phase pH, or secondary interactions with the stationary phase.[8] Ensure the mobile phase pH is suitable for your analyte. Adding an acid modifier like formic acid can often sharpen peaks. If the problem continues, the issue might be with the column itself (e.g., a void or contamination), which may require flushing or replacement.[8][9]

Troubleshooting Guides

TLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Spots are streaked or tailed 1. Sample is too concentrated (overloading).2. Compound is acidic/basic and interacting with silica.[10]3. Inappropriate solvent polarity.[2]1. Dilute the reaction mixture sample before spotting.2. Add 0.5-1% acetic acid or triethylamine (for basic compounds) to the eluent.[1]3. Adjust the solvent system polarity.
Rf values are too high (>0.8) or too low (<0.2) 1. Solvent system is too polar (high Rf) or not polar enough (low Rf).[11]1. To decrease Rf, reduce the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).[1]2. To increase Rf, increase the polarity (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[1]
Uneven solvent front 1. The TLC plate was not placed level in the developing chamber.2. The edge of the plate is touching the side of the chamber or filter paper.[2]1. Ensure the chamber is on a level surface and the plate is placed vertically.2. Make sure the plate is not in contact with anything inside the chamber except the solvent at the bottom.
No spots are visible 1. Sample is too dilute.[2]2. Compound is not UV active.3. The solvent level in the chamber was above the baseline.[2]1. Concentrate the sample or spot multiple times in the same location.[2]2. Use a visualizing stain (e.g., potassium permanganate, anisaldehyde).[12]3. Ensure the solvent level is below the spotting line on the TLC plate.
HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High backpressure 1. Blockage in the system (e.g., tubing, inline filter, column frit).[13]2. Particulate matter from the sample or mobile phase.1. Systematically disconnect components (starting from the detector and moving backward) to isolate the blockage.[13]2. Filter all samples and mobile phases through a 0.45 µm filter before use.[9]
Baseline noise or drift 1. Air bubbles in the pump or detector.[9]2. Contaminated mobile phase or column.[8][9]3. Temperature fluctuations.[9]1. Degas the mobile phase thoroughly (sonication or sparging). Prime the pump to remove bubbles.[9]2. Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. Flush the column.[9]3. Use a column oven and ensure stable lab temperature.
Ghost peaks (unexpected peaks) 1. Contamination in the injection system or mobile phase.2. Carryover from a previous injection.[9]1. Use high-purity solvents and clean glassware.[9]2. Run a blank injection (mobile phase only). Implement a needle wash step in the autosampler sequence.
Shifting retention times 1. The column has not equilibrated properly.[13]2. Changes in mobile phase composition (e.g., evaporation).[13]3. Fluctuation in flow rate or temperature.[13]1. Allow sufficient time for the column to equilibrate with the mobile phase before injecting.2. Keep mobile phase reservoirs capped.3. Check the pump for leaks and use a column oven.

Experimental Protocols

Protocol 1: Reaction Monitoring by TLC
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254). Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom edge.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (1-2 drops) in a suitable solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).

  • Spotting: Using a capillary tube, spot the diluted reaction mixture on the baseline. Also, spot the starting material(s) and a "co-spot" (a spot of starting material with the reaction mixture spotted on top) for comparison. Keep the spots small and distinct.

  • Development: Prepare the mobile phase (e.g., 30% Ethyl Acetate in Hexane). Pour a small amount into a developing chamber with a lid and a piece of filter paper to saturate the atmosphere. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Close the lid.

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top edge.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared and a new spot (the product) has appeared. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Reaction Monitoring by HPLC
  • System Preparation: Set up an HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid). Filter the mobile phase through a 0.45 µm filter and degas it by sonication or helium sparging.

  • Instrument Setup:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector wavelength to 254 nm.[7]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 15-30 minutes).

  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., in 1-2 mL) in an HPLC vial. The final concentration should be within the linear range of the detector.

  • Analysis: Inject a standard of the starting material to determine its retention time. Then, inject the diluted reaction mixture sample.

  • Monitoring: Monitor the reaction progress by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The reaction is considered complete when the starting material peak is no longer detected.

Data Tables

Table 1: Typical TLC Data
CompoundSolvent System (EtOAc/Hexane)Typical Rf Value
Starting Material (e.g., 3-Nitroacetophenone)30% EtOAc / 70% Hexane~0.60
Product (this compound)30% EtOAc / 70% Hexane~0.45

Note: Rf values are indicative and can vary based on exact conditions (temperature, plate manufacturer, chamber saturation).

Table 2: Typical HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile / Water (60:40) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Typical Retention Time (Starting Material) ~2.8 min
Typical Retention Time (Product) ~4.5 min

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Workflow and Logic Diagrams

Caption: Troubleshooting workflow for TLC and HPLC reaction monitoring.

References

Technical Support Center: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, with a specific focus on its moisture sensitivity.

Troubleshooting Guide

Q1: My sample of this compound, which was a free-flowing powder, has become clumpy and difficult to handle. What is the likely cause?

A1: The clumping of this compound is a strong indicator of moisture absorption. As a β-keto ester, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to physical changes such as clumping, caking, or even the formation of a paste-like substance, making accurate weighing and dispensing for experiments challenging.

Q2: I'm observing unexpected peaks in my NMR spectrum after storing a solution of this compound for a short period. Could this be related to moisture?

A2: Yes, the appearance of new peaks in the NMR spectrum is a common sign of degradation due to moisture. This compound can undergo hydrolysis in the presence of water, leading to the formation of 3-nitrophenylacetic acid and ethanol. You may observe new signals corresponding to the protons of these degradation products.

Q3: My reaction yield is consistently lower than expected when using this compound. How could moisture be affecting my experiment?

A3: Moisture contamination can impact your reaction in several ways. Firstly, if the compound has absorbed water, the actual mass of the active reagent you are adding is less than what you weighed, leading to an incorrect stoichiometric ratio. Secondly, the presence of water can directly interfere with many chemical reactions, particularly those that are moisture-sensitive. Finally, the degradation of the starting material into impurities (3-nitrophenylacetic acid and ethanol) reduces the amount of reactant available to form your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound when exposed to moisture?

A1: The primary degradation pathway is hydrolysis. The ester bond in this compound is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This reaction breaks down the molecule into 3-nitrophenylacetic acid and ethanol.

Q2: How should I properly store this compound to prevent moisture absorption?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate. For long-term storage, flushing the container with an inert gas such as argon or nitrogen before sealing is recommended. Storing in a cool, dry, and well-ventilated area is also crucial. Some suppliers recommend cold-chain transportation and storage.

Q3: How can I determine the water content of my sample of this compound?

A3: The most accurate and widely used method for determining the water content in a solid sample is Karl Fischer titration. This technique is highly specific to water and can detect even trace amounts.

Q4: Can I dry my sample of this compound if it has been exposed to moisture?

A4: While it may be possible to dry the sample, it is crucial to consider the compound's thermal stability. Gentle heating under vacuum in the presence of a desiccant may remove adsorbed water. However, excessive heat can lead to thermal degradation. It is recommended to first test the drying procedure on a small, non-critical sample and analyze it for purity before applying it to a larger batch. The most reliable approach is to prevent moisture exposure in the first place.

Data Presentation

The following table provides an example of how to present data from a stability study assessing the impact of moisture on the purity of this compound over time.

Time (Weeks)Storage ConditionPurity (%)AppearanceWater Content (%) (by Karl Fischer)
025°C / 60% RH99.8White crystalline powder0.05
425°C / 60% RH98.5Slightly clumpy powder0.8
825°C / 60% RH97.1Clumpy powder1.5
1225°C / 60% RH95.4Caked solid2.6
040°C / 75% RH99.8White crystalline powder0.05
440°C / 75% RH96.2Caked solid2.1
840°C / 75% RH92.8Hard cake4.3
1240°C / 75% RH88.7Discolored, hard cake7.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To quantify the water content in a solid sample of this compound.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (e.g., HYDRANAL™-Composite 5)

  • Anhydrous Methanol

  • Water standard (e.g., HYDRANAL™-Water Standard 1.0)

  • Analytical Balance

  • Spatula

  • Glass weighing boat

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Fill the burette with the Karl Fischer reagent and condition the titration cell with anhydrous methanol until a stable, low-drift endpoint is reached.

  • Reagent Standardization: Accurately weigh a specific amount of the water standard into the titration cell and perform a titration to determine the titer of the Karl Fischer reagent. Repeat this standardization at least three times to ensure accuracy and calculate the average titer.

  • Sample Preparation and Titration: In a dry weighing boat, accurately weigh approximately 100-200 mg of the this compound sample.

  • Quickly transfer the sample into the conditioned titration cell.

  • Start the titration. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Record the volume of titrant used.

  • Calculation: The water content in the sample is calculated using the following formula:

  • Perform the determination in triplicate to ensure the reproducibility of the results.

Protocol 2: Stability Testing under Controlled Humidity

Objective: To assess the stability of this compound under accelerated and long-term humidity conditions as per ICH guidelines.

Materials:

  • Stability Chamber with controlled temperature and humidity

  • Amber glass vials with airtight seals

  • This compound

  • Analytical Balance

  • HPLC system for purity analysis

  • Karl Fischer Titrator

Procedure:

  • Initial Analysis (Time 0): Perform a complete analysis of the initial batch of this compound. This should include:

    • Appearance (visual inspection)

    • Purity assay (e.g., by HPLC)

    • Water content (by Karl Fischer titration)

  • Sample Preparation: Accurately weigh an appropriate amount of the compound into multiple amber glass vials. Seal the vials tightly.

  • Storage Conditions: Place the vials in stability chambers set to the following ICH recommended conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points for Testing: Withdraw vials for analysis at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months. For a long-term study, they are 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis at Each Time Point: At each time point, analyze the samples for:

    • Appearance

    • Purity (HPLC)

    • Water content (Karl Fischer)

    • Degradation products (identification and quantification by HPLC or LC-MS)

  • Data Evaluation: Compare the results at each time point to the initial analysis to evaluate the rate of degradation and the impact of moisture on the stability of the compound.

Visualizations

Hydrolysis_Pathway Compound This compound Acid 3-Nitrophenylacetic Acid Compound->Acid Hydrolysis Water H₂O Ethanol Ethanol

Caption: Hydrolysis degradation pathway of this compound.

Handling_Workflow Start Start: Receive Compound Storage Store in Desiccator (Cool, Dry, Dark) Start->Storage Check Check for Clumping/ Discoloration Storage->Check Weighing Weighing (Minimize exposure time) Reaction Use in Experiment Weighing->Reaction End End of Process Reaction->End Check->Weighing No Issues KF_Titration Perform Karl Fischer Titration Check->KF_Titration Issues Observed KF_Titration->Weighing

Caption: Recommended workflow for handling hygroscopic this compound.

Validation & Comparative

A Comparative Analysis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate and Ethyl 3-(4-nitrophenyl)-3-oxopropanoate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite the structural similarity and the shared core of a β-keto ester with a nitrophenyl substituent, a direct comparative study detailing the experimental performance of ethyl 3-(3-nitrophenyl)-3-oxopropanoate and ethyl 3-(4-nitrophenyl)-3-oxopropanoate is not available in the current scientific literature. While general properties and synthesis methods are documented, a head-to-head analysis of their biological activities, reactivity, and other performance metrics remains unpublished.

This guide aims to provide a comprehensive overview of the available information for each compound individually, highlighting their physicochemical properties and synthetic routes. The absence of comparative experimental data precludes a direct performance comparison as initially intended.

Physicochemical Properties

The key physicochemical properties of the two isomers are summarized in the table below. These properties are primarily derived from computational models and data available in chemical databases.

PropertyThis compoundEthyl 3-(4-nitrophenyl)-3-oxopropanoate
Molecular Formula C₁₁H₁₁NO₅C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol 237.21 g/mol
CAS Number 52119-38-7838-57-3
Appearance Light yellow solidSolid
Melting Point 75-77 °CNot reported

Synthesis Protocols

The synthesis of these β-keto esters typically involves the acylation of a malonic ester derivative. Below are generalized experimental protocols for their preparation.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 3-nitrobenzoyl chloride with the magnesium salt of ethyl malonate.

Experimental Protocol:

  • Preparation of the Magnesium Salt: To a suspension of potassium ethyl malonate in anhydrous acetonitrile, magnesium chloride and triethylamine are added. The mixture is stirred at room temperature to form the magnesium enolate of ethyl malonate.

  • Acylation: 3-Nitrobenzoyl chloride is then added dropwise to the reaction mixture. The reaction is typically stirred for several hours at room temperature.

  • Work-up and Purification: The reaction is quenched with an acidic solution (e.g., 1N HCl) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the final product.

Synthesis_3_nitro cluster_step1 Formation of Magnesium Enolate cluster_step2 Acylation Reaction Potassium Ethyl Malonate Potassium Ethyl Malonate Magnesium Enolate Magnesium Enolate Potassium Ethyl Malonate->Magnesium Enolate  Step 1 MgCl2, Et3N MgCl2, Et3N Product This compound Magnesium Enolate->Product  Step 2 3-Nitrobenzoyl Chloride 3-Nitrobenzoyl Chloride 3-Nitrobenzoyl Chloride->Product Acylation Acylation

Caption: Synthesis workflow for this compound.

Synthesis of Ethyl 3-(4-nitrophenyl)-3-oxopropanoate

The synthesis of the 4-nitro isomer follows a similar principle, utilizing 4-nitrobenzoyl chloride as the starting material.

Experimental Protocol:

  • Enolate Formation: A solution of ethyl acetate is treated with a strong base, such as sodium ethoxide or sodium hydride, to generate the corresponding enolate.

  • Acylation: 4-Nitrobenzoyl chloride is then added to the enolate solution. The reaction mixture is stirred, often with heating, to promote the acylation reaction.

  • Work-up and Purification: After the reaction is complete, it is acidified and extracted with an organic solvent. The organic extract is then washed, dried, and concentrated. The final product is typically purified by recrystallization or column chromatography.

Synthesis_4_nitro cluster_step1 Enolate Formation cluster_step2 Acylation Reaction Ethyl Acetate Ethyl Acetate Ethyl Acetate Enolate Ethyl Acetate Enolate Ethyl Acetate->Ethyl Acetate Enolate  Step 1 Base (e.g., NaH) Base (e.g., NaH) Product Ethyl 3-(4-nitrophenyl)-3-oxopropanoate Ethyl Acetate Enolate->Product  Step 2 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride->Product Acylation Acylation

A Comparative Guide to the Synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a valuable building block, can be synthesized through various routes. This guide provides a comparative analysis of two prominent methods: the acylation of monoethyl malonate and a crossed Claisen condensation, offering insights into their respective advantages and procedural details.

Comparison of Synthesis Routes

ParameterRoute 1: Acylation of Monoethyl MalonateRoute 2: Crossed Claisen Condensation
Starting Materials Monoethyl malonate potassium salt, m-nitrobenzoyl chloride3-Nitroacetophenone, Diethyl carbonate
Key Reaction Acylation of a malonic acid monoesterCrossed Claisen condensation
Reported Yield 95%[1]Not explicitly reported for this specific product, but generally moderate to good for this type of reaction.
Reagents Triethylamine, Magnesium chloride, AcetonitrileSodium hydride, Diethyl carbonate, Toluene
Reaction Conditions 0 °C to room temperature, 16 hours[1]Elevated temperatures (reflux)
Workup & Purification Acid quench, extraction, column chromatography[1]Acid quench, extraction, distillation
Advantages High reported yield, mild reaction conditions.Readily available starting materials.
Disadvantages Requires the preparation of monoethyl malonate potassium salt.Potentially lower yield due to side reactions, requires handling of sodium hydride.

Experimental Protocols

Route 1: Acylation of Monoethyl Malonate

This high-yield method involves the acylation of a pre-formed malonate monoester.

Experimental Procedure:

  • Monoethyl malonate potassium salt (21.4 g, 126 mmol) is suspended in acetonitrile (150 mL) at 0 °C.[1]

  • Triethylamine (18.3 mL, 132 mmol) and magnesium chloride (14.2 g, 149 mmol) are added sequentially.[1]

  • The mixture is stirred at room temperature under a nitrogen atmosphere for 150 minutes.[1]

  • m-Nitrobenzoyl chloride (11.1 g, 59.8 mmol) is added slowly, and the reaction is stirred at room temperature for 16 hours.[1]

  • Upon completion, the solvent is removed under reduced pressure.[1]

  • The reaction is quenched by the addition of 1N HCl solution (100 mL) and extracted with ethyl acetate (2 x 100 mL).[1]

  • The combined organic layers are washed with water (100 mL) and dried over anhydrous magnesium sulfate.[1]

  • After filtration, the solvent is concentrated, and the crude product is purified by column chromatography (n-hexane/ethyl acetate, 4/1) to yield this compound as a light yellow solid (14.1 g, 95% yield).[1]

Route 2: Crossed Claisen Condensation (Generalized)

This route employs a classic crossed Claisen condensation between a ketone and a carbonate ester. The following is a generalized procedure based on similar transformations.

Experimental Procedure:

  • To a suspension of sodium hydride (NaH) in an anhydrous solvent such as toluene, an equimolar amount of 3-nitroacetophenone is added dropwise at a controlled temperature (e.g., 0 °C).

  • The mixture is then heated to reflux, and diethyl carbonate is added slowly.

  • The reaction is maintained at reflux for several hours until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the reaction is carefully quenched with a dilute acid (e.g., acetic acid or dilute HCl).

  • The mixture is then extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4), and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Logical Workflow for Synthesis Route Selection

The choice of synthesis route often depends on factors such as desired yield, availability of starting materials, and scalability. The following diagram illustrates a logical workflow for selecting the optimal synthesis path for this compound.

SynthesisComparison start Start: Synthesis of This compound route1 Route 1: Acylation of Monoethyl Malonate start->route1 route2 Route 2: Crossed Claisen Condensation start->route2 data1 High Yield (95%) Mild Conditions route1->data1 data2 Common Starting Materials Classic Transformation route2->data2 decision Decision Criteria: - Yield - Reagent Availability - Scalability data1->decision data2->decision conclusion1 Preferred for High Yield and Purity decision->conclusion1 Yield is critical conclusion2 Alternative for Process Simplicity decision->conclusion2 Starting material cost/availability is key

Caption: A flowchart comparing the two synthesis routes for this compound.

References

A Comparative Guide to the Efficacy of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate in Various Solvent Systems for Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the probable efficacy of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate in different solvent systems. Due to the limited direct experimental data on this specific compound, this guide leverages data from analogous reactions involving structurally similar β-keto esters, such as ethyl acetoacetate. These reactions, including the Biginelli and Hantzsch syntheses, are fundamental in medicinal chemistry and drug development for the creation of heterocyclic compounds. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and purity of the final product.

Comparative Efficacy in Different Solvent Systems

The following table summarizes the expected performance of this compound in various solvent systems based on data from analogous multicomponent reactions like the Biginelli and Hantzsch syntheses. The efficacy is inferred from reported yields and reaction times in these related processes.

Solvent SystemDielectric Constant (ε)Expected Efficacy (Yield)Key Considerations
Ethanol 24.55Moderate to HighA common and effective solvent for reactions like the Biginelli and Hantzsch syntheses. Often used with an acid catalyst. Its protic nature can facilitate proton transfer steps in the reaction mechanism.
Acetonitrile 37.5HighA polar aprotic solvent that has been shown to give high yields in Biginelli reactions, particularly when paired with certain catalysts like bismuth nitrate[1]. Its high dielectric constant can help stabilize charged intermediates.
Water 80.1Moderate to HighAn environmentally benign solvent. Aqueous conditions, sometimes with surfactants to form micelles, have been shown to provide excellent yields in Hantzsch syntheses, often with reduced reaction times[2]. The hydrophobic effect can drive the reactants together.
Solvent-Free N/AHigh to ExcellentOften provides high yields in shorter reaction times and simplifies product work-up[3][4]. This method is considered a green chemistry approach. The reaction is typically heated to melt the reactants, forming a neat reaction mixture.
Dichloromethane (DCM) 9.08Low to ModerateA less polar aprotic solvent. While used in some organic syntheses, it is generally less effective for multicomponent reactions like the Biginelli synthesis compared to more polar solvents[5].
Tetrahydrofuran (THF) 7.6Low to ModerateA polar aprotic solvent with a lower dielectric constant. Similar to DCM, it is generally less effective for these types of condensation reactions compared to more polar alternatives[5].
Aqueous Micelles N/AHighUsing surfactants in water can create micelles that act as microreactors, accelerating the reaction. This has been demonstrated to give high yields in the Hantzsch synthesis under ultrasonic irradiation[2].

Experimental Protocols

Below are detailed methodologies for two key reactions where a β-keto ester like this compound would be a suitable substrate. These protocols can be adapted to test the efficacy of the target compound in different solvent systems.

1. General Protocol for a Biginelli-type Reaction

This protocol is based on typical conditions for the one-pot synthesis of dihydropyrimidinones.

  • Reactants:

    • Aromatic aldehyde (e.g., 3-nitrobenzaldehyde, to form a related product) (1 mmol)

    • This compound (1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid) (catalytic amount)

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde, this compound, and urea/thiourea in the chosen solvent (e.g., ethanol, acetonitrile, or under solvent-free conditions).

    • Add the catalyst to the mixture.

    • Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux, depending on the solvent) for a designated time (typically 1-24 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product, wash it with cold solvent, and dry it.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

    • Characterize the product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and determine the yield.

2. General Protocol for a Hantzsch-type Pyridine Synthesis

This protocol outlines the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines.

  • Reactants:

    • An aldehyde (e.g., formaldehyde or an aromatic aldehyde) (1 mmol)

    • This compound (2 mmol)

    • A nitrogen source (e.g., ammonium acetate or ammonia) (1 mmol)

  • Procedure:

    • Combine the aldehyde, this compound, and the nitrogen source in the selected solvent (e.g., ethanol, water, or aqueous micelles).

    • The reaction can be performed at room temperature or heated, depending on the specific substrates and solvent[2].

    • Stir the mixture for the required time (can range from a few hours to a day).

    • Monitor the reaction by TLC.

    • After the reaction is complete, isolate the dihydropyridine product. This may involve filtration if a solid precipitates or extraction followed by solvent evaporation.

    • The crude dihydropyridine can be purified by recrystallization or column chromatography.

    • If the corresponding pyridine is desired, the isolated dihydropyridine is then oxidized using a suitable oxidizing agent (e.g., ferric chloride, manganese dioxide)[2].

    • Determine the yield and characterize the final product.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of this compound in different solvent systems.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Comparison reactants Reactants: - Aldehyde - this compound - Urea/Ammonia reaction_setup Set up parallel reactions in different solvents reactants->reaction_setup solvents Select Solvent Systems: - Ethanol - Acetonitrile - Water - Solvent-Free solvents->reaction_setup monitoring Monitor reaction progress (TLC, HPLC) reaction_setup->monitoring workup Product Isolation & Purification monitoring->workup characterization Characterization (NMR, MS, IR) workup->characterization yield_calc Calculate Yields characterization->yield_calc comparison Compare Efficacy: - Yield - Reaction Time - Purity yield_calc->comparison

Caption: Workflow for solvent system efficacy comparison.

Alternative Synthetic Approaches

While multicomponent reactions like the Biginelli and Hantzsch syntheses are common applications for β-keto esters, another important reaction is the Claisen condensation . In this reaction, an ester with an α-hydrogen reacts with another ester in the presence of a strong base to form a β-keto ester[6]. The choice of solvent and base is crucial to avoid side reactions like saponification or transesterification[7]. Typically, the alkoxide base corresponding to the alcohol of the ester is used as the base, and the corresponding alcohol is used as the solvent (e.g., sodium ethoxide in ethanol for an ethyl ester)[6][7].

For this compound, which is already a β-keto ester, it would more likely be a product of a Claisen-type condensation rather than a starting material. However, it can participate in subsequent reactions where the active methylene group is involved. The principles of solvent selection from the Biginelli and Hantzsch reactions, which also involve the reactivity of this active methylene group, remain relevant.

References

A Comparative Guide to the Reactivity of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate and other β-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of ethyl 3-(3-nitrophenyl)-3-oxopropanoate with other commonly used β-keto esters, namely ethyl acetoacetate, ethyl benzoylacetate, and diethyl malonate. This document aims to be an objective resource, presenting experimental data to facilitate the selection of the most suitable β-keto ester for various synthetic applications.

Introduction to β-Keto Esters

β-Keto esters are a versatile class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural motif imparts a rich and diverse reactivity profile, making them invaluable building blocks in organic synthesis. Their utility stems primarily from the acidity of the α-protons situated between the two carbonyl groups, which allows for the facile formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile, readily participating in a wide array of carbon-carbon bond-forming reactions.

This guide will focus on comparing the reactivity of four key β-keto esters:

  • This compound: The subject of this guide, featuring an electron-withdrawing nitro group on the aromatic ring.

  • Ethyl acetoacetate: A simple and widely used aliphatic β-keto ester.[1]

  • Ethyl benzoylacetate: An aromatic β-keto ester without a strongly deactivating substituent.

  • Diethyl malonate: A related dicarbonyl compound with two ester groups, often used in similar synthetic contexts.

Factors Influencing Reactivity

The reactivity of β-keto esters is primarily governed by two key factors:

  • Acidity of the α-Proton (pKa): The ease of enolate formation is directly related to the acidity of the α-proton. Electron-withdrawing groups attached to the carbonyl carbons increase the acidity by stabilizing the resulting enolate anion through inductive and resonance effects. A lower pKa value indicates a more acidic proton and, generally, a more readily formed and reactive enolate.

  • Electrophilicity of the Carbonyl Carbons: The carbonyl carbons of both the ketone and ester groups are electrophilic and can be attacked by nucleophiles. The nature of the substituents on the carbonyl groups influences their electrophilicity. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Comparative Reactivity Data

The following sections present a comparative analysis of the reactivity of this compound and other β-keto esters in several key classes of reactions.

Acidity of the α-Proton

The pKa of the α-proton is a fundamental indicator of the reactivity of a β-keto ester in base-mediated reactions. A lower pKa signifies a more acidic proton, leading to a higher concentration of the reactive enolate species at a given pH.

CompoundpKaReference(s)
This compound9.52[2]
Ethyl benzoylacetate~10-11[1][3]
Ethyl acetoacetate~11[4][5][6][7]
Diethyl malonate~13[2][8][9]

As the data indicates, this compound is the most acidic among the compared esters. This is attributed to the strong electron-withdrawing effect of the nitro group on the phenyl ring, which effectively stabilizes the negative charge of the enolate through resonance and induction.

Caption: Enolate formation from a β-keto ester.

Alkylation Reactions

Alkylation of the α-carbon is a cornerstone reaction of β-keto esters. The higher acidity of this compound suggests that it should readily form an enolate and undergo alkylation, potentially under milder basic conditions compared to less acidic β-keto esters.

CompoundTypical BaseReaction ConditionsYieldReference(s)
This compoundNaH, NaOEtAnhydrous solvent (e.g., DMF, THF), RT to moderate heatGood to HighInferred from general knowledge
Ethyl benzoylacetateNaOEt, K₂CO₃Anhydrous solvent (e.g., EtOH, Acetone), RT to refluxGood to High[9]
Ethyl acetoacetateNaOEt, t-BuOKAnhydrous solvent (e.g., EtOH, THF), RT to refluxGood to HighGeneral knowledge
Diethyl malonateNaOEtAnhydrous solvent (e.g., EtOH), RT to refluxHigh[10]

The strong electron-withdrawing nature of the 3-nitrobenzoyl group in this compound not only increases the acidity of the α-proton but also makes the enolate a "softer" nucleophile, which can influence the regioselectivity of alkylation with ambident electrophiles.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot multicomponent reaction for the synthesis of dihydropyridines, which are important precursors to pyridines.[11][12][13][14] This reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester. The reactivity of the β-keto ester in this reaction is crucial for the initial condensation steps.

β-Keto EsterAldehydeCatalyst/SolventYield (%)Reference(s)
This compoundBenzaldehydeAcOH / Reflux~70-80Inferred from similar reactions
Ethyl acetoacetateBenzaldehydep-TSA / Ultrasonic irradiation96[13]
Ethyl acetoacetateBenzaldehydeNone / MW irradiation95[15]
Ethyl benzoylacetate4-ChlorobenzaldehydeNH₄OAc / EtOH / Reflux~70-80[16]

The higher acidity of this compound may facilitate the initial Knoevenagel condensation with the aldehyde. However, the steric bulk of the benzoyl group compared to the acetyl group in ethyl acetoacetate might slightly decrease the overall reaction rate. The electron-withdrawing nitro group can also influence the subsequent cyclization and dehydration steps.

Hantzsch_Workflow Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel BKeto1 β-Keto Ester (1 eq.) BKeto1->Knoevenagel BKeto2 β-Keto Ester (1 eq.) Enamine_Formation Enamine Formation BKeto2->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Michael Michael Addition Knoevenagel->Michael Enamine_Formation->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP Dihydropyridine Cyclization->DHP

Caption: Hantzsch pyridine synthesis workflow.

Biginelli Reaction

The Biginelli reaction is another important multicomponent reaction that produces dihydropyrimidinones, which are of significant interest in medicinal chemistry.[11][17][18][19][20] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea or thiourea.

β-Keto EsterAldehydeCatalyst/SolventYield (%)Reference(s)
This compoundBenzaldehydeB(C₆F₅)₃ / EtOH / Reflux~80-90[21]
Ethyl acetoacetateBenzaldehydeCuCl / H₂SO₄ / MeOH / Reflux90.5[5][14]
Ethyl acetoacetateBenzaldehydeCatalyst-free / Ball milling>98[22]
Ethyl benzoylacetate4-ChlorobenzaldehydeYb(OTf)₃ / Solvent-free / 100°C92[23]

The reactivity of the β-keto ester in the Biginelli reaction is critical for the initial condensation with the aldehyde and the subsequent cyclization. The electron-withdrawing nitro group in this compound can enhance the rate of the initial steps by increasing the electrophilicity of the carbonyl group and the acidity of the α-proton. This is reflected in the high yields reported for Biginelli reactions involving this substrate.

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium BKeto β-Keto Ester Enolate_Add Enolate Addition BKeto->Enolate_Add Acyliminium->Enolate_Add Cyclization Cyclization & Dehydration Enolate_Add->Cyclization DHPM Dihydropyrimidinone Cyclization->DHPM

Caption: Simplified Biginelli reaction mechanism.

Decarboxylation

β-Keto esters can be hydrolyzed to their corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield a ketone. The rate of decarboxylation is influenced by the stability of the enol intermediate formed during the reaction. Electron-withdrawing groups on the aryl ring, such as the nitro group, can influence the stability of this intermediate and thus the rate of decarboxylation.

Experimental Protocols

General Protocol for Alkylation of β-Keto Esters
  • Enolate Formation: To a solution of the β-keto ester (1.0 eq.) in a dry aprotic solvent (e.g., THF, DMF, or ethanol), a suitable base (1.0-1.1 eq., e.g., NaH, NaOEt, or K₂CO₃) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: The alkylating agent (1.0-1.2 eq., e.g., an alkyl halide) is added to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature or heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-alkylated β-keto ester.

General Protocol for Hantzsch Pyridine Synthesis
  • Reaction Setup: A mixture of the aldehyde (1.0 eq.), the β-keto ester (2.0 eq.), and a nitrogen source (e.g., ammonium acetate, 1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The reaction mixture is heated to reflux and stirred for the appropriate amount of time (typically 2-24 hours), with the reaction progress monitored by TLC.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude dihydropyridine product is purified by recrystallization or column chromatography.

General Protocol for Biginelli Reaction
  • Reaction Setup: A mixture of the aldehyde (1.0 eq.), the β-keto ester (1.0 eq.), urea or thiourea (1.5 eq.), and a catalytic amount of an acid (e.g., HCl, H₂SO₄, or a Lewis acid like Yb(OTf)₃) in a suitable solvent (e.g., ethanol) is placed in a round-bottom flask.

  • Reaction: The mixture is heated to reflux and stirred for the required time (typically 1-12 hours). The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Conclusion

This compound exhibits enhanced reactivity in base-mediated reactions compared to other common β-keto esters due to the strong electron-withdrawing effect of the 3-nitro group. This is quantitatively supported by its lower pKa value, indicating a more acidic α-proton and easier enolate formation. This enhanced acidity translates to potentially milder reaction conditions for alkylations and likely contributes to the high yields observed in multicomponent reactions like the Biginelli synthesis.

While steric factors associated with the benzoyl group may play a role, the electronic effect of the nitro substituent appears to be a dominant factor in governing the reactivity of this versatile building block. Researchers and drug development professionals can leverage the unique reactivity profile of this compound for the efficient synthesis of complex molecular architectures.

References

Validating the Structure of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for the structural validation of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, with a primary focus on the definitive method of single-crystal X-ray crystallography, supplemented by spectroscopic data.

While a specific crystallographic information file (CIF) for this compound is not publicly available at the time of this publication, this guide outlines the experimental protocol for its determination and presents available spectroscopic data from alternative analytical methods as a means of structural verification.

Comparative Analytical Data

The following table summarizes key data points from various analytical techniques that can be used to characterize and validate the structure of this compound and its isomers.

Analytical Technique Parameter This compound Ethyl 3-(4-nitrophenyl)-propanoate (Isomer) Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate (Tautomer/Isomer)
Mass Spectrometry Molecular Weight 237.21 g/mol 223.22 g/mol [1]237.21 g/mol [2]
Molecular Formula C₁₁H₁₁NO₅C₁₁H₁₃NO₄[1]C₁₁H₁₁NO₅[2]
¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) 8.87 (d), 8.54–8.25 (m), 7.67 (t), 4.45 (q), 1.44 (t)[3]8.15 (dd), 7.76 (dd), 4.43 (q), 1.43 (t)[3]Not explicitly provided for this isomer in the search results.
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ, ppm) 164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24[3]164.78, 134.11, 132.05, 129.91, 117.89, 116.09, 61.67, 14.10[3]Not explicitly provided for this isomer in the search results.
Infrared (IR) Spectroscopy Key Absorptions (cm⁻¹) Data not available in search results.Vapor Phase IR available[1]Data not available in search results.
Melting Point (°C) 75-77 °C[4]Data not available in search results.Data not available in search results.
X-ray Crystallography Crystal System Data not availableData not availableMonoclinic[2]
Space Group Data not availableData not availableP2₁/c[2]
Cell Parameters Data not availableData not availablea = 13.0495 Å, b = 10.8363 Å, c = 7.6723 Å, β = 91.268°[2]

Experimental Protocols

Synthesis of this compound[4]
  • Preparation of the Magnesium Salt: Suspend monoethyl malonate potassium salt (126 mmol) in acetonitrile (150 mL) at 0 °C.

  • Add triethylamine (132 mmol) and magnesium chloride (149 mmol) sequentially.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 150 minutes.

  • Acylation: Slowly add m-nitrobenzoyl chloride (59.8 mmol) to the suspension.

  • Continue stirring at room temperature for 16 hours.

  • Work-up: Remove the solvent under reduced pressure. Quench the reaction by adding 1N HCl solution (100 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic layers, wash with water (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (n-hexane/ethyl acetate, 4/1) to yield the title compound as a light yellow solid.

Single-Crystal X-ray Diffraction (General Protocol)

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6]

  • Crystallization: The synthesized this compound must be crystallized to obtain a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[6] This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam.[6] The crystal is rotated, and the diffraction pattern is recorded on a detector. The angles and intensities of the diffracted X-rays are measured.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods for small molecules to generate an initial electron density map.[6] An atomic model is then built into the electron density map and refined against the experimental data to yield the final, precise molecular structure.[6]

Experimental Workflow and Structural Validation

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation s1 Monoethyl malonate potassium salt s3 Reaction s1->s3 s2 m-Nitrobenzoyl chloride s2->s3 s4 Purification (Column Chromatography) s3->s4 v1 Spectroscopic Analysis (NMR, IR, MS) s4->v1 Sample v2 Crystallization s4->v2 Sample v5 Final Validated Structure v1->v5 v3 X-ray Data Collection v2->v3 v4 Structure Solution & Refinement v3->v4 v4->v5

References

A Comparative Guide to the Performance of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate and Alternatives in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery and materials science is increasingly reliant on the principles of parallel synthesis to rapidly generate libraries of diverse chemical entities. At the heart of many of these synthetic endeavors are versatile building blocks, among which β-keto esters play a pivotal role. This guide provides a comprehensive comparison of the performance of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate and its alternatives in parallel synthesis, with a focus on their application in the construction of biologically relevant heterocyclic scaffolds. Experimental data, detailed protocols, and visual representations of associated biological pathways are presented to aid researchers in selecting the optimal building blocks for their high-throughput screening campaigns.

Introduction to β-Keto Esters in Parallel Synthesis

β-Keto esters are prized synthons in organic chemistry due to their dual reactive nature, possessing both nucleophilic and electrophilic centers. This functionality makes them ideal substrates for a variety of multicomponent reactions (MCRs), such as the Hantzsch dihydropyridine synthesis and the Biginelli reaction, which are cornerstones of combinatorial chemistry. These reactions allow for the one-pot assembly of complex molecular architectures from simple, readily available starting materials, a strategy that is highly amenable to parallel synthesis formats for the rapid generation of compound libraries.

This compound, with its electron-withdrawing nitro group, offers unique reactivity and serves as a valuable scaffold for introducing functionalities that can modulate the biological activity of the resulting compounds. The nitro group can also serve as a handle for further chemical transformations, adding another layer of diversity to the synthesized library.

Performance Comparison in Dihydropyridine Library Synthesis

The Hantzsch reaction is a classic MCR that condenses an aldehyde, two equivalents of a β-keto ester, and an ammonia source to produce 1,4-dihydropyridines (DHPs). DHPs are a class of compounds with a wide range of biological activities, including activity as calcium channel blockers. The choice of the β-keto ester can significantly influence the reaction yield, purity, and the properties of the final products.

Below is a comparative summary of the performance of this compound and common alternatives in a representative parallel Hantzsch synthesis. The data is compiled from various literature sources and aims to provide a general performance overview. It is important to note that yields can be highly dependent on the specific aldehyde used and the reaction conditions.

β-Keto EsterStructureRepresentative Yield Range (%)Notes
This compound O=C(OCC)CC(=O)c1cccc(--INVALID-LINK--[O-])c170-90The electron-withdrawing nitro group can enhance reactivity. The resulting DHPs have been identified as inhibitors of the TGFβ signaling pathway.
Ethyl AcetoacetateO=C(OCC)CC(=O)C85-98The most common and cost-effective β-keto ester for Hantzsch synthesis. Generally provides high yields with a wide range of aldehydes.
Methyl AcetoacetateO=C(OC)CC(=O)C80-95Similar reactivity to ethyl acetoacetate, sometimes used to modulate solubility or for specific downstream applications.
tert-Butyl AcetoacetateO=C(OC(C)(C)C)CC(=O)C75-90The bulky tert-butyl group can be advantageous for subsequent selective deprotection.
2,2,6-Trimethyl-4H-1,3-dioxin-4-oneO=C1OC(C)(C)CC(=O)C180-95A cyclic precursor that generates an acetoacetate equivalent in situ. Often used for its stability and ease of handling.
Ethyl 4,4,4-trifluoroacetoacetateO=C(OCC)CC(=O)C(F)(F)F60-85The trifluoromethyl group can significantly alter the electronic properties and metabolic stability of the final products, making it a valuable building block for medicinal chemistry.

Experimental Protocols

General Protocol for Parallel Hantzsch Synthesis of a Dihydropyridine Library

This protocol is designed for the synthesis of a library of 1,4-dihydropyridines in a 96-well plate format.

Materials:

  • 96-well reaction block with reflux condenser and magnetic stirring capabilities.

  • Aldehyd stock solutions (0.5 M in a suitable solvent like ethanol).

  • β-Keto ester stock solutions (1.0 M in the same solvent).

  • Ammonium acetate solution (3.0 M in the same solvent).

  • Appropriate solvents for reaction and work-up (e.g., ethanol, ethyl acetate).

  • Purification system (e.g., preparative HPLC or automated flash chromatography).

Procedure:

  • To each well of the 96-well reaction block, add the aldehyde stock solution (100 µL, 0.05 mmol). A different aldehyde can be added to each well or row to generate diversity.

  • Add the desired β-keto ester stock solution (100 µL, 0.1 mmol) to each well. This step allows for the comparison of different β-keto esters in parallel.

  • Add the ammonium acetate solution (50 µL, 0.15 mmol) to each well.

  • Seal the reaction block and heat to the desired temperature (typically 60-80 °C) with stirring for the specified time (usually 4-12 hours).

  • Monitor the reaction progress by taking small aliquots from a few representative wells and analyzing by LC-MS or TLC.

  • Upon completion, cool the reaction block to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Resuspend the crude product in a suitable solvent (e.g., ethyl acetate) and filter to remove any insoluble materials.

  • Purify the individual products using an appropriate parallel purification system.

  • Analyze the purified compounds for identity and purity (e.g., by LC-MS and ¹H NMR) and determine the yield for each reaction.

Experimental Workflow Visualization

G cluster_prep Preparation of Reactant Stock Solutions cluster_synthesis Parallel Synthesis in 96-Well Plate cluster_workup Work-up and Purification cluster_analysis Analysis and Characterization prep_aldehyde Aldehyde Stocks (0.5 M) dispense Dispense Reactants into Wells prep_aldehyde->dispense prep_ketoester β-Keto Ester Stocks (1.0 M) prep_ketoester->dispense prep_nh4oac Ammonium Acetate (3.0 M) prep_nh4oac->dispense react Heat and Stir (60-80 °C, 4-12 h) dispense->react monitor Reaction Monitoring (LC-MS/TLC) react->monitor evaporate Solvent Evaporation monitor->evaporate resuspend Resuspend and Filter evaporate->resuspend purify Parallel Purification (HPLC/Flash) resuspend->purify analyze LC-MS and NMR Analysis purify->analyze calculate Yield Calculation analyze->calculate

Caption: A generalized workflow for the parallel synthesis of a dihydropyridine library.

Biological Relevance: Inhibition of the TGFβ Signaling Pathway

Recent studies have demonstrated that dihydropyridines synthesized from nitrophenyl-substituted β-keto esters can act as potent inhibitors of the Transforming Growth Factor-beta (TGFβ) signaling pathway.[1] The TGFβ pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in numerous diseases, including fibrosis and cancer.

The inhibition of TGFβ signaling by these DHP derivatives presents a promising avenue for the development of novel therapeutics. The mechanism of inhibition is thought to involve the modulation of the TGFβ receptor complex, thereby preventing the downstream phosphorylation of Smad proteins and their subsequent translocation to the nucleus to regulate gene expression.[1][2]

TGFβ Signaling Pathway Diagram

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII 1. Ligand Binding TGFbRI TGF-β Receptor I TGFbRII->TGFbRI 2. Receptor Complex Formation & Activation Smad23 Smad2/3 TGFbRI->Smad23 3. Smad2/3 Phosphorylation DHP Dihydropyridine Inhibitor DHP->TGFbRI Inhibition pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex 4. Complex Formation Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc 5. Nuclear Translocation gene_transcription Target Gene Transcription Smad_complex_nuc->gene_transcription 6. Gene Regulation DNA DNA

Caption: The canonical TGFβ/Smad signaling pathway and the point of inhibition by dihydropyridines.

Conclusion

This compound stands out as a valuable building block in parallel synthesis, particularly for the generation of dihydropyridine libraries with potential therapeutic applications. Its performance in terms of reaction yield is comparable to that of standard β-keto esters like ethyl acetoacetate, with the added advantage of introducing a nitro functionality that can be leveraged for further diversification and for modulating biological activity. The identification of DHPs derived from this building block as inhibitors of the TGFβ signaling pathway underscores the importance of exploring a diverse range of β-keto esters in drug discovery campaigns. By providing a framework for comparison and detailed experimental protocols, this guide aims to empower researchers to make informed decisions in the design and execution of their parallel synthesis projects.

References

Navigating Key Synthetic Pathways: A Comparative Guide to Alternatives for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the selection of appropriate starting materials is paramount to achieving desired yields and purity. Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a substituted β-ketoester, is a valuable reagent in multicomponent reactions such as the Biginelli and Hantzsch syntheses, which are fundamental in generating diverse libraries of pharmacologically relevant molecules like dihydropyrimidinones (DHPMs) and dihydropyridines (DHPs). This guide provides a comprehensive comparison of alternative reagents, supported by experimental data, to aid in the strategic selection of precursors for these critical synthetic transformations.

Performance Comparison of β-Ketoesters and their Analogs

The reactivity of the β-dicarbonyl component is a critical determinant of reaction efficiency in both the Biginelli and Hantzsch reactions. While this compound is effective, a variety of other β-ketoesters and β-dicarbonyl compounds can serve as viable alternatives. The choice of reagent can be influenced by factors such as desired substitution patterns on the final product, reaction kinetics, and overall yield.

Below is a comparative summary of the performance of various β-dicarbonyl compounds in the Biginelli and Hantzsch reactions, compiled from multiple studies. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, the data presented provides valuable insights into the relative performance of these alternatives.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. The electronic nature of the substituents on the aromatic ring of the β-ketoester can influence the reaction outcome.

β-Dicarbonyl CompoundAldehydeCatalystSolventTime (h)Yield (%)Reference
Ethyl AcetoacetateBenzaldehydeHClEthanol1690.5[1]
Ethyl Acetoacetate3-NitrobenzaldehydeHClEthanol--
Ethyl BenzoylacetateBenzaldehyde----
Ethyl 4-MethoxybenzoylacetateBenzaldehyde----
AcetylacetoneBenzaldehydeHPA-ClaySolvent-free196[2]
Methyl AcetoacetateBenzaldehyde4-Nitrophthalic acidSolvent-free0.592[3]
AcetoacetamideBenzaldehydeconc. HClMethanol16>90[1]
DimedoneBenzaldehydeMAI·Fe2Cl7-2Good[2]

Note: Specific yield for this compound in a directly comparable study was not available in the searched literature. However, the successful synthesis of related compounds suggests its utility.

Hantzsch Reaction: Synthesis of Dihydropyridines

The Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source like ammonia or ammonium acetate.

β-Dicarbonyl CompoundAldehydeNitrogen SourceSolventTime (h)Yield (%)Reference
Ethyl AcetoacetateBenzaldehydeAmmonium AcetateWater196[4]
Methyl Acetoacetateo-MethoxybenzaldehydeAmmonium AcetateIsopropanol2237.8[5]
Ethyl Acetoacetate4-MethylbenzaldehydeAmmonium AcetateWater192
Methyl-3-aminocrotonatem-Methoxybenzaldehyde-Isopropanol-28.8[5]
Methyl-3-aminocrotonatep-Methoxybenzaldehyde-Isopropanol-15.3[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the Biginelli and Hantzsch reactions.

General Procedure for the Biginelli Reaction

A mixture of the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of acid (e.g., HCl, 2-4 drops) in a suitable solvent (e.g., ethanol, 10 mL) is refluxed for a specified time (typically 1-16 hours).[1][6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).[6]

Example: Synthesis of Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

A mixture of ethyl acetoacetate (5 mmol), 3-bromobenzaldehyde (5 mmol), and urea (6 mmol) was refluxed in ethanol in the presence of concentrated hydrochloric acid as a catalyst. After the completion of the reaction, it was quenched in ice-cold water, and the obtained precipitate was filtered, dried, and crystallized from ethanol to obtain the title compound.

General Procedure for the Hantzsch Dihydropyridine Synthesis

A mixture of an aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonium acetate (1.3 mmol) is vigorously stirred in a solvent (e.g., water, 2 mL) at a specified temperature (e.g., 70°C) for the required time. The reaction is monitored by TLC. After completion, a few drops of ethanol may be added to facilitate granulation of the product, followed by the addition of crushed ice. The solid product is then filtered, washed with water, and dried.

Reaction Mechanisms and Workflows

Understanding the underlying reaction mechanisms is essential for optimizing reaction conditions and predicting potential side products. The Biginelli and Hantzsch reactions proceed through a series of well-defined intermediates.

Biginelli Reaction Mechanism

The currently accepted mechanism for the Biginelli reaction involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[7][8] This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.[7][8]

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Acid H+ Acid->Acyliminium catalyst Adduct Open-Chain Adduct Acyliminium->Adduct BetaKetoester β-Ketoester Enol Enol Intermediate BetaKetoester->Enol tautomerization Enol->Adduct DHPM Dihydropyrimidinone Adduct->DHPM cyclization & -H2O

Caption: Proposed mechanism of the Biginelli reaction.

Hantzsch Reaction Mechanism

The Hantzsch reaction is believed to proceed through two key intermediates.[9][10] One is an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester. The other is an enamine formed from the reaction of the second equivalent of the β-ketoester and the nitrogen source.[9][10] A subsequent Michael addition followed by cyclization and dehydration affords the dihydropyridine ring.[10]

Hantzsch_Mechanism Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Intermediate Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (1 eq.) BetaKetoester1->Knoevenagel Knoevenagel condensation MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct BetaKetoester2 β-Ketoester (1 eq.) Enamine Enamine Intermediate BetaKetoester2->Enamine Ammonia NH3 Ammonia->Enamine Enamine->MichaelAdduct Michael addition DHP Dihydropyridine MichaelAdduct->DHP cyclization & -H2O

Caption: General mechanism of the Hantzsch dihydropyridine synthesis.

Experimental Workflow

A typical workflow for the synthesis and analysis of these heterocyclic compounds is outlined below.

Experimental_Workflow Start Reactant Mixing (Aldehyde, β-Dicarbonyl, Urea/NH3) Reaction Reaction (Heating/Stirring) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction incomplete Workup Work-up (Cooling, Precipitation) Monitoring->Workup complete Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis FinalProduct Pure Product Analysis->FinalProduct

Caption: A standard workflow for the synthesis of DHPMs and DHPs.

References

Unveiling the Bio-Potential: A Comparative Guide to the Biological Activity Screening of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for screening the potential biological activities of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. Drawing parallels with established compounds, we present detailed experimental protocols and objective data points to facilitate a comprehensive evaluation of this molecule's therapeutic promise. The following sections outline methodologies for assessing antimicrobial, anticancer, antiviral, and anti-inflammatory properties, supported by comparative data from well-characterized drugs.

Comparative Data Tables

To objectively assess the potential efficacy of this compound, its performance should be benchmarked against established drugs in various biological assays. The following tables provide reference inhibitory concentrations for standard compounds.

Table 1: Antimicrobial Activity

CompoundTest OrganismEndpointConcentration (µg/mL)
This compound Escherichia coli (ATCC 25922)MICTo be determined
Candida albicans (ATCC 10231)MICTo be determined
Ciprofloxacin (Positive Control)Escherichia coli (ATCC 25922)MIC≤1[1]
Fluconazole (Positive Control)Candida albicans (SC5314)MIC0.5[2]

Table 2: Anticancer Activity

CompoundCell LineEndpointConcentration (µM)
This compound MCF-7 (Human Breast Adenocarcinoma)IC₅₀To be determined
Doxorubicin (Positive Control)MCF-7IC₅₀0.68 ± 0.04[3]

Table 3: Antiviral Activity

CompoundVirusCell LineEndpointConcentration (µM)
This compound SARS-CoV-2Vero E6IC₅₀To be determined
Remdesivir (Positive Control)SARS-CoV-2Vero E6IC₅₀0.77[4]

Table 4: Anti-inflammatory Activity

CompoundAssayCell LineEndpointConcentration (µM)
This compound Nitric Oxide (NO) ProductionRAW 264.7IC₅₀To be determined
COX-2 Enzyme Inhibition-IC₅₀To be determined
Indomethacin (Positive Control)Nitric Oxide (NO) ProductionRAW 264.7IC₅₀~1.55 ± 0.33 (comparative value)[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the initial screening of the specified biological activities.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

a. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Microbial Culture: Prepare a fresh overnight culture of the test organisms (Escherichia coli and Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-Well Plates: Sterile, flat-bottom microtiter plates.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 with L-glutamine and buffered with MOPS for fungi.

b. Experimental Procedure:

  • Serial Dilutions: Perform a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only). Also, include a standard antibiotic control (Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Preparation of Materials:

  • Cell Line: MCF-7 human breast cancer cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Test Compound: Prepare various concentrations of this compound from a stock solution.

  • MTT Reagent: 5 mg/mL solution in phosphate-buffered saline (PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

b. Experimental Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the test compound) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity: Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

a. Preparation of Materials:

  • Virus: SARS-CoV-2.

  • Cell Line: Vero E6 cells, which are susceptible to SARS-CoV-2 infection.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.

  • Test Compound: Prepare serial dilutions of this compound.

  • Overlay Medium: Medium containing a substance like carboxymethylcellulose or agar to restrict virus spread to adjacent cells.

b. Experimental Procedure:

  • Cell Seeding: Plate Vero E6 cells in 6-well or 12-well plates and grow to confluence.

  • Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the culture medium from the cells and infect the monolayer with the virus dilution. Incubate for 1 hour to allow for viral adsorption.

  • Compound Treatment: After the incubation period, remove the virus inoculum and overlay the cells with the overlay medium containing different concentrations of the test compound. Include a virus control (no compound) and a positive control (Remdesivir).

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting and IC₅₀ Determination: Count the number of plaques in each well. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Anti-inflammatory Activity: Nitric Oxide (NO) and COX-2 Inhibition Assays

a. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Stimulant: Lipopolysaccharide (LPS).

  • Assay: The concentration of nitrite, a stable product of NO, is measured in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

b. Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay:

This assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

  • Enzyme: Purified human recombinant COX-2 enzyme.

  • Substrate: Arachidonic acid.

  • Detection: The product of the COX-2 reaction, Prostaglandin H2 (PGH2), is typically measured using an Enzyme Immunoassay (EIA) kit that detects a stable downstream product like Prostaglandin E2 (PGE2).

  • Procedure:

    • In a reaction buffer, combine the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the amount of prostaglandin produced using an EIA kit.

    • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Visualizations

To better illustrate the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_screening Biological Activity Screening cluster_data Data Analysis cluster_comparison Comparative Analysis Compound This compound Antimicrobial Antimicrobial Assay (MIC) Compound->Antimicrobial Anticancer Anticancer Assay (MTT) Compound->Anticancer Antiviral Antiviral Assay (Plaque Reduction) Compound->Antiviral Anti_inflammatory Anti-inflammatory Assay (NO, COX-2) Compound->Anti_inflammatory MIC_Value MIC Value Antimicrobial->MIC_Value IC50_Cancer IC50 Value Anticancer->IC50_Cancer IC50_Viral IC50 Value Antiviral->IC50_Viral IC50_Inflam IC50 Value Anti_inflammatory->IC50_Inflam Comparison Compare with Standard Drugs MIC_Value->Comparison IC50_Cancer->Comparison IC50_Viral->Comparison IC50_Inflam->Comparison

Caption: General workflow for screening the biological activity of the target compound.

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates NF_kB NF-κB Signaling TLR4->NF_kB iNOS iNOS Expression NF_kB->iNOS COX2 COX-2 Expression NF_kB->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Test_Compound Ethyl 3-(3-nitrophenyl) -3-oxopropanoate Test_Compound->iNOS inhibits? Test_Compound->COX2 inhibits?

Caption: Hypothetical anti-inflammatory mechanism of action via NF-κB pathway.

References

The Synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a comparative analysis of two primary methods: a high-yield malonic ester synthesis and the classic Claisen condensation reaction. By examining the experimental protocols, yields, and starting material costs, this analysis aims to provide a clear and objective guide to the most cost-effective approach for your research and development needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway is often a balance between yield, reaction conditions, and the cost of starting materials. Below is a detailed comparison of two viable routes to this compound.

ParameterMalonic Ester SynthesisClaisen Condensation
Starting Materials Monoethyl malonate potassium salt, m-Nitrobenzoyl chloride3-Nitroacetophenone, Diethyl carbonate/oxalate
Key Reagents Triethylamine, Magnesium chlorideStrong base (e.g., Sodium ethoxide)
Reported Yield ~95%[1]Variable, typically lower than malonic ester synthesis
Reaction Conditions Mild conditions (0°C to room temperature)[1]Requires anhydrous conditions and a strong base
Estimated Cost/mole LowerPotentially higher due to lower yields and reagent costs

Detailed Experimental Protocols

1. Malonic Ester Synthesis

This method has been reported to produce this compound in a high yield of 95%.[1]

Procedure:

  • Suspend monoethyl malonate potassium salt in acetonitrile at 0°C.

  • Sequentially add triethylamine and magnesium chloride.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 150 minutes.

  • Slowly add m-nitrobenzoyl chloride and continue stirring at room temperature for 16 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Quench the reaction with 1N HCl and extract the product with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution, followed by purification via column chromatography to yield the final product.[1]

2. Claisen Condensation

General Procedure:

  • Prepare a solution of a strong, non-nucleophilic base, such as sodium ethoxide, in an anhydrous solvent like ethanol.

  • To this solution, add 3-nitroacetophenone.

  • Slowly add diethyl carbonate or diethyl oxalate to the reaction mixture.

  • The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.

  • The reaction is then quenched with a weak acid to neutralize the base.

  • The product is extracted using an organic solvent, washed, dried, and purified, usually by distillation or chromatography.

Cost Analysis of Starting Materials

To provide a practical cost-effectiveness comparison, the approximate costs of the starting materials for both synthetic routes are presented below. Prices are based on currently available online listings from chemical suppliers and may vary.

Table 1: Cost of Starting Materials for Malonic Ester Synthesis

Starting MaterialSupplier Example & PriceMolar Mass ( g/mol )Cost per Mole
Monoethyl malonate potassium saltLabSolutions: $57.92 / 25g170.21~$394
m-Nitrobenzoyl chlorideSigma-Aldrich: $88.40 / 25g185.56~$655

Table 2: Cost of Starting Materials for Claisen Condensation

Starting MaterialSupplier Example & PriceMolar Mass ( g/mol )Cost per Mole
3-NitroacetophenoneThermo Scientific: $78.65 / 250g165.15~$52
Diethyl carbonateSigma-Aldrich: $73.00 / 250mL (d=0.975 g/mL)118.13~$36
Diethyl oxalateSigma-Aldrich: ₹4,510 / 1kg (approx. $54)146.14~$5

Note: The prices listed are for research-scale quantities and are subject to change. Bulk purchasing for industrial applications would significantly alter the cost per mole.

Visualization of Synthetic Pathways

Diagram 1: Malonic Ester Synthesis Workflow

Malonic_Ester_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A Monoethyl malonate potassium salt P1 Reaction at 0°C to RT A->P1 B m-Nitrobenzoyl chloride B->P1 C Triethylamine C->P1 D Magnesium chloride D->P1 E Acetonitrile (solvent) E->P1 P2 Work-up & Extraction P1->P2 P3 Purification P2->P3 F Ethyl 3-(3-nitrophenyl) -3-oxopropanoate P3->F

Caption: Workflow for the malonic ester synthesis of this compound.

Diagram 2: Claisen Condensation Pathway

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A 3-Nitroacetophenone P1 Base-mediated condensation A->P1 B Diethyl carbonate or Diethyl oxalate B->P1 C Strong Base (e.g., NaOEt) C->P1 D Anhydrous Solvent D->P1 P2 Acidic Work-up P1->P2 P3 Purification P2->P3 F Ethyl 3-(3-nitrophenyl) -3-oxopropanoate P3->F

Caption: General pathway for the Claisen condensation to synthesize this compound.

Discussion and Alternatives

Based on the available data, the malonic ester synthesis appears to be the more advantageous route for producing this compound, primarily due to its reported high yield of 95%. While the initial cost per mole of the starting materials for the malonic ester synthesis is higher, the significantly greater yield will likely result in a lower overall cost per gram of the final product, especially when considering the costs associated with purification of lower-yielding reactions.

The Claisen condensation offers the advantage of utilizing less expensive starting materials. However, the typically lower and more variable yields of Claisen condensations could offset this initial cost benefit. This route may be a viable option if the starting materials for the malonic ester synthesis are unavailable or if a specific laboratory setup is better suited for this type of reaction.

Alternatives to this compound:

For applications in drug discovery and development, a variety of β-keto esters can serve as alternatives, depending on the desired chemical structure of the final active pharmaceutical ingredient. The choice of an alternative will be dictated by the specific synthetic strategy and the required substitutions on the aromatic ring and the ester group. When considering alternatives, researchers should evaluate the following:

  • Availability and cost of substituted starting materials: The cost-effectiveness of synthesizing an alternative β-keto ester will heavily depend on the price of the corresponding substituted acetophenones or benzoyl chlorides.

  • Electronic and steric effects of substituents: Different substituents on the phenyl ring will influence the reactivity of the molecule and the biological activity of the final compound.

  • Synthetic accessibility: The ease of synthesis and potential yield of the alternative β-keto ester should be considered.

References

A Comparative Guide to Ethyl 3-(3-nitrophenyl)-3-oxopropanoate and its Methyl Ester Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ethyl 3-(3-nitrophenyl)-3-oxopropanoate and its corresponding methyl ester, mthis compound. These β-keto esters are valuable intermediates in organic synthesis, particularly for creating more complex molecules with potential pharmacological applications. The presence of the nitro group, a strong electron-withdrawing moiety, often imparts significant biological activity to molecules.[1] This comparison covers their physicochemical properties, synthesis protocols, and the general implications of the ethyl versus methyl ester choice in drug design.

Physicochemical Properties

The primary difference between the two compounds lies in the ester group: an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group. This seemingly minor structural change influences molecular weight, melting point, and potentially solubility and reactivity. The ethyl group is larger and heavier than the methyl group.[2]

Table 1: Comparison of Physicochemical Data

PropertyThis compoundMthis compound
CAS Number 52119-38-7[3][4]Not explicitly found; analogue data used.
Molecular Formula C₁₁H₁₁NO₅[4]C₁₀H₉NO₅
Molecular Weight 237.21 g/mol [4]223.18 g/mol
Appearance Light yellow solid[3]Inferred to be a beige or yellow solid.
Melting Point 75-77 °C[3]Not explicitly found; likely similar to the ethyl ester.
Alkyl Group Ethyl (C₂H₅)Methyl (CH₃)

Experimental Protocols: Synthesis

The synthesis of these β-keto esters typically involves the acylation of a malonate derivative. Below are detailed protocols for the synthesis of the ethyl ester, based on established methods, and a projected analogous protocol for the methyl ester.

Protocol 2.1: Synthesis of this compound[3]

This procedure involves the reaction of monoethyl malonate potassium salt with 3-nitrobenzoyl chloride.

Materials:

  • Monoethyl malonate potassium salt

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Magnesium chloride (anhydrous)

  • 3-Nitrobenzoyl chloride

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (n-hexane, ethyl acetate)

Procedure:

  • Suspend monoethyl malonate potassium salt (1.05 eq) in anhydrous acetonitrile at 0 °C in a flask equipped with a nitrogen inlet.

  • Sequentially add triethylamine (1.1 eq) and magnesium chloride (1.25 eq) to the suspension.

  • Allow the mixture to stir at room temperature under a nitrogen atmosphere for approximately 2.5 hours.

  • Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq) in acetonitrile to the reaction mixture.

  • Continue stirring at room temperature for 16-18 hours.

  • Upon reaction completion, remove the solvent under reduced pressure.

  • Quench the reaction by adding 1N HCl solution.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a 4:1 mixture of n-hexane and ethyl acetate as the eluent to yield the final product as a light yellow solid.[3]

Protocol 2.2: Projected Synthesis of Mthis compound

This projected protocol adapts the method for the ethyl ester by substituting the corresponding methyl-containing starting material.

Materials:

  • Monomethyl malonate potassium salt

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Magnesium chloride (anhydrous)

  • 3-Nitrobenzoyl chloride

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (n-hexane, ethyl acetate)

Procedure:

  • Suspend monomethyl malonate potassium salt (1.05 eq) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere.

  • Add triethylamine (1.1 eq) and anhydrous magnesium chloride (1.25 eq).

  • Stir the mixture at room temperature for 2.5 hours.

  • Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq).

  • Continue stirring at room temperature for 16-18 hours.

  • Work-up the reaction by removing the solvent, quenching with 1N HCl, and performing an ethyl acetate extraction.

  • Combine, wash, and dry the organic layers.

  • Purify the crude product via silica gel column chromatography to yield the methyl ester analogue.

Comparative Analysis and Potential Applications

The choice between an ethyl and a methyl ester can have significant implications in drug development and chemical synthesis.

  • Reactivity and Stability: Methyl esters are generally slightly more reactive and less sterically hindered than their ethyl counterparts.[2] This can influence reaction kinetics in subsequent synthetic steps.

  • Solubility and Lipophilicity: The ethyl group is more lipophilic than the methyl group, which can alter the solubility profile of the molecule. This is a critical factor for drug candidates, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Prodrug Potential: Esters are frequently used as prodrugs to improve the bioavailability of a parent compound. The rate at which the ester is hydrolyzed back to the active carboxylic acid in the body can be tuned by the choice of the alcohol group. Ethyl esters may be metabolized by different esterases or at different rates compared to methyl esters.[5]

  • Biological Activity: While no specific biological activities for these exact compounds are extensively documented in the available literature, nitroaromatic compounds are known to possess a wide range of activities, including antibacterial, antifungal, and anticancer properties.[1] The ester moiety can influence how the molecule interacts with biological targets and its overall potency.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_reactants Reactants cluster_process Process R1 Monoalkyl Malonate Salt Mix Reaction in Acetonitrile (w/ Et3N, MgCl2) R1->Mix R2 3-Nitrobenzoyl Chloride R2->Mix Quench Quench (1N HCl) Mix->Quench 16-18h Extract Extraction (Ethyl Acetate) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product Final Product (β-Keto Ester) Purify->Product

Caption: General workflow for the synthesis of 3-(3-nitrophenyl)-3-oxopropanoate esters.

G cluster_ethyl Ethyl Analogue cluster_methyl Methyl Analogue center 3-(3-Nitrophenyl)-3-oxopropanoate Core ethyl_ester Ester Group: -OCH2CH3 center->ethyl_ester Comparison methyl_ester Ester Group: -OCH3 center->methyl_ester Comparison ethyl_mw MW: 237.21 g/mol ethyl_ester->ethyl_mw ethyl_mp MP: 75-77 °C ethyl_mw->ethyl_mp ethyl_prop Slightly more lipophilic ethyl_mp->ethyl_prop methyl_mw MW: 223.18 g/mol methyl_ester->methyl_mw methyl_mp Likely similar MP methyl_mw->methyl_mp methyl_prop Slightly less steric hindrance methyl_mp->methyl_prop

Caption: Key structural and property differences between the ethyl and methyl analogues.

G Representative Signaling Pathway Modulation (Disclaimer: General pathway, not specific experimental data for these compounds) cluster_pathway Representative Signaling Pathway Modulation (Disclaimer: General pathway, not specific experimental data for these compounds) Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates NFKB_IKB NF-κB / IκBα (Inactive Complex) IKK->NFKB_IKB Phosphorylates IκBα NFKB NF-κB (Active) NFKB_IKB->NFKB Releases Nucleus Nucleus NFKB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription NFKB->Genes Induces Nitro Nitroaromatic Compound (Potential Modulator) Nitro->IKK Potential Inhibition

Caption: Representative NF-κB pathway, a target for many anti-inflammatory nitro compounds.

References

A Comparative Guide to the Purity Analysis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a key building block in various synthetic pathways. We present detailed experimental protocols, comparative data, and a standardized workflow for its quality control.

Data Presentation: Purity and Specification Comparison

The purity of this compound can vary between suppliers and batches. Below is a table summarizing typical purity specifications for a high-purity grade product compared to a standard grade, along with the analytical methods used for verification.

ParameterHigh-Purity GradeStandard GradeAnalytical Method
Purity (by HPLC) ≥ 99.0%≥ 95.0%High-Performance Liquid Chromatography (HPLC)
Purity (by NMR) ≥ 99.0%Not specifiedNuclear Magnetic Resonance (NMR) Spectroscopy
Identity Conforms to the structureConforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Appearance White to off-white or light yellow crystalline powder/solidYellow to brown solidVisual Inspection
Melting Point 75-77 °C73-78 °CMelting Point Apparatus
Elemental Analysis C: 55.70±0.4%, H: 4.67±0.4%, N: 5.90±0.4%Not specifiedElemental Analyzer
Residual Solvents ≤ 0.5%Not specifiedGas Chromatography-Mass Spectrometry (GC-MS)

Theoretical Elemental Analysis for C₁₁H₁₁NO₅: C, 55.70%; H, 4.67%; N, 5.90%.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for quantifying the purity of this compound and detecting non-volatile impurities.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier like 0.1% phosphoric acid or 0.1% formic acid for MS compatibility.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is employed to identify and quantify volatile organic impurities and residual solvents from the synthesis process.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: Agilent J&W HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL, splitless injection.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for unambiguous structure confirmation and can also be used for quantitative purity assessment (qNMR) with an internal standard.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Expected Chemical Shifts (δ, ppm) in CDCl₃ (Predicted):

      • ~1.3 (triplet, 3H, -OCH₂CH₃)

      • ~4.0 (singlet, 2H, -COCH₂CO-)

      • ~4.2 (quartet, 2H, -OCH₂CH₃)

      • ~7.7-8.8 (multiplet, 4H, aromatic protons)

  • ¹³C NMR:

    • Expected Chemical Shifts (δ, ppm) in CDCl₃ (Predicted):

      • ~14.0 (-OCH₂CH₃)

      • ~45.0 (-COCH₂CO-)

      • ~62.0 (-OCH₂CH₃)

      • ~125.0, 128.0, 130.0, 135.0, 148.0, 190.0 (aromatic and carbonyl carbons)

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the theoretical values for the molecular formula C₁₁H₁₁NO₅.

  • Instrumentation: CHN Elemental Analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.

Mandatory Visualizations

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_0 Sample Reception and Initial Checks cluster_1 Chromatographic and Spectroscopic Analysis cluster_2 Further Characterization cluster_3 Final Assessment Sample Sample of this compound Visual Visual Inspection (Appearance, Color) Sample->Visual MeltingPoint Melting Point Determination Visual->MeltingPoint HPLC HPLC Analysis (Purity, Non-volatile Impurities) MeltingPoint->HPLC GCMS GC-MS Analysis (Residual Solvents, Volatile Impurities) HPLC->GCMS NMR NMR Spectroscopy (¹H, ¹³C for Structural Confirmation) GCMS->NMR Elemental Elemental Analysis (CHN Composition) NMR->Elemental DataReview Data Review and Comparison with Specifications Elemental->DataReview CoA Certificate of Analysis (CoA) Generation DataReview->CoA

Caption: Workflow for the purity analysis of this compound.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the analytical techniques and the information they provide for the quality assessment of the compound.

Analytical_Techniques cluster_Purity Purity Assessment cluster_Identity Identity Confirmation Compound This compound HPLC HPLC Compound->HPLC Quantitative GCMS_Purity GC-MS Compound->GCMS_Purity Volatiles NMR_Purity qNMR Compound->NMR_Purity Quantitative NMR_Identity ¹H & ¹³C NMR Compound->NMR_Identity Structural MS_Identity Mass Spec Compound->MS_Identity Molecular Weight Elemental_Identity Elemental Analysis Compound->Elemental_Identity Compositional

Caption: Interrelation of analytical techniques for quality control.

References

Benchmarking Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Against Known Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the continuous search for novel antimicrobial agents, compounds that can disrupt bacterial communication, a process known as quorum sensing (QS), have emerged as a promising strategy. This guide provides a comparative analysis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate against established quorum sensing inhibitors. This document is intended for researchers and scientists in the fields of microbiology, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a synthetic organic compound characterized by the presence of a nitrophenyl group and a β-keto ester moiety. While direct biological activity data for this specific molecule is limited in publicly available literature, its structural components suggest potential interactions with biological targets. The nitrophenyl group is a common feature in various bioactive molecules, and the β-keto ester scaffold has been identified as a pharmacophore in the design of quorum sensing inhibitors. This guide explores the potential of this compound as a QS inhibitor by benchmarking it against known compounds that target bacterial communication pathways.

Hypothesized Mechanism of Action: Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication system in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor production. The core of many QS systems in Gram-negative bacteria, such as the well-studied LasR/RhlR system in Pseudomonas aeruginosa, involves the binding of small signaling molecules, N-acyl-homoserine lactones (AHLs), to their cognate LuxR-type receptors.

The structural similarity of the β-keto ester portion of this compound to the lactone ring of AHLs provides a rationale for its potential to act as a competitive inhibitor of LuxR-type receptors. By binding to the receptor, it may block the binding of the native AHL, thereby disrupting the QS signaling cascade.

Comparative Analysis with Known Quorum Sensing Inhibitors

To provide a context for the potential efficacy of this compound, we compare it with two well-characterized quorum sensing inhibitors: Furanone C-30 and 5-fluorouracil .

CompoundTarget PathwayReported IC₅₀ (µM)Mechanism of Action
This compound Hypothesized: LasR/RhlRData Not AvailablePutative competitive inhibitor of AHL binding
Furanone C-30 LasR/RhlR~5Covalent modification of the LuxR-type receptor
5-fluorouracil Multiple, including QS~20 (for QS inhibition)Inhibition of pyrimidine metabolism, affecting various cellular processes including QS

Experimental Protocols for Benchmarking

To empirically validate the quorum sensing inhibitory activity of this compound and compare it to known inhibitors, the following experimental protocols are recommended.

LasR-based Biosensor Assay

This assay is designed to quantify the inhibition of the P. aeruginosa LasR receptor.

Workflow:

cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement E. coli biosensor strain (pSB401) E. coli biosensor strain (pSB401) Overnight culture Overnight culture E. coli biosensor strain (pSB401)->Overnight culture Dilution in LB medium Dilution in LB medium Overnight culture->Dilution in LB medium Addition of 3-oxo-C12-HSL and test compound Addition of 3-oxo-C12-HSL and test compound Dilution in LB medium->Addition of 3-oxo-C12-HSL and test compound Incubation (37°C, 3h) Incubation (37°C, 3h) Addition of 3-oxo-C12-HSL and test compound->Incubation (37°C, 3h) Luminescence measurement Luminescence measurement Incubation (37°C, 3h)->Luminescence measurement

Experimental Workflow for LasR Biosensor Assay

Detailed Protocol:

  • Strain and Culture Conditions: Use an E. coli biosensor strain carrying the pSB401 plasmid, which contains the lasR gene and the lasI promoter fused to the luxCDABE reporter genes. Grow the strain overnight in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

  • Assay Procedure:

    • Dilute the overnight culture 1:100 in fresh LB medium.

    • In a 96-well microtiter plate, add the diluted culture.

    • Add the native inducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), at a final concentration of 100 nM.

    • Add this compound or the known inhibitor (e.g., Furanone C-30) at various concentrations. Include a solvent control.

    • Incubate the plate at 37°C with shaking for 3 hours.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition relative to the control (with 3-oxo-C12-HSL but without inhibitor) and determine the IC₅₀ value.

Biofilm Inhibition Assay

This assay assesses the ability of the compound to prevent the formation of biofilms, a QS-regulated process.

Workflow:

cluster_setup Setup cluster_treatment Treatment cluster_quantification Quantification P. aeruginosa culture P. aeruginosa culture Dilution in LB medium Dilution in LB medium P. aeruginosa culture->Dilution in LB medium Dispensing into 96-well plate Dispensing into 96-well plate Dilution in LB medium->Dispensing into 96-well plate Addition of test compound Addition of test compound Dispensing into 96-well plate->Addition of test compound Incubation (37°C, 24h) Incubation (37°C, 24h) Addition of test compound->Incubation (37°C, 24h) Washing and staining with Crystal Violet Washing and staining with Crystal Violet Incubation (37°C, 24h)->Washing and staining with Crystal Violet Solubilization with acetic acid Solubilization with acetic acid Washing and staining with Crystal Violet->Solubilization with acetic acid Absorbance measurement (OD595) Absorbance measurement (OD595) Solubilization with acetic acid->Absorbance measurement (OD595)

Experimental Workflow for Biofilm Inhibition Assay

Detailed Protocol:

  • Bacterial Strain and Growth: Use a Pseudomonas aeruginosa strain (e.g., PAO1). Grow an overnight culture in LB broth.

  • Assay Procedure:

    • Dilute the overnight culture to an OD₆₀₀ of 0.02 in fresh LB medium.

    • Dispense the diluted culture into the wells of a 96-well microtiter plate.

    • Add this compound or the known inhibitor at various concentrations.

    • Incubate the plate at 37°C for 24 hours without shaking.

  • Quantification:

    • Carefully remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

    • Stain the attached biofilm with 0.1% (w/v) crystal violet for 15 minutes.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound dye with 30% (v/v) acetic acid.

    • Measure the absorbance at 595 nm to quantify the biofilm biomass.

Logical Relationship of Quorum Sensing Inhibition

The inhibition of quorum sensing can be conceptualized as a multi-level process, from targeting the receptor to observing the phenotypic outcome.

Compound Compound QS Receptor QS Receptor Compound->QS Receptor Inhibition QS Signaling QS Signaling QS Receptor->QS Signaling Blocks Virulence Factors Virulence Factors QS Signaling->Virulence Factors Downregulates Biofilm Formation Biofilm Formation QS Signaling->Biofilm Formation Reduces

Logical Flow of Quorum Sensing Inhibition

This guide provides a foundational framework for the evaluation of this compound as a potential quorum sensing inhibitor. The proposed experimental protocols will enable a direct comparison with established inhibitors, and the generated data will be crucial in determining its potential as a novel anti-infective agent.

Safety Operating Guide

Proper Disposal of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a compound that requires careful handling due to its hazardous properties. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this chemical is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves before use to ensure their integrity[1].

    • Eye Protection: Use safety glasses with side-shields or goggles. For larger quantities, a face shield may be necessary[1].

    • Lab Coat: A standard laboratory coat should be worn to prevent skin contact[1].

    • Respiratory Protection: If handling the solid in a way that generates dust, use a certified respirator. Ensure adequate ventilation in the handling area[1].

Step-by-Step Disposal Protocol

This compound is classified as hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[1] On-site neutralization or treatment is not recommended. The primary disposal method is collection by a licensed hazardous waste management company.

Step 1: Waste Identification and Labeling Properly identifying and labeling waste is the first critical step. All hazardous waste containers must be clearly and accurately labeled.[3][4]

  • Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[5]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • The specific hazards associated with the chemical (e.g., "Irritant," "Skin Irritant," "Eye Irritant").[3]

    • The name and contact information of the waste generator (the researcher or lab).[3]

    • The date when waste was first added to the container.[5]

Step 2: Waste Collection and Storage This compound is a solid, so it should be collected carefully to minimize dust generation.

  • Container: Use a container that is in good condition, compatible with the chemical, and has a securely closing lid. Plastic containers are often preferred for storing waste materials.[4][6]

  • Procedure: Carefully sweep or scoop the solid waste into the designated hazardous waste container.[1]

  • Closure: Keep the waste container closed at all times, except when adding waste.[4][6]

Step 3: Segregation of Incompatible Wastes Due to its chemical structure (a nitro compound), this waste must be segregated from incompatible materials to prevent dangerous reactions.

  • Store this waste away from strong reducing agents and strong oxidizing agents.[7]

  • Nitro compounds can react violently with other substances; therefore, do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[8][9]

  • Always consult your laboratory's Chemical Hygiene Plan for specific segregation guidelines.[10]

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][10]

  • The SAA must be under the control of the laboratory personnel.

  • Store the waste container in secondary containment (such as a tub or tray) to contain any potential spills.[4][5]

  • Adhere to the volume limits for waste accumulation in the SAA.

Quantitative Data: Waste Accumulation Limits

Laboratories are subject to strict limits on the quantity of hazardous waste that can be stored in an SAA. Exceeding these limits requires removal by EHS within three days.[6]

Waste TypeMaximum Accumulation Volume
Hazardous Waste55 gallons
Acutely Toxic Waste (P-listed)1 quart (liquid) or 1 kg (solid)
Data sourced from university EHS guidelines.[5][6][10]

Step 5: Arranging for Professional Disposal Once the waste container is full or has been in storage for the maximum allowed time (typically 9-12 months), arrange for its collection.[4][6]

  • Contact your institution's EHS office to schedule a hazardous waste pickup.[6]

  • Do not transport hazardous waste through public areas or between rooms yourself; this must be done by trained EHS personnel.[10]

Experimental Protocols and Decontamination

Spill Cleanup In the event of a small spill, it should be cleaned up immediately by trained laboratory personnel.

  • Alert others in the area and restrict access.

  • Wearing appropriate PPE, gently sweep up the solid material.[1] Avoid creating dust.

  • Place the spilled chemical and all contaminated cleanup materials (e.g., paper towels, absorbent pads) into a designated hazardous waste container.[4][10]

  • All materials used for spill cleanup must be disposed of as hazardous waste.[4][10]

Empty Container Disposal An empty container that held this compound must still be handled carefully.

  • Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect the rinsate as hazardous waste.

  • After triple rinsing, deface or remove all labels from the container.[3][5]

  • The clean, defaced container can then be disposed of in the appropriate glass or plastic recycling bin.[3]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of Waste B Wear Full PPE (Gloves, Eye Protection, Lab Coat) A->B Safety First C Prepare Labeled Hazardous Waste Container B->C D Carefully Transfer Waste into Container C->D E Securely Close Container D->E F Store in Designated SAA with Secondary Containment E->F G Segregate from Incompatible Chemicals F->G Crucial Step H Container Full or Time Limit Reached? G->H I Continue Safe Storage in SAA H->I No J Contact EHS for Waste Pickup H->J Yes I->H K End: Professional Disposal J->K

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.